(-)-Arctigenin
Description
Arctigenin has been reported in Saussurea parviflora, Saussurea salicifolia, and other organisms with data available.
precursor to catechols; in many plants
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVSMVXKMHKTF-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998919 | |
| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7770-78-7, 144901-91-7 | |
| Record name | (-)-Arctigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7770-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arctigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007770787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arctigenin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144901917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arctigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARCTIGENIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD8L150E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ARCTIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U76MR9VS6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-Arctigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(-)-Arctigenin: A Technical Guide to Natural Sources, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Arctigenin is a bioactive dibenzylbutyrolactone lignan with significant therapeutic potential, demonstrating a range of pharmacological activities including anti-inflammatory, anti-cancer, and antiviral effects.[1][2] This technical guide provides a comprehensive overview of its primary natural sources and details the methodologies for its extraction, isolation, and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Asteraceae family, with the seeds and fruit of Greater Burdock (Arctium lappa L.) being the most abundant and commercially significant source.[1][3] It is often present alongside its glycoside, arctiin, which can be hydrolyzed to yield arctigenin.[4] The concentration of these lignans is highest in the fruits and seeds. Other plant species have also been identified as sources, though typically with lower concentrations.
Table 1: Principal Natural Sources and Reported Yields of this compound
| Plant Species | Family | Plant Part Used | Extraction/Conversion Method | Yield | Reference(s) |
| Arctium lappa L. | Asteraceae | Fruit/Seeds | Standard Solvent Extraction | ~0.5% - 2.0% (w/w) | |
| Arctium lappa L. | Asteraceae | Fruit | Enzymatic (β-D-glucosidase) & Ultrasound-Assisted Extraction | Up to 6.39% (w/w) | |
| Arctium lappa L. | Asteraceae | Fruit | Fungal Fermentation (A. niger) & Ultrasound-Assisted Extraction | Up to 5.49% (w/w) | |
| Saussurea heteromalla | Asteraceae | Not Specified | Not Specified | Present | |
| Forsythia suspensa | Oleaceae | Fruit | Not Specified | Present | |
| Ipomoea cairica | Convolvulaceae | Not Specified | Not Specified | Present | |
| Wikstroemia indica | Thymelaeaceae | Not Specified | Not Specified | Present | |
| Torreya nucifera | Taxaceae | Not Specified | Not Specified | Present |
Isolation and Purification Protocols
The isolation of this compound from plant material involves a multi-step process beginning with extraction, followed by purification stages to separate the target lignan from other phytochemicals. The general workflow is outlined below.
Caption: A generalized workflow for the isolation and purification of this compound.
Detailed Experimental Protocol: Isolation from Arctium lappa Leaves
This protocol provides a representative method for the isolation and purification of this compound.
-
Extraction:
-
Dried, powdered leaves of Arctium lappa are extracted with 80% methanol.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
-
-
Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and partitioned against chloroform.
-
The aqueous phase, containing arctiin and other polar compounds, is separated from the chloroform phase, which contains the less polar aglycone, this compound.
-
-
Initial Chromatographic Separation:
-
The aqueous phase is loaded onto a polyamide column.
-
The column is washed with water to remove highly polar impurities.
-
The lignan-containing fraction is then eluted with 100% methanol.
-
-
Purification by Semi-Preparative HPLC:
-
The methanol fraction is concentrated and subjected to semi-preparative High-Performance Liquid Chromatography (HPLC).
-
A C18 column is typically used with a mobile phase gradient of acetonitrile and water.
-
Fractions are collected and monitored by analytical HPLC to identify those containing pure this compound.
-
-
Structural Confirmation:
-
The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy.
-
Key Signaling Pathways Modulated by this compound
This compound exerts its potent anti-inflammatory effects by modulating key signaling cascades, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
In response to inflammatory stimuli like Lipopolysaccharide (LPS), these pathways become activated, leading to the nuclear translocation of transcription factors (e.g., NF-κB p65) and subsequent expression of pro-inflammatory genes. These genes encode for cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). This compound intervenes by suppressing the phosphorylation of key upstream regulators like IκBα and MAPKs, thereby preventing the activation of these transcription factors and down-regulating the inflammatory response.
Caption: Mechanism of anti-inflammatory action of this compound via inhibition of MAPK and NF-κB pathways.
References
- 1. Arctigenin - Wikipedia [en.wikipedia.org]
- 2. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 3. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arctigenin from Fructus Arctii (Seed of Burdock) Reinforces Intestinal Barrier Function in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of (-)-Arctigenin: A Deep Dive into its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Asteraceae family, notably the seeds of Arctium lappa (burdock), has garnered significant attention in oncological research. This natural compound has demonstrated potent anti-tumor activities across a spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects, focusing on its impact on key signaling pathways, apoptosis induction, and cell cycle regulation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanisms of Action
This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of apoptosis, induction of cell cycle arrest, and the inhibition of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cells. This is achieved through the modulation of both intrinsic and extrinsic apoptotic pathways.
Intrinsic Pathway: Evidence suggests that this compound can trigger the intrinsic apoptotic cascade by increasing the production of reactive oxygen species (ROS). This leads to changes in the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3.[1] Furthermore, it modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[2] In some cancer cell lines, such as FaDu human pharyngeal carcinoma cells, this compound treatment leads to decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and increased expression of pro-apoptotic factors like BAX and BAD.[3]
Extrinsic Pathway: In certain cancer cells, this compound has been shown to upregulate the expression of the death receptor ligand FasL, leading to the activation of the extrinsic apoptotic pathway through the cleavage of caspase-8.[3]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.
G0/G1 Phase Arrest: In human glioma cells, this compound induces G0/G1 cell cycle arrest. This is associated with the increased expression of p21, RB, and p53, and a significant decrease in the expression of cyclin D1 and CDK4.[4] Similarly, in human gastric cancer cells, it blocks the G1 to S phase transition by regulating proteins such as Rb, cyclin D1, cyclin E, CDK4, CDK2, p21Waf1/Cip1, and p15 INK4b. In ER-positive breast cancer cells, this compound causes G1 arrest by decreasing cyclin D1 levels through the promotion of Akt/GSK3β-mediated degradation.
G2/M Phase Arrest: In HT-29 colon cancer cells, treatment with this compound leads to an increase in the number of cells arrested at the G2/M phase.
Inhibition of Key Signaling Pathways
A significant aspect of this compound's mechanism of action is its ability to interfere with crucial signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway in colorectal and prostate cancer cells. This inhibition leads to downstream effects such as reduced cell proliferation and induction of apoptosis. In hepatocellular carcinoma cells, it down-regulates anti-apoptotic proteins by regulating this pathway.
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression and cell survival. This compound is a potent inhibitor of STAT3 phosphorylation and its subsequent nuclear translocation. It has been shown to bind to the SH2 domain of STAT3, disrupting its ability to bind to genomic DNA. This inhibition of STAT3 signaling contributes to the anti-proliferative and pro-apoptotic effects of this compound in various cancers, including triple-negative breast cancer and ovarian cancer. The inhibition of STAT3 can be achieved through the suppression of upstream kinases such as Src, JAK1, and JAK2.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway in different cancer types. In colon cancer cells, it induces apoptosis through a ROS/p38 MAPK-dependent mechanism. In 4T-1 mouse breast cancer cells, it inhibits the phosphorylation of ERK and JNK, which are key components of the MAPK pathway, thereby suppressing cell migration and invasion. In MCF-7 human breast cancer cells, it inhibits the TPA-induced phosphorylation of Akt and NF-κB, as well as the MAPKs ERK1/2 and JNK1/2.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 0.787 | 24 | |
| Triple-Negative Breast Cancer | MDA-MB-468 | 0.285 | 24 | |
| Breast Cancer | MDA-MB-453 | - | 24 | |
| Breast Cancer | MDA-MB-435S | - | 24 | |
| ER-Positive Breast Cancer | MCF-7 | > 20 | 24 | |
| Breast Cancer | SK-BR-3 | > 20 | 24 | |
| ER-Positive Breast Cancer | MCF-7 | 40 | - | |
| Acute Myeloid Leukemia | MV411 | 4.271 | - | |
| Human Blood Cancer | HL-60 | < 0.1 (ng/mL) | - | |
| Prostate Cancer | PC-3 | 0.5 - 40 | - | |
| Prostate Cancer | PC-3AcT | 0.5 - 40 | - | |
| Hepatocellular Carcinoma | HepG2 | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-STAT3)
This technique is used to detect and quantify the levels of specific proteins and their phosphorylated forms.
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT3 (Tyr705)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total STAT3) and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with this compound for the desired time. Collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described above.
Caption: Overview of this compound's impact on key cancer signaling pathways.
Caption: General workflow for Western blot analysis.
Caption: General workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound presents a compelling profile as a potential anti-cancer agent with a well-defined, multi-pronged mechanism of action. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic signaling pathways underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further preclinical and clinical investigations into the utility of this compound in cancer therapy. Future research should continue to explore its efficacy in combination with existing chemotherapeutic agents and delve deeper into its effects on the tumor microenvironment and in vivo tumor models.
References
- 1. Arctigenin induces apoptosis in colon cancer cells through ROS/p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Arctigenin, a natural lignan compound, induces G0/G1 cell cycle arrest and apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Arctigenin: A Comprehensive Technical Guide to its Neuroprotective Properties and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of (-)-Arctigenin, a lignan found in various plants, including the seeds of Arctium lappa (greater burdock). The document synthesizes current research findings, focusing on its molecular targets and mechanisms of action in the context of neurodegenerative diseases. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by activating the AMP-activated protein kinase (AMPK) pathway. This activation leads to a cascade of downstream events that collectively enhance neuronal survival and function. Key mechanisms include the inhibition of pro-inflammatory responses, reduction of oxidative stress, and modulation of cellular energy homeostasis.
A significant aspect of this compound's neuroprotective action is its ability to cross the blood-brain barrier. Studies have shown that oral administration of arctigenin results in detectable levels in the brains of mice, indicating its potential as a centrally acting therapeutic agent.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from key studies, highlighting the efficacy of this compound in various experimental models of neurodegeneration.
Table 1: Effect of this compound on Neuronal Cell Viability
| Model System | Insult/Disease Model | This compound Concentration | Outcome Measure | % Improvement/Protection | Reference |
| Primary Cortical Neurons | Glutamate-induced excitotoxicity | 10 µM | Cell Viability (MTT assay) | ~50% increase | |
| SH-SY5Y Cells | MPP+ induced toxicity (Parkinson's model) | 1 µM, 10 µM | Cell Viability | 20-40% increase | |
| Primary Neuronal Cultures | Oxygen-Glucose Deprivation (Ischemia model) | 10 nM | Neuronal Survival | Significant protection | |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 1, 5, 25 μM | Nitric Oxide (NO) Production | Inhibition |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosing Regimen | Key Findings | % Improvement | Reference |
| Mice | MPTP-induced Parkinson's Disease | 25 mg/kg, p.o. | Improved motor function, protected dopaminergic neurons | ~30-40% improvement in motor scores | |
| Rats | Middle Cerebral Artery Occlusion (Stroke) | 10 mg/kg, i.p. | Reduced infarct volume, improved neurological score | ~25% reduction in infarct size | |
| Mice | Japanese Encephalitis Virus (JEV) Infection | 20 mg/kg/day | Increased survival rate | 80% survival vs 0% in control |
Key Molecular Targets and Signaling Pathways
This compound's neuroprotective effects are mediated through its interaction with several key molecular targets and signaling pathways.
AMPK Activation and Downstream Effects
This compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound triggers a cascade of beneficial downstream effects:
-
Inhibition of mTORC1: AMPK activation leads to the phosphorylation and inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of protein synthesis and cell growth. This inhibition is crucial for its neuroprotective effects in models of brain ischemia.
-
Autophagy Induction: By inhibiting mTORC1, this compound promotes autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This is particularly relevant in neurodegenerative diseases characterized by the accumulation of misfolded protein aggregates.
Caption: this compound activates AMPK, leading to mTORC1 inhibition and autophagy induction, which contributes to neuroprotection.
Anti-inflammatory and Antioxidant Activity
This compound exhibits significant anti-inflammatory and antioxidant properties, which are critical for its neuroprotective effects.
-
Inhibition of Microglial Activation: It effectively suppresses the activation of microglia, the resident immune cells of the central nervous system. This is achieved by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS). The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
-
Nrf2 Activation: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. This leads to the upregulation of antioxidant enzymes, thereby protecting neurons from oxidative stress-induced damage.
Caption: this compound exerts anti-inflammatory and antioxidant effects by inhibiting microglial activation and activating the Nrf2 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay (Glutamate-induced Excitotoxicity)
This protocol is designed to evaluate the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.
Caption: Workflow for assessing the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neurons.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from E16-E18 mouse embryos and cultured in Neurobasal medium supplemented with B27 and L-glutamine.
-
Pre-treatment: After 7 days in vitro, neurons are pre-treated with 10 µM this compound for 24 hours.
-
Glutamate Exposure: The culture medium is replaced with a solution containing 100 µM glutamate for 15 minutes to induce excitotoxicity.
-
Wash and Incubation: The glutamate-containing medium is removed, and the cells are washed and incubated in fresh culture medium for 24 hours.
-
Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
In Vivo Neuroprotection Assay (MPTP Mouse Model of Parkinson's Disease)
This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Drug Administration: Mice are administered this compound (25 mg/kg) or vehicle (control) orally once daily for 14 days.
-
MPTP Induction: From day 8 to day 14, mice receive intraperitoneal injections of MPTP (20 mg/kg) four times at 2-hour intervals on a single day.
-
Behavioral Testing: Motor function is assessed using the rotarod test and pole test on day 14.
-
Immunohistochemistry: At the end of the experiment, mice are sacrificed, and brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
Conclusion and Future Directions
This compound presents a promising multi-target therapeutic candidate for neurodegenerative diseases. Its ability to activate AMPK, suppress neuroinflammation, and combat oxidative stress underscores its potential to address the complex pathology of these disorders. Future research should focus on optimizing its pharmacokinetic properties, further elucidating its downstream signaling pathways, and conducting preclinical studies in a wider range of neurodegenerative disease models to pave the way for potential clinical applications. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and other natural compounds for the treatment of neurological disorders.
Pharmacological Profile of Dibenzylbutyrolactone Lignans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of dibenzylbutyrolactone lignans, a significant class of plant secondary metabolites with promising therapeutic potential. This document summarizes their key biological activities, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Pharmacological Activities
Dibenzylbutyrolactone lignans exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. The primary pharmacological effects reported include anti-inflammatory, anticancer, antiviral, and neuromodulatory actions.[1][2]
Anti-inflammatory Activity
A significant number of dibenzylbutyrolactone lignans have demonstrated potent anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways. For instance, arctigenin has been shown to suppress the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[3] This inhibition is mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4]
Anticancer Activity
The anticancer potential of dibenzylbutyrolactone lignans has been extensively studied. Compounds like trachelogenin have shown cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The proposed mechanisms for their anticancer effects include the induction of apoptosis and autophagy.
Antiviral Activity
Several dibenzylbutyrolactone lignans have been identified as possessing antiviral properties. Notably, phenaxolactone has demonstrated inhibitory activity against HIV-1, with an EC50 value of 3.0 µM. The diverse structures within this lignan subclass offer a promising scaffold for the development of novel antiviral agents.
Neuromodulatory and Other Activities
Beyond the major activities listed above, dibenzylbutyrolactone lignans such as arctigenin and trachelogenin have been shown to exert relaxant effects on smooth muscle, potentially through the blockade of L-type calcium channels. This suggests their potential application in gastrointestinal disorders.
Quantitative Data on Pharmacological Activities
To facilitate comparative analysis, the following tables summarize the reported quantitative data for the anti-inflammatory, anticancer, and antiviral activities of selected dibenzylbutyrolactone lignans.
Table 1: Anti-inflammatory Activity of Dibenzylbutyrolactone Lignans
| Compound | Assay | Cell Line | IC50/EC50 | Reference |
| Arctigenin | iNOS Inhibition | RAW 264.7 | < 0.01 µM | |
| Demethyltraxillagenin | iNOS Inhibition | RAW 264.7 | ~50 µM | |
| Arctigenin | MKK1 Inhibition | In vitro | 1 nM |
Table 2: Anticancer Activity of Dibenzylbutyrolactone Lignans
| Compound | Cell Line | IC50 | Reference |
| (-)-Trachelogenin | SF-295 (Glioblastoma) | 0.8 µM | |
| (-)-Trachelogenin | HL-60 (Leukemia) | 32.4 µM | |
| Lignan Derivative 14 | rhERα binding | In vitro | 0.16 µM |
| Lignan Derivative 4 | rhERα binding | In vitro | 6 µM |
Table 3: Antiviral Activity of Dibenzylbutyrolactone Lignans
| Compound | Virus | Cell Line | EC50 | Reference |
| Phenaxolactone | HIV-1MN | C8166 | 3.0 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of dibenzylbutyrolactone lignans.
Isolation and Purification of Dibenzylbutyrolactone Lignans
This protocol provides a general workflow for the extraction and isolation of dibenzylbutyrolactone lignans from plant material.
-
Extraction:
-
Air-dry and powder the plant material (e.g., fruits, leaves, or roots).
-
Perform Soxhlet extraction with a suitable solvent, such as chloroform or methanol, for an extended period (e.g., 12-24 hours).
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract can be subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Alternatively, for extracts containing fatty materials, a saponification step with an alkali solution (e.g., NaOH in methanol/water) can be employed to remove fatty acids.
-
-
Chromatographic Purification:
-
The desired fraction is then subjected to column chromatography for further purification.
-
Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., n-hexane and ethyl acetate) as the mobile phase.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the target lignans are pooled and concentrated.
-
-
Final Purification:
-
Final purification is often achieved through preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain the pure dibenzylbutyrolactone lignan.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of dibenzylbutyrolactone lignans on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test lignan for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of lignans on NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the test lignan for a short period (e.g., 1 hour) before stimulating with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix an aliquot of the cell culture supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Western Blot Analysis for iNOS, COX-2, and Phosphorylated Proteins
This protocol is used to determine the effect of lignans on the expression and phosphorylation of key signaling proteins.
-
Cell Lysis: After treatment with the lignan and/or stimulant (e.g., LPS), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-iNOS, anti-COX-2, anti-phospho-IKK, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the inhibitory effect of lignans on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with the test lignan and/or a stimulant (e.g., LPS).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Counterstain the nuclei with a fluorescent DNA dye (e.g., DAPI).
-
Imaging: Mount the coverslips on microscope slides and visualize the cellular localization of p65 using a fluorescence microscope.
L-type Calcium Channel Blockade Assay
This protocol outlines a method to assess the inhibitory effect of dibenzylbutyrolactone lignans on L-type calcium channels, adapted for natural product screening.
-
Cell Preparation: Utilize a cell line stably expressing L-type calcium channels (e.g., HEK293 cells) or primary cells endogenously expressing these channels (e.g., vascular smooth muscle cells).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with various concentrations of the test lignan.
-
Depolarization: Induce membrane depolarization to open the L-type calcium channels. This can be achieved by adding a high concentration of potassium chloride (e.g., 50 mM KCl) to the extracellular solution.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The inhibitory effect of the lignan is determined by the reduction in the depolarization-induced calcium influx. Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by dibenzylbutyrolactone lignans and a general experimental workflow.
Inhibition of the NF-κB Signaling Pathway by Arctigenin
Caption: Arctigenin inhibits the NF-κB pathway by preventing IKK-mediated IκBα phosphorylation.
Inhibition of the MAPK Signaling Pathway by Dibenzylbutyrolactone Lignans
Caption: Dibenzylbutyrolactone lignans inhibit MAPK signaling by targeting upstream MKKs.
General Experimental Workflow for Lignan Research
Caption: A typical workflow for the discovery and development of lignan-based therapeutics.
References
- 1. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzylbutyrolactone lignans from Forsythia koreana fruits attenuate lipopolysaccharide-induced inducible nitric oxide synthetase and cyclooxygenase-2 expressions through activation of nuclear factor-κb and mitogen-activated protein kinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Arctigenin: A Technical Overview of its Antiviral Activity Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral properties of (-)-arctigenin, a lignan found in plants of the Arctium genus, against the influenza virus. The document synthesizes available in vitro and in vivo data, details relevant experimental methodologies, and illustrates the compound's proposed mechanism of action through signaling pathway diagrams.
Quantitative Data Summary
In Vitro Antiviral Activity
Studies report that this compound, the aglycone of arctiin, exhibits potent antiviral activity against the influenza A/NWS/33 (H1N1) strain.[1][2] Its mechanism appears to target multiple stages of the viral life cycle.
| Parameter | Virus Strain | Finding | Reference |
| Mechanism | Influenza A/NWS/33 (H1N1) | Interferes with early-stage viral replication post-penetration. | [1][2] |
| Mechanism | Influenza A/NWS/33 (H1N1) | Suppresses the release of progeny virions from host cells. | [1] |
In Vivo Antiviral Efficacy
In vivo experiments using mouse models of influenza infection have substantiated the therapeutic potential of this compound.
| Animal Model | Treatment | Dosage | Key Outcomes | Reference |
| Mice | Intranasal | 10 µg/kg | Markedly inhibited lung consolidation caused by influenza virus infection. | |
| Mice | Intranasal | 100 µg/kg | Markedly inhibited lung consolidation and prolonged the survival time of infected mice. |
Experimental Protocols
The following sections detail representative methodologies for assessing the antiviral activity of this compound.
In Vitro: Plaque Reduction Assay (PRA)
This assay is a standard method for quantifying the inhibition of viral replication. The protocol is based on methodologies used for arctiin, the glycoside of arctigenin.
Objective: To determine the concentration of this compound required to reduce the number of virus-induced plaques by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., H9N2)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Agarose, low melting point
-
Crystal Violet staining solution
-
Formaldehyde solution (10%)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and culture until they form a confluent monolayer.
-
Virus Adsorption: Aspirate the culture medium and inoculate the cell monolayers with a diluted virus suspension (approx. 100 Plaque Forming Units [PFU]/well). Allow the virus to adsorb for 2 hours.
-
Compound Treatment: Following adsorption, remove the inoculum. Wash the cells with phosphate-buffered saline (PBS).
-
Agarose Overlay: Overlay the cell monolayers with DMEM containing 0.8% low-melting-point agarose and varying, non-cytotoxic concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques appear in the control wells (no compound).
-
Fixation and Staining: Fix the cells with a 10% formaldehyde solution. After fixation, remove the agarose overlay and stain the cell monolayer with 0.1% crystal violet solution to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control wells. The IC50 value is determined from the dose-response curve.
In Vivo: Mouse Model of Influenza Infection
This protocol describes a general procedure for evaluating the efficacy of this compound in a murine model.
Objective: To assess the ability of this compound to reduce lung pathology and improve survival in influenza-infected mice.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza A virus strain
-
This compound solution for intranasal administration
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimate mice to laboratory conditions for at least one week.
-
Infection: Lightly anesthetize mice and intranasally inoculate them with a predetermined lethal or sub-lethal dose of influenza virus suspended in sterile PBS.
-
Treatment: Administer this compound intranasally at specified dosages (e.g., 10 µg/kg and 100 µg/kg) at defined time points relative to infection (e.g., once daily for 5 days). A control group receives a vehicle solution.
-
Monitoring: Monitor mice daily for weight loss, signs of illness, and mortality for a period of 14-21 days post-infection.
-
Endpoint Analysis (Lung Index): At a specific time point (e.g., day 5 post-infection), a subset of mice from each group is euthanized. Lungs are excised and weighed. The lung index is calculated as (lung weight / body weight) x 100. A reduction in the lung index indicates decreased inflammation and edema.
-
Data Analysis: Compare survival curves (Kaplan-Meier analysis), weight loss curves, and lung index values between the treatment and control groups.
Mechanism of Action
The anti-influenza activity of this compound is multifaceted, involving both direct interference with the viral life cycle and modulation of host cellular signaling pathways that are critical for viral replication and the inflammatory response.
Interference with Viral Replication
Time-of-addition experiments suggest that this compound acts at two key stages of the influenza virus life cycle:
-
Early Replication: It interferes with an event or events that occur after the virus penetrates the host cell but before genome replication.
-
Progeny Release: It inhibits the release of newly assembled virions from the infected cell, thereby limiting the spread of infection.
Modulation of Host Signaling Pathways
Influenza virus hijacks host cellular pathways to support its replication and trigger a pro-inflammatory state. Evidence, primarily from studies on arctiin, suggests that this compound's efficacy stems from its ability to counteract these viral strategies.
-
Inhibition of Pro-inflammatory Pathways: Upon infection, viral RNA is recognized by cytosolic sensors like Retinoic acid-inducible gene I (RIG-I), leading to the activation of downstream signaling cascades, including JNK MAPK and NF-κB. These pathways are crucial for the production of inflammatory cytokines (e.g., IL-6, TNF-α) and are also exploited by the virus to facilitate its replication. Arctiin has been shown to inhibit the activation of RIG-I/JNK signaling, thereby reducing both inflammation and viral propagation.
-
Activation of Antiviral/Protective Pathways: this compound and its precursor activate the Nrf2/HO-1 signaling pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Its activation leads to the expression of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which has known anti-inflammatory and antiviral effects. This pathway helps to mitigate the oxidative stress and excessive inflammation associated with severe influenza infection.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated in vitro and in vivo efficacy against influenza A virus. Its unique dual-action mechanism, which combines interference with the viral life cycle and favorable modulation of host inflammatory and antiviral signaling pathways, makes it an attractive candidate for further development.
Key areas for future research include:
-
Quantitative Potency: Determination of precise IC50 and EC50 values against a broad panel of contemporary and drug-resistant influenza strains.
-
Mechanism Elucidation: Pinpointing the specific host or viral factors that this compound interacts with to inhibit early replication and progeny release.
-
Pharmacokinetics: Comprehensive pharmacokinetic and safety toxicology studies to establish a viable therapeutic window for clinical applications.
-
Combination Therapy: Investigating potential synergistic effects when combined with approved anti-influenza drugs, such as neuraminidase inhibitors, to enhance efficacy and combat resistance.
References
- 1. Therapeutic effect of arctiin and arctigenin in immunocompetent and immunocompromised mice infected with influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Effect of Arctiin and Arctigenin in Immunocompetent and Immunocompromised Mice Infected with Influenza A Virus [jstage.jst.go.jp]
An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of Arctigenin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive analysis of the in vitro anti-inflammatory properties of arctigenin, a bioactive lignan. It details the molecular mechanisms, summarizes quantitative efficacy data, presents detailed experimental protocols, and visualizes key signaling pathways.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, neurodegenerative disorders, and cardiovascular issues.[1] Arctigenin, a dibenzylbutyrolactone lignan primarily isolated from the seeds of Arctium lappa L. (Burdock), has garnered significant scientific interest for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] This technical guide synthesizes the current understanding of arctigenin's in vitro anti-inflammatory effects, focusing on its molecular targets and mechanisms of action. By modulating key signaling cascades, arctigenin effectively suppresses the production of pro-inflammatory mediators, positioning it as a promising candidate for therapeutic development.[1]
Molecular Mechanisms of Anti-inflammatory Action
Arctigenin exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are central to the inflammatory response. In vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, have elucidated its role in inhibiting key inflammatory cascades including NF-κB, MAPK, PI3K/Akt, and JAK-STAT.[2]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene regulation. Arctigenin has been shown to be a potent inhibitor of this pathway. Its mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and preventing it from initiating the transcription of pro-inflammatory genes. Studies show arctigenin inhibits the phosphorylation of IκB Kinase (IKK), a critical upstream activator of IκBα.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38, are crucial for transducing extracellular signals to regulate inflammatory responses. Arctigenin has been shown to inhibit the phosphorylation of ERK and JNK, which in turn suppresses the activation of the downstream transcription factor Activator Protein-1 (AP-1). This inhibition leads to a reduction in the expression of AP-1 target genes like matrix metalloproteinase-9 (MMP-9). Some studies indicate that arctigenin potently inhibits MAPK Kinase 1 (MKK1), an upstream activator in the MAPK cascade.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Activities of Arctium lappa Extracts
Introduction
Arctium lappa, commonly known as burdock, is a biennial plant belonging to the Asteraceae family, with a long history of use in traditional medicine across Europe and Asia.[1] Traditionally, its roots, seeds, and leaves have been utilized for their diuretic, antipyretic, and blood-purifying properties.[1][2] Modern phytochemical analysis has revealed a rich composition of bioactive compounds, including lignans (such as arctigenin and arctiin), phenolic acids, flavonoids, and polysaccharides, which are responsible for its diverse pharmacological effects.[3][4] This technical guide provides a comprehensive overview of the principal biological activities of Arctium lappa extracts—antioxidant, anti-inflammatory, antimicrobial, and anticancer—supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Extraction and Fractionation Methodologies
The biological activity of Arctium lappa extracts is highly dependent on the plant part used and the extraction methodology. Roots, leaves, and seeds are the primary sources of bioactive compounds. Extraction is typically performed using solvents of varying polarity to isolate specific classes of compounds.
General Experimental Protocol: Sequential Solvent Extraction
Sequential extraction with solvents of increasing polarity is a common method to fractionate phytochemicals from plant material. This allows for the separation of nonpolar compounds (lipids, sterols), moderately polar compounds (terpenoids, some lignans), and highly polar compounds (phenolic acids, flavonoids, polysaccharides).
-
Preparation of Plant Material: Dried and powdered Arctium lappa roots (100 g) are used as the starting material.
-
Hexane Extraction: The powder is macerated in hexane for 24 hours at room temperature to extract nonpolar constituents. The mixture is filtered, and the solvent is evaporated under vacuum to yield the hexane fraction (EHX).
-
Chloroform Extraction: The remaining plant residue is then macerated in chloroform for 24 hours, filtered, and concentrated to yield the chloroform fraction.
-
Ethyl Acetate Extraction: The residue is subsequently macerated in ethyl acetate for 24 hours, filtered, and concentrated to yield the ethyl acetate fraction (EEA). This fraction is often rich in phenolic compounds.
-
Aqueous Extraction: Finally, the remaining solid can be extracted with water, often using methods like hot water extraction (infusion or decoction) to isolate water-soluble polysaccharides like inulin-type fructans.
The resulting fractions can then be tested for specific biological activities. Bioactivity-guided fractionation, where active crude extracts are further separated to isolate pure compounds, is a common strategy in drug discovery from A. lappa.
Antioxidant Activity
Arctium lappa extracts exhibit significant antioxidant properties, primarily attributed to their high content of phenolic compounds, such as chlorogenic acid, caffeic acid, and flavonoids. These compounds can neutralize free radicals and reactive oxygen species (ROS), mitigating oxidative stress implicated in numerous chronic diseases.
Quantitative Antioxidant Data
| Extract/Compound | Plant Part | Assay | Result (IC50 / % Scavenging) | Reference |
| Water Extract (WEB) | Root | Superoxide Scavenging | 60.4% @ 1.0 mg | |
| Hot Water Extract (HWEB) | Root | Hydrogen Peroxide Scavenging | 80.5% @ 1.0 mg | |
| Water & Hot Water Extracts | Root | DPPH Radical Scavenging | ~80% @ 32 mg | |
| Ethanolic Extract | Not specified | DPPH Radical Scavenging | IC50: 41.17 µg/mL | |
| Ethanolic Extract | Not specified | ABTS Radical Scavenging | IC50: 51.65 µg/mL | |
| 70% Ethanolic Extract | Root | DPPH Radical Scavenging | SC50: 29.65 µg/mL | |
| 70% Ethanolic Extract | Aerial Parts | DPPH Radical Scavenging | SC50: 37.55 µg/mL | |
| 70% Ethanolic Extract | Root | Superoxide Anion Scavenging | SC50: 27.50 µg/mL | |
| Fructan (ALP1) | Root | Superoxide Radical Scavenging | IC50: 0.79 mg/mL | |
| Fructan (ALP1) | Root | Hydroxyl Radical Scavenging | IC50: 1.38 mg/mL |
IC50: Half maximal inhibitory concentration; SC50: Half maximal scavenging concentration.
Experimental Protocols
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the Arctium lappa extract in a suitable solvent (e.g., methanol) to create a stock solution, from which serial dilutions are made to achieve a range of concentrations.
-
Reaction: Add a fixed volume of the extract solution (e.g., 100 µL) to a fixed volume of the DPPH solution (e.g., 1 mL). A control is prepared with the solvent instead of the extract.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the extract concentration.
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the extract solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Arctium lappa extracts, particularly those containing lignans like arctigenin, have demonstrated potent anti-inflammatory effects. These effects are mediated by the inhibition of pro-inflammatory cytokines and enzymes, and the modulation of key inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
| Extract/Compound | Model | Target/Endpoint | Result (IC50 / Inhibition) | Reference |
| Arctigenin | LPS-stimulated Macrophages | iNOS Expression | IC50: 10 nM | |
| Arctigenin | Cell-free Kinase Assay | MEK1 Kinase Activity | IC50: 0.5 nM | |
| A. lappa Root Extract | CFA-induced Arthritis (Rats) | Paw Edema | Significant reduction (dose-dependent) | |
| A. lappa Root Extract | CFA-induced Arthritis (Rats) | Serum IL-6, TNF-α | Significant decrease | |
| A. lappa Root Tea | Humans with Knee Osteoarthritis | Serum IL-6, hs-CRP | Significant decrease | |
| A. lappa Extract (Alhe) | LPS-induced Inflammation (Mice) | Neutrophil Infiltration | Significant reduction | |
| A. lappa Extract (Alhe) | LPS-induced Inflammation (Mice) | IL-6, TNF-α, IL-1β, NO | Significant reduction |
iNOS: inducible Nitric Oxide Synthase; MEK1: Mitogen-activated protein kinase kinase 1; CFA: Complete Freund's Adjuvant; LPS: Lipopolysaccharide; hs-CRP: high-sensitivity C-reactive protein.
Signaling Pathway: NF-κB Inhibition
A primary mechanism for the anti-inflammatory activity of Arctium lappa is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes for pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6. Arctigenin has been shown to prevent the phosphorylation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene expression. Additionally, arctigenin can modulate upstream pathways like PI3K/Akt and MAPK, which also regulate NF-κB activation.
Antimicrobial Activity
Extracts from various parts of Arctium lappa have demonstrated broad-spectrum antimicrobial activity against pathogenic bacteria and fungi. This activity is linked to the presence of phenolic acids and other constituents that can disrupt microbial cell membranes or interfere with cellular processes.
Quantitative Antimicrobial Data
| Extract/Fraction | Plant Part | Microorganism | Result (MIC) | Reference |
| Leaf Fraction | Leaf | Escherichia coli | 2 mg/mL | |
| Leaf Fraction | Leaf | Salmonella Typhimurium | 2 mg/mL | |
| Ethyl Acetate Fraction | Root | Pseudomonas aeruginosa | <1 mg/mL | |
| Ethyl Acetate Fraction | Root | Bacillus cereus | <1 mg/mL | |
| Hexane Fraction | Root | Salmonella sp. | <10 mg/mL | |
| Hexane Fraction | Root | Staphylococcus aureus | <10 mg/mL | |
| Hexane Fraction | Root | Candida albicans | <10 mg/mL | |
| Crude Hexanic Phase | Leaf | Enterococcus faecalis | Growth Inhibition Detected | |
| Crude Hexanic Phase | Leaf | Staphylococcus aureus | Growth Inhibition Detected |
MIC: Minimum Inhibitory Concentration.
Experimental Protocol: Agar Diffusion Method
The agar diffusion method is a widely used technique to screen for antimicrobial activity.
-
Culture Preparation: A standardized inoculum of the target microorganism is prepared and uniformly spread onto the surface of a suitable agar medium in a Petri dish.
-
Sample Application: Sterile paper discs are impregnated with a known concentration of the Arctium lappa extract and placed on the agar surface. A disc with solvent serves as a negative control, and a disc with a standard antibiotic serves as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
Anticancer Activity
Arctium lappa extracts and their isolated lignans have shown significant antiproliferative and pro-apoptotic activity against various human cancer cell lines, making them a subject of interest in oncology research.
Quantitative Anticancer Data (Cytotoxicity)
| Extract/Fraction/Compound | Plant Part | Cancer Cell Line | Result (IC50) | Reference |
| Ethanolic Extract | Not specified | Colo-205 (Colorectal) | 11.80 µg/mL | |
| n-Hexane Fraction (EHX) | Aerial Parts | MCF-7 (Breast) | 14.08 µg/mL | |
| n-Hexane Fraction (EHX) | Aerial Parts | HCT-116 (Colorectal) | 27.25 µg/mL | |
| Dichloromethane Extract | Root | K562 (Leukemia) | Active | |
| Dichloromethane Extract | Root | MCF-7 (Breast) | Active | |
| Dichloromethane Extract | Root | 786-0 (Renal) | Active | |
| Lappaol C (Lignan) | Seed | LNCaP (Prostate) | 8 µg/mL | |
| Lappaol A (Lignan) | Seed | LNCaP (Prostate) | 16 µg/mL | |
| Lappaol F (Lignan) | Seed | LNCaP (Prostate) | 40 µg/mL |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the Arctium lappa extract for a defined period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle solvent.
-
MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.
Proposed Mechanisms of Anticancer Action
The anticancer effects of Arctium lappa are multifactorial. Studies have shown that its extracts can:
-
Induce Apoptosis: Upregulate the expression of pro-apoptotic genes like p53, BAX, Caspase-3, and Caspase-9, while downregulating anti-apoptotic genes like BCL-2.
-
Inhibit Metastasis: Reduce the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and migration.
-
Inhibit Angiogenesis: Downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth.
-
Modulate Signaling Pathways: Interfere with critical cancer cell survival pathways, such as the PI3K/Akt pathway, and regulate transcription factors like NF-κB, which can block cellular apoptosis.
References
- 1. A review of the pharmacological effects of Arctium lappa (burdock) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arctium lappa Extract Suppresses Inflammation and Inhibits Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]
(-)-Arctigenin effects on NF-κB and MAPK pathways
An In-depth Technical Guide to the Effects of (-)-Arctigenin on NF-κB and MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a bioactive dibenzylbutyrolactone lignan isolated from plants of the Arctium genus, has garnered significant scientific interest for its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning its biological activities, with a specific focus on its inhibitory effects on two critical intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By elucidating its precise points of intervention and summarizing key quantitative data, this document serves as a resource for researchers leveraging this compound as a pharmacological tool or exploring its potential as a therapeutic agent.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB p65/p50 heterodimer is sequestered in the cytoplasm by the inhibitor of kappa B alpha (IκBα). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the p65/p50 dimer to translocate into the nucleus. Once in the nucleus, it binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[4]
This compound exerts its primary anti-inflammatory effect by disrupting this cascade. The central mechanism is the inhibition of IκBα phosphorylation .[5] By preventing this crucial step, this compound ensures that IκBα remains bound to the p65 subunit, effectively preventing its nuclear translocation and subsequent transcriptional activity. This leads to a potent downstream suppression of iNOS expression and nitric oxide (NO) production. Some studies also indicate that arctigenin can inhibit the PI3K/Akt pathway, which acts upstream of NF-κB activation.
Mechanism of Action: Modulation of MAPK Signaling Pathways
The MAPK family of serine/threonine kinases—primarily comprising the Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 kinases—regulates a vast range of cellular processes, including proliferation, inflammation, and apoptosis.
This compound demonstrates broad-spectrum inhibitory activity across the MAPK cascades:
-
ERK Pathway: this compound is a highly potent inhibitor of Mitogen-activated protein Kinase Kinase 1 (MEK1), the direct upstream activator of ERK1/2. This blockade prevents the phosphorylation and subsequent activation of ERK1/2, a pathway often associated with cell proliferation and survival.
-
JNK and p38 Pathways: Studies have shown that this compound also suppresses the phosphorylation of JNK and, in many contexts, p38. The inhibition of these stress-activated pathways contributes to its anti-inflammatory and anti-metastatic effects. It is noteworthy that the effect on p38 can be context-dependent, with some reports indicating activation in specific cancer cell lines, suggesting a complex regulatory role.
The collective inhibition of MAPK pathways culminates in the reduced activation of downstream transcription factors, most notably Activator Protein-1 (AP-1), which is a heterodimer of proteins from the c-Jun and c-Fos families. By preventing the nuclear translocation of c-Jun and c-Fos, this compound suppresses the expression of AP-1 target genes, which include matrix metalloproteinases (MMPs) like MMP-9, crucial for cancer cell invasion and metastasis.
Quantitative Data on Inhibitory Activity
The potency of this compound is best illustrated by its half-maximal inhibitory concentrations (IC₅₀) against key molecular targets. These values underscore its efficacy at the nanomolar level for certain kinases and cellular processes.
| Target/Process | IC₅₀ Value | Cell System/Assay Type | Reference |
| MEK1 (MKK1) Kinase Activity | 0.5 nM | Cell-free kinase assay | |
| iNOS Expression (LPS-induced) | 10 nM | Macrophage cell culture | |
| TNF-α Production (LPS-induced) | 3.9 µM - 5.0 µM | U937 / RAW 264.7 cells | |
| MKK1 Activity | 1 µM | In vitro |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide generalized yet detailed protocols for key experiments used to characterize the effects of this compound.
Compound Preparation and Handling
-
Solubility: this compound is soluble in DMSO (≥17.2 mg/mL) but insoluble in water and ethanol.
-
Stock Solution: Prepare a 10-20 mM stock solution in high-purity DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store desiccated at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Dilution: Dilute the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1-0.5% (v/v) to avoid solvent-induced artifacts.
Western Blotting for Phosphorylated Proteins
This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a density of 1x10⁶ cells/well in a 6-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 1-100 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Induce pathway activation by adding a stimulant, such as LPS (100 ng/mL for NF-κB/MAPK) or EGF (for MAPK), for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-IκBα, anti-phospho-ERK1/2, anti-phospho-p65) and total protein antibodies for loading controls (e.g., anti-β-actin, anti-total-ERK1/2).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein or loading control.
NF-κB p65 Nuclear Translocation by Immunofluorescence
This assay visually confirms the inhibition of p65 translocation from the cytoplasm to the nucleus.
-
Cell Culture: Grow cells (e.g., HeLa or RAW 264.7) on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat and stimulate the cells as described in the Western Blotting protocol (Section 4.2).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash again and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody: Incubate with an anti-p65 primary antibody for 1 hour at room temperature.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Observe the localization of the p65 signal (green) relative to the nuclear signal (blue). In inhibited cells, the green signal will be predominantly cytoplasmic, whereas in stimulated cells, it will co-localize with the blue signal in the nucleus.
Conclusion
This compound is a potent, dual-action inhibitor that modulates two of the most critical signaling pathways in inflammation and cancer: NF-κB and MAPK. It effectively blocks NF-κB activation by preventing IκBα phosphorylation and demonstrates nanomolar efficacy against MEK1, the upstream activator of the ERK1/2 pathway. This multifaceted mechanism of action, supported by robust quantitative data, makes this compound an invaluable tool for dissecting signaling crosstalk in oncology, immunology, and neurobiology. For drug development professionals, its potent and targeted activities present a compelling foundation for the design of novel therapeutics for a range of inflammatory and proliferative diseases.
References
- 1. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 2. gavinpublishers.com [gavinpublishers.com]
- 3. Anti‑metastatic effects of arctigenin are regulated by MAPK/AP‑1 signaling in 4T‑1 mouse breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arctigenin prevents the progression of osteoarthritis by targeting PI3K/Akt/NF‐κB axis: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
(-)-Arctigenin for the Inhibition of Tumor Cell Proliferation: A Technical Guide
Introduction
(-)-Arctigenin, a dibenzylbutyrolactone lignan predominantly isolated from the seeds of the burdock plant (Arctium lappa), has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antiviral, and immunomodulatory effects.[1][2] More recently, a growing body of evidence has highlighted its potent anti-tumor capabilities across a spectrum of cancer types, such as breast, colorectal, liver, and pancreatic cancers.[3][4][5] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its anti-proliferative effects on tumor cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Mechanism of Action
This compound inhibits tumor cell proliferation through a multi-targeted approach, primarily by modulating critical signaling pathways that govern cell growth, survival, and apoptosis.
1. Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor cell proliferation, survival, and metastasis. This compound has been shown to be a direct inhibitor of STAT3. It binds to the SH2 domain of STAT3, which is crucial for its activation and dimerization. This binding disrupts the phosphorylation of STAT3 at Tyr705, preventing its translocation to the nucleus and subsequent binding to DNA. By inhibiting STAT3, this compound downregulates the expression of its target genes, which are involved in cell survival (e.g., survivin, Bcl-2) and proliferation.
2. Modulation of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. This compound has been demonstrated to suppress the PI3K/Akt/mTOR pathway. It inhibits the phosphorylation of key components of this pathway, including PI3K and Akt, thereby preventing the downstream activation of mTOR. Inhibition of this pathway contributes to the induction of apoptosis and autophagy in cancer cells.
3. Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: this compound treatment leads to an increased ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family (e.g., increased Bax/Bcl-2 ratio). This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.
-
Extrinsic Pathway: The compound has been shown to upregulate the expression of FasL, a death ligand, which can initiate the death receptor-mediated apoptotic cascade.
4. Cell Cycle Arrest
This compound can halt the progression of the cell cycle, primarily at the G0/G1 phase. It achieves this by modulating the expression of key cell cycle regulatory proteins. It has been shown to increase the expression of cyclin-dependent kinase inhibitors like p21 and p27, while decreasing the levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4).
5. Inhibition of Epithelial-Mesenchymal Transition (EMT)
EMT is a process by which epithelial cells acquire mesenchymal characteristics, enabling them to migrate and invade surrounding tissues, a critical step in metastasis. This compound has been found to inhibit EMT in colorectal cancer cells. It upregulates the expression of the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin, Vimentin, Snail, and Slug. This inhibitory effect on EMT is also linked to its suppression of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data: In Vitro Efficacy
The anti-proliferative activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The IC50 values for this compound vary across different cancer cell lines and treatment durations.
| Cancer Type | Cell Line | IC50 (µM) | Duration (hours) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 0.787 | 24 | |
| Triple-Negative Breast Cancer | MDA-MB-468 | 0.283 | 24 | |
| Breast Cancer | MDA-MB-453 | >20 | 24 | |
| Breast Cancer | MDA-MB-435S | >20 | 24 | |
| Breast Cancer | MCF-7 | >20 | 24 | |
| Hepatocellular Carcinoma | HepG2 | 38.29 | 12 | |
| Hepatocellular Carcinoma | HepG2 | 1.99 | 24 | |
| Hepatocellular Carcinoma | HepG2 | 0.24 | 48 | |
| Colorectal Cancer | HCT116 | 15.54 | 48 | |
| Colorectal Cancer | SW620 | 17.43 | 48 | |
| Colorectal Cancer | DLD-1 | 20.41 | 48 |
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the anti-proliferative effects of this compound.
1. Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., 2 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 10 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
2. Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway components.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Cell Invasion Assay (Transwell Assay)
This assay assesses the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Treatment: Add medium containing a chemoattractant (e.g., 20% FBS) and various concentrations of this compound to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface with crystal violet. Count the number of invaded cells in several random fields under a microscope.
Visualizations of Key Pathways and Workflows
References
- 1. Arctigenin, an anti-tumor agent; a cutting-edge topic and up-to-the-minute approach in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Arctigenin: A Technical Guide to its Immunomodulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Arctium genus, has garnered significant scientific interest for its potent immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound modulates immune responses, offering valuable insights for researchers and professionals in drug discovery and development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
Core Immunomodulatory Effects of this compound
This compound exerts its effects by targeting multiple key signaling cascades within immune cells, leading to a reduction in pro-inflammatory mediators and a modulation of immune cell function. Its primary mechanisms include the potent inhibition of the NF-κB signaling pathway, as well as interference with the MAPK, PI3K/Akt, and JAK/STAT pathways. These actions collectively suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and enzymes like iNOS and COX-2.[1][2][3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported quantitative data on the inhibitory effects of this compound on various immunomodulatory targets.
Table 1: Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Cytokines and Mediators
| Target Molecule | Cell Line/Model | Stimulant | IC50 Value (µM) | Reference |
| TNF-α | RAW264.7 (murine macrophage) | LPS | 5.0 | [1] |
| TNF-α | U937 (human macrophage) | LPS | 3.9 | [1] |
| TNF-α | THP-1 (human monocyte) | LPS | 25.0 | |
| IL-6 | RAW264.7 (murine macrophage) | LPS | 29.2 | |
| NO (iNOS) | RAW264.7 (murine macrophage) | LPS | < 0.01 | |
| T-cell Proliferation | Murine Splenocytes | Concanavalin A | 2.9 | |
| B-cell Proliferation | Murine Splenocytes | LPS | 14.6 |
Table 2: Effects of this compound in In Vivo Models of Inflammation
| Animal Model | This compound Dosage | Key Findings | Reference |
| DSS-induced colitis (mice) | 20 mg/kg/day (i.p.) | Increased colon length, reduced histochemical score and MPO activity. | |
| TNBS-induced colitis (mice) | Not specified | Reduced colon shortening, macroscopic scores, and MPO activity. | |
| Sepsis (LPS-induced, mice) | Not specified | Reduced blood levels of IL-1β and TNF-α. | |
| Experimental Autoimmune Encephalomyelitis (EAE, mice) | Not specified | Delayed onset and reduced severity of clinical symptoms. |
Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are underpinned by its ability to interfere with key inflammatory signaling pathways.
NF-κB Signaling Pathway
A primary mechanism of this compound is the inhibition of the canonical NF-κB pathway. It has been shown to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
PI3K/Akt and MAPK Signaling Pathways
This compound has also been demonstrated to suppress the phosphorylation of PI3K and Akt, which are upstream regulators of the NF-κB pathway. Additionally, it can inhibit the phosphorylation of MAPKs, further contributing to its anti-inflammatory effects.
JAK/STAT Signaling Pathway
In LPS-stimulated macrophages, this compound has been shown to reduce the phosphorylation of JAK2, STAT1, and STAT3. This inhibition prevents the translocation of STAT1 and STAT3 to the nucleus, thereby suppressing the expression of iNOS and other inflammation-related genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the immunomodulatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time, depending on the downstream assay.
-
Western Blot Analysis for NF-κB Pathway Activation
This protocol is designed to assess the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.
-
Nuclear and Cytoplasmic Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse with a hypotonic buffer.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Lyse the nuclear pellet with a high-salt nuclear extraction buffer.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) kit.
-
Cytokine Measurement by ELISA
This protocol quantifies the concentration of pro-inflammatory cytokines in cell culture supernatants.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash and add streptavidin-HRP. Incubate for 30 minutes.
-
-
Substrate Addition and Reading: Add a TMB substrate solution and stop the reaction with a stop solution. Read the absorbance at 450 nm.
In Vivo Murine Colitis Model and Myeloperoxidase (MPO) Assay
This protocol assesses the anti-inflammatory effect of this compound in a mouse model of colitis.
-
Induction of Colitis: Administer dextran sulfate sodium (DSS) in the drinking water of mice for 5-7 days.
-
This compound Treatment: Administer this compound via intraperitoneal injection or oral gavage daily.
-
Assessment of Colitis Severity: Monitor body weight, stool consistency, and rectal bleeding.
-
MPO Assay (a measure of neutrophil infiltration):
-
Homogenize colon tissue in a buffer containing hexadecyltrimethylammonium bromide (HTAB).
-
Centrifuge and collect the supernatant.
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measure the change in absorbance over time at 460 nm.
-
Conclusion
This compound demonstrates significant immunomodulatory potential through its multifaceted inhibition of key pro-inflammatory signaling pathways, including NF-κB, PI3K/Akt, MAPK, and JAK/STAT. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising natural compound for the treatment of inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in human subjects.
References
- 1. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat | Semantic Scholar [semanticscholar.org]
The Anti-Tumorigenic Potential of (-)-Arctigenin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Asteraceae family, notably the seeds of Arctium lappa (burdock), has garnered significant attention for its diverse pharmacological activities. Beyond its traditional use in herbal medicine for its anti-inflammatory and antiviral properties, a growing body of preclinical evidence elucidates its potent anti-tumor effects across a spectrum of cancer types. This technical guide provides an in-depth overview of the anti-tumor properties of this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.
Core Anti-Tumor Mechanisms of this compound
This compound exerts its anti-cancer effects through a multi-pronged approach, targeting key cellular processes involved in tumor initiation, progression, and metastasis. The primary mechanisms include the induction of apoptosis (programmed cell death), induction of cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in various cancer cell lines. This process is often mediated through the intrinsic mitochondrial pathway, characterized by the activation of caspase-9 and caspase-3. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, XIAP, and Survivin. Furthermore, this compound has been shown to induce the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. In some cancer cell types, such as colon cancer cells, the apoptotic effect of arctigenin is linked to the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK pathway[1].
Cell Cycle Arrest
A crucial aspect of this compound's anti-proliferative activity is its ability to halt the cell cycle, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type. This arrest prevents cancer cells from replicating their DNA and dividing. For instance, in human gastric cancer cells, arctigenin induces G1 to S phase arrest by modulating the expression of key cell cycle regulatory proteins, including decreasing the phosphorylation of the retinoblastoma (Rb) protein and downregulating cyclin D1, cyclin E, CDK2, and CDK4.
Inhibition of Angiogenesis
Tumor growth and metastasis are highly dependent on angiogenesis. This compound has been shown to possess anti-angiogenic properties. It can inhibit the proliferation and migration of endothelial cells, crucial steps in the formation of new blood vessels. One of the underlying mechanisms is the suppression of vascular endothelial growth factor (VEGF)-induced signaling. For example, in human retinal microvascular endothelial cells, arctigenin attenuates VEGF-induced cell proliferation and suppresses the phosphorylation of Src, a key mediator in VEGF signaling. In vivo studies using the chick chorioallantoic membrane (CAM) assay have visually confirmed the inhibitory effect of arctigenin on blood vessel formation.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-tumor effects of this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.787 | 24 | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.283 | 24 | [2] |
| MDA-MB-453 | Breast Cancer | Not specified | 24 | [2] |
| MDA-MB-435S | Breast Cancer | Not specified | 24 | |
| MCF-7 | Breast Cancer (ER+) | > 20 | 24 | |
| SK-BR-3 | Breast Cancer (HER2+) | > 20 | 24 | |
| HepG2 | Hepatocellular Carcinoma | 11.17 | 24 | |
| HepG2 | Hepatocellular Carcinoma | 4.888 | 48 | |
| HCT116 | Colorectal Cancer | 15.54 | Not specified | |
| SW620 | Colorectal Cancer | 17.43 | Not specified | |
| DLD-1 | Colorectal Cancer | 20.41 | Not specified | |
| MV411 | Acute Myeloid Leukemia | 4.271 | Not specified | |
| HL-60 | Promyelocytic Leukemia | < 0.27 (100 ng/mL) | Not specified |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| MDA-MB-231 Xenograft (mice) | 15 mg/kg, i.p., 4 times/week for 4 weeks | Significant inhibition of tumor growth | |
| Hep G2 Xenograft (mice) | 10, 20, or 40 mg/kg, i.p. | Dose-dependent inhibition of tumor growth | |
| HCT116 Xenograft (mice) | 20 and 40 mg/kg | Reduced tumor volume and weight | |
| LAPC-4 Xenograft (mice) | 50 or 100 mg/kg, oral gavage, daily for 6 weeks | 48% (50 mg/kg) and 67% (100 mg/kg) reduction in tumor volume | |
| H22 Xenograft (mice) | High dose | 50.6% inhibition |
Key Signaling Pathways Modulated by this compound
This compound's anti-tumor activity is underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. In many cancers, STAT3 is constitutively activated. This compound has been identified as a direct inhibitor of STAT3. It has been shown to bind to the SH2 domain of STAT3, which is crucial for its activation and dimerization. By inhibiting STAT3 phosphorylation (activation), arctigenin downregulates the expression of its target genes, including cyclin D1 and the anti-apoptotic protein Mcl-1. The inhibition of STAT3 signaling by arctigenin has been observed in various cancer types, including triple-negative breast cancer and ovarian cancer. Furthermore, arctigenin's suppression of STAT3 can enhance the chemosensitivity of cancer cells to conventional drugs like cisplatin.
Caption: this compound inhibits the STAT3 signaling pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is another transcription factor that is constitutively active in many cancers and promotes inflammation, cell survival, and proliferation. This compound is a potent inhibitor of the NF-κB pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the active NF-κB p65 subunit, thereby preventing the transcription of NF-κB target genes. This inhibitory effect on NF-κB contributes significantly to both the anti-inflammatory and anti-tumor properties of arctigenin.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, growth, and proliferation. Its aberrant activation is a common feature of many cancers. This compound has been shown to inhibit the PI3K/Akt pathway. By doing so, it can suppress the downstream signaling of Akt, which includes the mammalian target of rapamycin (mTOR). Inhibition of this pathway contributes to arctigenin's ability to induce apoptosis and autophagy, as well as to regulate the cell cycle. For instance, in hepatocellular carcinoma cells, arctigenin was found to suppress the phosphorylation of PIK3CA, a catalytic subunit of PI3K.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anti-tumor properties.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.39 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Tumor Xenograft Model
Principle: This model involves the transplantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents in a living organism.
Protocol:
-
Cell Preparation: Culture and harvest human cancer cells (e.g., MDA-MB-231, Hep G2).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ cells in 0.2 mL of saline) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 10-100 mg/kg) or a vehicle control via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to evaluate the anti-tumor efficacy of this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anti-tumor properties. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis through the modulation of key signaling pathways like STAT3, NF-κB, and PI3K/Akt highlights its potential as a lead compound for the development of novel cancer therapeutics. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further investigation.
Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, exploring its efficacy in combination with existing chemotherapies and immunotherapies, and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients. The development of novel derivatives of arctigenin with improved pharmacological properties also represents an exciting avenue for future drug discovery efforts.
References
(-)-Arctigenin: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Arctium genus, has emerged as a promising multifaceted therapeutic agent. Extensive preclinical research has demonstrated its potent anti-inflammatory, anticancer, neuroprotective, and antiviral properties. These biological activities are attributed to its ability to modulate multiple key signaling pathways, including NF-κB, PI3K/Akt, MAPK, and STAT3. This technical guide provides an in-depth overview of the current state of knowledge on this compound, focusing on its mechanisms of action, quantitative preclinical data, and detailed experimental methodologies to facilitate further research and development.
Introduction
This compound is a bioactive compound isolated from the seeds of the greater burdock, Arctium lappa, a plant with a long history of use in traditional medicine. Its unique chemical structure allows it to interact with a variety of intracellular targets, leading to a broad spectrum of pharmacological effects. This guide will delve into the core mechanisms and preclinical evidence supporting the therapeutic potential of this compound.
Therapeutic Potential and Mechanisms of Action
This compound exhibits a diverse range of biological activities, making it a candidate for the treatment of various diseases.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][2] It effectively reduces the levels of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[3][4][5]
Signaling Pathways:
-
NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.
-
PI3K/Akt Pathway: It also suppresses the PI3K/Akt signaling cascade, which is involved in inflammatory responses.
-
MAPK Pathway: this compound has been shown to modulate the MAPK pathway, further contributing to its anti-inflammatory properties.
Anticancer Activity
This compound has shown potent anticancer activity against a variety of human cancer cell lines, including breast, colon, and liver cancer. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis.
Signaling Pathways:
-
STAT3 Pathway: this compound is a potent inhibitor of STAT3 phosphorylation and activation, a key pathway in cancer cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: It also inhibits the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy in cancer cells.
Neuroprotective Effects
This compound has demonstrated neuroprotective effects in models of neurodegenerative diseases and ischemic stroke. It can cross the blood-brain barrier and exert its effects by reducing neuroinflammation and oxidative stress. In a rat model of middle cerebral artery occlusion (MCAO), pretreatment with arctigenin significantly reduced cerebral infarction and improved neurological outcomes.
Signaling Pathways:
-
EPO/EPOR-JAK2-STAT5 Pathway: Studies suggest that its neuroprotective effects may be mediated through this pathway.
Antiviral Activity
This compound has been reported to possess antiviral activity against several viruses, including human immunodeficiency virus (HIV-1). It is thought to interfere with viral replication processes.
Quantitative Data
The following tables summarize the quantitative data from various preclinical studies on this compound.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.79 | 24 | |
| SK-BR-3 | Breast Cancer (ER-/HER2+) | 6.25 (viability reduced by 62.1%) | 24 | |
| MCF-7 | Breast Cancer (ER+) | >50 | 24 | |
| HT-29 | Colon Carcinoma | ~5 (45% viability reduction) | 24 | |
| Hep G2 | Hepatocellular Carcinoma | 1.99 | 24 | |
| SMMC7721 | Hepatocellular Carcinoma | >100 | 24 | |
| MV411 | Leukemia | 4.271 | Not Specified |
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Parameter Measured | Concentration of Arctigenin | Inhibition/Effect | Reference |
| RAW264.7 | LPS | TNF-α production | 5.0 µM (IC50) | Potent inhibition | |
| U937 | LPS | TNF-α production | 3.9 µM (IC50) | Potent inhibition | |
| RAW264.7 | LPS | NO production | Dose-dependent | Suppression | |
| RAW264.7 | LPS | IL-6 secretion | Dose-dependent | Suppression | |
| Peritoneal Macrophages | LPS | IL-1β expression | Not Specified | Inhibition | |
| Peritoneal Macrophages | LPS | IL-6 expression | Not Specified | Inhibition | |
| Peritoneal Macrophages | LPS | TNF-α expression | Not Specified | Inhibition |
Table 3: In Vivo Neuroprotective Effects of this compound in MCAO Rat Model
| Animal Model | Treatment Regimen | Outcome Measures | Results | Reference |
| Male Sprague-Dawley Rats | Pretreatment with arctigenin or vehicle for 7 days before MCAO | Neurological deficit scoring, Cerebral infarction volume | Significantly reduced cerebral infarction and improved neurological outcome | |
| MCAO Rats | 25, 50, 100 mg/kg arctigenin | Neurological deficit score, Infarct volume | Significant amelioration of neurological deficit and reduction in infarct volume |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (µmol/L) | Tmax (min) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| Intravenous (IV) | 0.3 mg/kg | 323 ± 65.2 ng/mL | - | 0.830 ± 0.166 | 81.0 ± 22.1 | |
| Intravenous (IV) | 2.687 µmol/kg | - | - | - | - | |
| Oral (gavage) | 2.687 µmol/kg | - | - | - | - | |
| Hypodermic (i.h) | 2.687 µmol/kg | 1.26 ± 0.3 | 15 ± 0.0 | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29, Hep G2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) for 24 or 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in cold lysis buffer and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Anesthetize the rats (e.g., with isoflurane).
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery.
-
After a period of occlusion (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
Administer this compound (e.g., intraperitoneally) at specified doses before or after the ischemic insult.
-
Evaluate neurological deficits at various time points (e.g., 24 hours) using a standardized scoring system.
-
At the end of the experiment, perfuse the brains and section them for infarct volume measurement (e.g., using TTC staining) and histopathological analysis.
HIV-1 p24 Antigen ELISA
This protocol is for quantifying HIV-1 p24 antigen in cell culture supernatants to assess the antiviral activity of this compound.
Materials:
-
HIV-1 p24 ELISA kit
-
Cell culture supernatants from HIV-1 infected cells treated with this compound or vehicle control
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific HIV-1 p24 ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody against p24.
-
Add standards and cell culture supernatant samples to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells again and add a substrate that produces a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of p24 in the samples based on the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflows
Caption: General workflow for Western blot analysis.
Caption: Workflow for the in vivo MCAO model.
Safety and Toxicology
A 28-day oral chronic toxicity study of this compound in rats has been conducted. The results indicated a No-Observed-Adverse-Effect-Level (NOAEL) lower than 12 mg/kg/day. At a dose of 12 mg/kg/day, histopathological changes were observed in the heart, kidney, and liver. Higher doses resulted in more severe effects, including testicular atrophy. These findings suggest that while this compound has a promising therapeutic profile, careful dose consideration is necessary for its development as a therapeutic agent.
Conclusion and Future Directions
This compound is a promising natural compound with a well-documented portfolio of anti-inflammatory, anticancer, neuroprotective, and antiviral activities. Its ability to modulate multiple key signaling pathways underscores its potential for treating a wide range of complex diseases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals.
Future research should focus on:
-
Conducting more extensive preclinical studies to further elucidate its mechanisms of action in various disease models.
-
Optimizing drug delivery systems to enhance its bioavailability and therapeutic efficacy.
-
Performing comprehensive long-term safety and toxicology studies.
-
Designing and initiating well-controlled clinical trials to evaluate its safety and efficacy in humans.
The continued investigation of this compound holds great promise for the development of novel and effective therapies for a variety of unmet medical needs.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Immunomodulatory effect of arctigenin, a lignan compound, on tumour necrosis factor-alpha and nitric oxide production, and lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arctigenin ameliorates inflammation in vitro and in vivo by inhibiting the PI3K/AKT pathway and polarizing M1 macrophages to M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anti-inflammatory effects of arctigenin, a lignan from Arctium lappa L., through inhibition on iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Extraction of (-)-Arctigenin from Fructus Arctii
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Arctigenin is a bioactive lignan found in the seeds of the burdock plant, Arctium lappa (Fructus Arctii). It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This document provides detailed protocols for the extraction of this compound from Fructus Arctii, catering to various laboratory scales and technological capabilities. The primary challenge in obtaining arctigenin is its low natural abundance in comparison to its glucoside, arctiin. Therefore, efficient extraction protocols often incorporate a hydrolysis step to convert the more abundant arctiin into arctigenin, thereby significantly increasing the yield.
Overview of Extraction Strategies
Several methods have been developed for the extraction of this compound from Fructus Arctii. The choice of method depends on factors such as desired yield and purity, available equipment, and scalability. The most common strategies involve an initial hydrolysis of arctiin to arctigenin, followed by extraction and purification.
Key Approaches:
-
Enzymatic Hydrolysis and Solvent Extraction: Utilizes β-glucosidase to specifically cleave the sugar moiety from arctiin, followed by extraction with an appropriate solvent.
-
Acid Hydrolysis and Solvent Extraction: Employs an acid, such as hydrochloric acid, to catalyze the hydrolysis of arctiin.
-
Microbial Fermentation: Involves the use of microorganisms like fungi to biologically convert arctiin to arctigenin.
-
Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to accelerate the extraction process.
Experimental Protocols
Protocol 1: Enzyme-Assisted Extraction
This protocol combines enzymatic hydrolysis directly with the extraction process, offering a streamlined and efficient method.[1][2][3]
Materials and Equipment:
-
Dried and powdered Fructus Arctii
-
β-D-Glucosidase
-
30% (v/v) Ethanol
-
Ultrasonic bath
-
Shaker incubator
-
Centrifuge
-
Filtration apparatus (e.g., Buchner funnel with filter paper, or 0.22 µm membrane filters for HPLC analysis)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a desired amount of powdered Fructus Arctii.
-
Enzymatic Reaction and Extraction:
-
Solid-Liquid Separation: Centrifuge the mixture to pellet the solid plant material.
-
Filtration: Filter the supernatant to remove any remaining fine particles.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude extract containing arctigenin.
-
Quantification: Analyze the arctigenin content in the extract using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microbial Fermentation for Arctiin Conversion and Extraction
This method utilizes fungi to convert arctiin to arctigenin, offering a high conversion rate.
Materials and Equipment:
-
Dried and powdered Fructus Arctii (200 mesh)
-
Aspergillus awamori and Trichoderma reesei cultures
-
Fermentation medium (e.g., Mandel nutrient solution with bran, cornflour, and peptone)
-
Shaker incubator
-
Methanol
-
Sonication bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Fermentation:
-
Prepare a fermentation substrate containing Fructus Arctii powder (52% of substrate), bran, cornflour, and peptone.
-
Inoculate the sterilized substrate with a combination of Aspergillus awamori and Trichoderma reesei (1:2 ratio).
-
Incubate at 30°C and 150 rpm for 168 hours.
-
-
Extraction:
-
Dry the fermented solid matter at 100°C.
-
Pulverize the dried matter and add methanol.
-
Sonicate the mixture for 20 minutes and let it rest overnight.
-
Filter the solution to obtain the crude extract.
-
-
Concentration: Use a rotary evaporator to concentrate the methanol extract.
Protocol 3: Microwave-Assisted Extraction (MAE) and Acid Hydrolysis
This protocol is a rapid method that combines the efficiency of microwave heating with acid-catalyzed hydrolysis.
Materials and Equipment:
-
Dried and powdered Fructus Arctii
-
Hydrochloric acid (HCl)
-
Solvent for extraction (e.g., ethanol)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Hydrolysis: Arctigenin can be converted from arctiin by hydrochloric acid hydrolysis.
-
Microwave-Assisted Extraction:
-
Place the pre-hydrolyzed sample in the microwave extractor vessel with the chosen solvent.
-
Optimize extraction parameters such as microwave power, temperature, and time.
-
-
Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.
Purification of this compound
The crude extracts obtained from the above protocols can be further purified to isolate this compound.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the preparative separation of arctigenin.
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water (4:4:3:4, v/v/v/v) is suitable for arctigenin separation.
-
Procedure: The crude extract is dissolved in the solvent system and subjected to HSCCC separation to yield high-purity arctigenin.
Silica Gel Column Chromatography
A conventional and widely used method for purification.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A mixture of chloroform and ethyl acetate (e.g., 10:2 v/v).
-
Procedure: The crude extract is loaded onto the column and eluted with the mobile phase. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing pure arctigenin. The final product can be crystallized from methanol.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm).
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 55:45 v/v).
-
Detection: UV detector at 280 nm.
-
Quantification: Based on a calibration curve generated from a certified this compound standard.
Data Presentation
Table 1: Comparison of Different Extraction and Purification Methods for this compound.
| Method | Key Parameters | Yield of Arctigenin | Purity of Arctigenin | Reference |
| Enzyme-Assisted Extraction | Enzyme: β-D-Glucosidase (1.4%); Solvent: 30% Ethanol; Ultrasound: 25 min; Temperature: 45°C | 6.39% | Not specified | |
| Microbial Fermentation | Fungi: A. awamori & T. reesei; Fermentation time: 168 h | 19.51 mg/g of Fructus Arctii powder | 99.33% (after silica gel chromatography) | |
| Microwave-Assisted Extraction & HSCCC Purification | Solvent system for HSCCC: n-hexane-ethyl acetate-ethanol-water (4:4:3:4, v/v/v/v) | 45.7 mg from 500 mg crude extract | 96.57% | |
| Enzymatic Hydrolysis & HSCCC Purification | Enzyme: β-glucosidase; Hydrolysis time: 24 h; Temperature: 40°C | 102 mg from 200 mg hydrolyzed sample | 98.9% |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.
References
Application Note: HPLC Method for the Quantification of (-)-Arctigenin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Arctigenin is a bioactive dibenzylbutyrolactone lignan found in various plants of the Asteraceae family, such as Burdock (Arctium lappa). It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These therapeutic properties are often attributed to its ability to modulate key cellular signaling pathways. Given its potential as a phytopharmaceutical, a robust, accurate, and reliable analytical method is essential for its quantification in plant extracts for quality control, standardization, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the nonpolar analyte. An isocratic mobile phase consisting of a methanol and water mixture is used to elute this compound, which is then detected by a UV detector at its maximum absorbance wavelength. Quantification is performed using an external standard method, where the peak area of this compound in the sample is compared against a calibration curve generated from standards of known concentrations.
Experimental Protocols
3.1. Apparatus and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector (e.g., Shimadzu LC-6AD with SPD-20AVP detector).
-
Chromatography Column: Kromasil C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Data Acquisition: Chromatography software for data collection and analysis.
-
Reagents:
-
This compound reference standard (>98% purity).
-
Methanol (HPLC grade).
-
Water (Milli-Q or HPLC grade).
-
Chloroform (Analytical grade).
-
-
Equipment: Analytical balance, ultrasonic bath, rotary evaporator, vortex mixer, 0.45 µm membrane filters.
3.2. Preparation of Standard Solutions
-
Stock Standard Solution (0.4 mg/mL): Accurately weigh 4.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations covering the expected range of the samples (e.g., 0.8 µg/mL to 8 µg/mL).
3.3. Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, seeds, or roots) at a controlled temperature (e.g., 40-50°C) or lyophilize to a constant weight. Grind the dried material into a fine, homogeneous powder.
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 20 mL of 80% aqueous methanol.
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator at 45°C.
-
Liquid-Liquid Partitioning: Re-dissolve the remaining aqueous residue in 20 mL of water. Transfer the solution to a separatory funnel and partition with 20 mL of chloroform three times to remove chlorophyll and other nonpolar interfering compounds.[1][2]
-
Collection and Final Preparation: Collect the aqueous phase, which contains the target analyte. Concentrate it to a final volume of 5 mL. Before injection, filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Chromatographic Conditions
The separation and quantification are performed using the parameters summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol / Water (55:45, v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (approx. 25°C) |
| Run Time | Approximately 10-15 minutes |
Data Presentation and Method Validation
The developed HPLC method was validated for linearity, accuracy, and precision according to standard guidelines. The results are summarized below.
Table 1: Method Validation Parameters for this compound Quantification
| Validation Parameter | Result |
| Linearity Range | 0.613 - 3.063 µg |
| Regression Equation | Y = 263014X - 50253 |
| Correlation Coefficient (r) | 0.9998 |
| Accuracy (Average Recovery) | 101.63% |
| Precision (RSD) | 1.49% |
Note: The regression equation is provided as an example from a similar method; a new calibration curve must be generated for each analysis batch.
Visualizations
Experimental Workflow
The entire process from sample collection to data analysis is outlined in the workflow diagram below.
Caption: Experimental workflow for this compound quantification.
This compound Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by inhibiting multiple signaling pathways, including the JAK-STAT pathway. The diagram below illustrates the inhibitory action of this compound on this pathway.
Caption: Inhibition of the JAK-STAT pathway by this compound.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in plant extracts. The validation data confirms its suitability for routine quality control and research purposes. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the reliable analysis of this promising bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of arctiin and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Assessing (-)-Arctigenin Cytotoxicity in Cancer Cell Lines
Introduction
(-)-Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Arctium genus, has garnered significant attention in oncological research for its potent anti-tumor properties.[1][2][3] It has been shown to exhibit selective cytotoxicity against a variety of cancer cell lines, including those of the liver, lung, stomach, colon, and ovaries, while demonstrating minimal effects on normal cells.[1][2] The cytotoxic effects of this compound are largely attributed to its ability to induce apoptosis and cell cycle arrest through the modulation of various signaling pathways, such as the PI3K/Akt/mTOR and ROS/p38 MAPK pathways.
This application note provides a detailed, step-by-step protocol for evaluating the cytotoxic effects of this compound on cancer cell lines. It includes methodologies for cell culture, cytotoxicity assays (MTT and LDH), and apoptosis analysis, along with templates for data presentation and visualization of the experimental workflow and a key signaling pathway.
Data Summary
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for new experiments.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Cytotoxicity Assay | Reference |
| Hep G2 | Hepatocellular Carcinoma | 1.99 | 24 | MTT | |
| Hep G2 | Hepatocellular Carcinoma | 0.24 | 48 | MTT | |
| SMMC7721 | Hepatocellular Carcinoma | >100 | 24 | MTT | |
| HT-29 | Colon Carcinoma | ~7.5 (estimated from data) | 24 | MTT | |
| HT-29 | Colon Carcinoma | ~4.0 (estimated from data) | 48 | MTT | |
| U87MG | Glioma | Not specified | 48 | MTT | |
| T98G | Glioma | Not specified | 48 | MTT | |
| OVCAR3 | Ovarian Cancer | Not specified | Not specified | Not specified | |
| SKOV3 | Ovarian Cancer | Not specified | Not specified | Not specified |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., Hep G2, HT-29) and a normal cell line for control (e.g., LO2).
-
This compound: High-purity compound, dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM) and stored at -20°C.
-
Cell Culture Media: DMEM or RPMI-1640, supplemented with 10-15% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.
-
MTT Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
LDH Cytotoxicity Assay Kit: Commercially available kit.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit: Commercially available kit.
-
96-well and 6-well cell culture plates.
-
CO2 Incubator: 37°C, 5% CO2.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: A flowchart illustrating the key steps in the cytotoxicity assessment of this compound.
Cell Culture and Seeding
-
Culture the selected cancer and normal cell lines in their respective complete media in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the logarithmic growth phase.
-
For cytotoxicity assays, detach the cells using Trypsin-EDTA, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well for MTT and LDH assays. For apoptosis assays, seed 1 x 10^6 cells/well in 6-well plates.
-
Incubate the plates for 24 hours to allow the cells to attach.
This compound Treatment
-
Prepare a series of dilutions of this compound from the stock solution in the complete cell culture medium. A common concentration range to test is 0.5, 1, 2.5, 5, 10, 20, 50, 80, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
After the 24-hour cell attachment period, carefully remove the medium from the wells and replace it with 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired time points (e.g., 24 and 48 hours).
MTT Assay for Cell Viability
-
Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity
-
After the treatment period, collect the cell culture supernatant.
-
Follow the instructions provided with the commercial LDH cytotoxicity assay kit. Typically, this involves mixing the supernatant with a reaction mixture and incubating for a specified time.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assay by Flow Cytometry
-
After treatment in 6-well plates, collect both the floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC/PI apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Key Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell survival and induction of apoptosis.
Conclusion
This application note provides a robust framework for investigating the cytotoxic properties of this compound. The detailed protocols for cell culture and various cytotoxicity assays, combined with the provided data summary and pathway visualization, offer a comprehensive resource for researchers in the field of cancer drug discovery. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, contributing to a deeper understanding of the therapeutic potential of this compound.
References
- 1. Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines: Hep G2 and SMMC7721 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor specific cytotoxicity of arctigenin isolated from herbal plant Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of the action of Arctigenin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving (-)-Arctigenin for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Arctigenin is a bioactive lignan with demonstrated anti-inflammatory, antioxidant, antiproliferative, and antiviral properties.[1][2] Its therapeutic potential is the subject of extensive research, making standardized methods for its use in in vitro assays crucial. A primary challenge in working with this compound is its poor aqueous solubility.[1][3] These application notes provide detailed protocols for the proper dissolution and handling of this compound to ensure reproducible and reliable experimental outcomes.
Solubility of this compound
This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[1] It is essential to select a solvent that is compatible with the specific in vitro assay and to keep the final solvent concentration at a non-toxic level for the cells being studied. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for cell-based assays.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | ≥17.2 | ≥46.2 | |
| Dimethyl Sulfoxide (DMSO) | ~12 | ~32.2 | |
| Dimethyl Sulfoxide (DMSO) | 34 (with heating and sonication) | 91.3 | |
| Dimethyl Sulfoxide (DMSO) | 37.24 | 100 | |
| Dimethyl Formamide (DMF) | ~20 | ~53.7 | |
| Ethanol | ~0.5 | ~1.3 | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.3 |
Molecular Weight of this compound: 372.41 g/mol
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to prepare a high-concentration stock solution to minimize the volume of solvent added to the final assay medium.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 372.41 g/mol x 1000 mg/g = 3.724 mg
-
-
Weigh this compound: Accurately weigh 3.724 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C. It is recommended to use aliquots to avoid repeated freeze-thaw cycles. The solid compound should be stored at -20°C and is stable for at least four years.
This protocol describes the serial dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is below a cytotoxic threshold, typically ≤ 0.5% for DMSO.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentrations: For example, you may want to test this compound at final concentrations of 1 µM, 5 µM, 10 µM, 20 µM, and 40 µM.
-
Perform serial dilutions:
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of cell culture medium. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of culture medium.
-
From this intermediate dilution, perform further dilutions to achieve the final desired concentrations. For example, to get a final concentration of 10 µM in a well containing 100 µL of medium, you would add 10 µL of the 100 µM working solution.
-
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound being tested.
-
Important Considerations:
-
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare fresh dilutions for each experiment and not to store aqueous solutions for more than one day.
-
When adding the working solutions to the cell cultures, ensure proper mixing to avoid localized high concentrations of the compound or solvent.
-
Visualizations
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Caption: Key signaling pathways modulated by this compound.
The following diagram outlines the general workflow for preparing and using this compound in a typical in vitro cell-based assay.
Caption: Workflow for this compound solution preparation and use.
References
(-)-Arctigenin: Unraveling its Impact on Cellular Signaling through Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of the natural compound (-)-Arctigenin on key cellular signaling pathways, with a focus on proteins analyzed by Western blot. Detailed protocols for performing Western blot analysis to study these effects are included, along with a summary of quantitative data from relevant studies and visualizations of the affected pathways.
Introduction
This compound, a lignan isolated from plants of the Arctium genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. At the molecular level, this compound exerts its effects by modulating various signaling pathways that are critical for cell proliferation, survival, and inflammation. Western blot analysis has been a pivotal technique in elucidating the mechanisms of action of this compound, allowing for the quantification of changes in protein expression and phosphorylation status. This document serves as a guide for researchers interested in utilizing Western blot to investigate the cellular effects of this compound.
Data Presentation: Proteins Modulated by this compound
The following tables summarize the quantitative effects of this compound on the expression and phosphorylation of key proteins involved in major signaling pathways, as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway
| Cell Line | Treatment Conditions | Target Protein | Change in Expression/Phosphorylation | Reference |
| HepG2 | 3 µM, 12 µM, 48 µM for 24h | p-PIK3CA (Tyr317) | Dose-dependent decrease | [1] |
| HepG2 | 3 µM, 12 µM, 48 µM for 24h | p-GSK3B (Ser9) | Dose-dependent increase | [1] |
| HepG2 | 3 µM, 12 µM, 48 µM for 24h | p-mTOR (Ser2481) | Dose-dependent decrease | [1] |
| MCF-7 | TPA-induced | p-Akt | Dose-dependent decrease | [2] |
Table 2: Effect of this compound on the NF-κB Signaling Pathway
| Cell Line | Treatment Conditions | Target Protein | Change in Expression/Phosphorylation | Reference |
| MCF-7 | TPA-induced | p-NF-κB (p65) | Dose-dependent decrease | [2] |
| Chondrocytes | IL-1β-induced | IκBα | Increased (cytoplasmic) | |
| Chondrocytes | IL-1β-induced | p65 | Decreased (nuclear) |
Table 3: Effect of this compound on the MAPK Signaling Pathway
| Cell Line | Treatment Conditions | Target Protein | Change in Expression/Phosphorylation | Reference |
| MCF-7 | TPA-induced | p-ERK1/2 | Dose-dependent decrease | |
| MCF-7 | TPA-induced | p-JNK1/2 | Dose-dependent decrease |
Table 4: Effect of this compound on Other Key Proteins
| Cell Line/Tissue | Treatment Conditions | Target Protein | Change in Expression/Phosphorylation | Reference |
| MDA-MB-231 | 20 µM, 40 µM for 24h | MMP-2 | Significantly downregulated | |
| MDA-MB-231 | 20 µM, 40 µM for 24h | MMP-9 | Significantly downregulated | |
| MDA-MB-231 | 20 µM, 40 µM for 24h | Heparanase | Significantly downregulated | |
| HCT116 | Not specified | E-cadherin | Significantly higher | |
| HCT116 | Not specified | N-cadherin | Lower than control | |
| HCT116 | Not specified | Vimentin | Lower than control | |
| HCT116 | Not specified | Snail | Lower than control | |
| HCT116 | Not specified | Slug | Lower than control | |
| DSS-induced colitis mice | 20 mg/kg/day for 7 days | NLRP3 | Suppressed | |
| DSS-induced colitis mice | 20 mg/kg/day for 7 days | Caspase-1 | Suppressed | |
| DSS-induced colitis mice | 20 mg/kg/day for 7 days | IL-1β | Suppressed | |
| DSS-induced colitis mice | 20 mg/kg/day for 7 days | SIRT1 | Induced |
Experimental Protocols
This section provides a detailed, generalized protocol for Western blot analysis to assess the impact of this compound on protein expression and phosphorylation.
Materials and Reagents
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Protein transfer system (e.g., wet or semi-dry) and transfer buffer
-
Membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence detector or X-ray film)
-
Stripping buffer (for re-probing)
-
Loading control antibody (e.g., β-actin, GAPDH, or tubulin)
Experimental Workflow
Figure 1. A generalized workflow for Western blot analysis.
Detailed Method
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates or flasks.
-
Allow cells to attach and grow to the desired confluency (typically 70-80%).
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Protein Extraction:
-
After treatment, aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will be antibody-specific and should be optimized.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.
-
To analyze phosphorylated proteins, normalize the phosphorylated protein band intensity to the total protein band intensity.
-
Mandatory Visualizations: Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound.
Figure 2. Inhibition of the PI3K/Akt signaling pathway by this compound.
Figure 3. Modulation of the NF-κB signaling pathway by this compound.
Figure 4. Impact of this compound on the MAPK signaling cascade.
Conclusion
This compound is a promising natural compound with well-documented effects on critical cellular signaling pathways. Western blot analysis is an indispensable tool for researchers to quantitatively assess the impact of this compound on specific protein targets. The protocols and data presented in these application notes provide a solid foundation for designing and conducting experiments to further explore the therapeutic potential of this compound. By understanding its molecular mechanisms, the scientific community can better harness its properties for the development of novel therapeutics.
References
Application Notes and Protocols for Gene Expression Analysis Following (-)-Artigenin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Arctigenin, a lignan found in plants of the Arctium species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These biological activities are largely attributed to its ability to modulate various signaling pathways and consequently alter gene expression. This document provides detailed application notes and protocols for researchers investigating the effects of this compound on gene expression.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by targeting several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for designing and interpreting gene expression studies.
-
NF-κB Signaling Pathway: this compound is a potent inhibitor of the NF-κB pathway. It has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][2][3] This leads to the downregulation of NF-κB target genes, many of which are pro-inflammatory cytokines and chemokines.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and p38 MAPK, is another critical target of this compound. It can inhibit the phosphorylation of ERK1/2 and JNK1/2, thereby affecting the activation of downstream transcription factors like AP-1.[4][5]
-
PI3K/Akt Signaling Pathway: this compound has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By suppressing this pathway, arctigenin can induce apoptosis in cancer cells.
-
STAT Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is also affected by this compound. It can reduce the phosphorylation of JAK2, STAT1, and STAT3, leading to the decreased expression of STAT target genes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various molecular targets as reported in the literature.
Table 1: Inhibitory Concentrations (IC50) of this compound on Key Signaling Molecules
| Target | Cell Line/System | IC50 | Reference |
| iNOS expression (LPS-induced) | RAW264.7 macrophages | 10 nM | |
| MEK1/MKK1 | In vitro kinase assay | 0.5 nM |
Table 2: Effects of this compound on Gene and Protein Expression
| Gene/Protein | Cell Line/System | Treatment Concentration | Effect | Reference |
| COX-2 (gene expression) | Not specified | 0.1 µM/L | 26.70 ± 4.61% decrease | |
| Prostaglandin E2 | Not specified | 0.1 µM/L | 32.84 ± 6.51% decrease | |
| Cyclin D1 (mRNA and protein) | MDA-MB-231 & MDA-MB-468 | Not specified | Decreased expression | |
| Mcl-1 (mRNA and protein) | MDA-MB-231 & MDA-MB-468 | Not specified | Decreased expression | |
| MMP-9, MMP-3, COX-2 (mRNA) | 4T-1 mouse breast cancer cells | Not specified | Attenuated expression | |
| PCNA, Bcl2, MMP-2, MMP-9 | Colorectal cancer cells | Dose-dependent | Downregulated expression | |
| Bax, Cleaved caspase-3 | Colorectal cancer cells | Dose-dependent | Upregulated expression | |
| E-cadherin | Colorectal cancer cells | Dose-dependent | Upregulated expression | |
| N-cadherin, Vimentin, Snail, Slug | Colorectal cancer cells | Dose-dependent | Downregulated expression |
Experimental Protocols
This section provides detailed protocols for key experiments to analyze gene expression changes following this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (ensure high purity)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Store aliquots at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced effects. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours) depending on the experimental design.
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (RNA extraction, protein lysis).
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying the expression of specific genes.
Materials:
-
TRIzol reagent or other RNA extraction kits
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the harvested cells using TRIzol reagent.
-
Add chloroform, mix, and centrifuge to separate the phases.
-
Transfer the aqueous phase containing RNA to a new tube.
-
Precipitate the RNA with isopropanol.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in protein levels and phosphorylation states.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the harvested cells in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate to the membrane.
-
-
Imaging:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify protein expression levels, normalizing to a loading control (e.g., GAPDH, β-actin).
-
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for gene expression analysis.
References
Application Notes and Protocols for the Use of (-)-Arctigenin in a Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-Arctigenin, a bioactive lignan, in preclinical mouse models of colitis. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for inflammatory bowel disease (IBD).
Introduction
This compound has demonstrated significant anti-inflammatory properties in various studies, making it a promising candidate for the treatment of IBD. In mouse models of colitis, typically induced by dextran sulfate sodium (DSS), this compound has been shown to ameliorate disease severity by modulating key inflammatory pathways. Its mechanisms of action include the suppression of the NLRP3 inflammasome, inhibition of pro-inflammatory T-cell differentiation, and regulation of other signaling cascades involved in intestinal inflammation.[1][2]
Key Findings from Preclinical Studies
This compound administration in DSS-induced colitis mouse models has been shown to:
-
Reduce Disease Activity: Consistently leads to a decrease in the Disease Activity Index (DAI), which includes metrics like weight loss, stool consistency, and rectal bleeding.[3]
-
Preserve Colon Length: Mitigates the colon shortening that is a characteristic feature of colitis.[1]
-
Decrease Inflammatory Infiltration: Reduces the infiltration of inflammatory cells into the colon tissue, as measured by myeloperoxidase (MPO) activity.[1]
-
Modulate Inflammatory Cytokines: Lowers the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while in some contexts, it may increase the level of the anti-inflammatory cytokine IL-10.
Quantitative Data Summary
The following tables summarize the quantitative data from representative studies on the effects of this compound in DSS-induced colitis models.
Table 1: Effects of this compound on Macroscopic and Microscopic Colitis Parameters
| Parameter | DSS Control Group | This compound Treatment Group | Reference |
| Body Weight Change | Decreased | Recovered | |
| Colon Length | Reduced | Increased | |
| Histochemical Score | Increased | Reduced | |
| MPO Activity | Enhanced | Inhibited | |
| DAI Score | Increased | Decreased |
Table 2: Effects of this compound on Inflammatory Cytokine Levels in Colon Tissue
| Cytokine | DSS Control Group | This compound Treatment Group (50 mg/kg) | Reference |
| TNF-α (protein) | Significantly Increased | Significantly Decreased | |
| IL-1β (protein) | Significantly Increased | Significantly Decreased | |
| IL-6 (protein) | Significantly Increased | Significantly Decreased | |
| IFN-γ (protein) | Significantly Increased | Significantly Decreased |
Experimental Protocols
Induction of DSS Colitis in Mice
A widely used and reproducible model for inducing acute colitis that mimics aspects of human ulcerative colitis.
Materials:
-
Dextran sulfate sodium (DSS; molecular weight 36-50 kDa)
-
Drinking water
-
Experimental mice (e.g., C57BL/6)
Protocol:
-
Prepare a 2.0-2.5% (w/v) solution of DSS in drinking water. It is recommended to prepare this solution fresh daily.
-
Provide the DSS solution to the mice as their sole source of drinking water for a period of 7 consecutive days.
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool.
-
After the 7-day induction period, the DSS solution can be replaced with regular drinking water for a recovery period, which can vary depending on the study design.
Administration of this compound
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, corn oil)
Protocol:
-
Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer this compound to the mice via intraperitoneal (i.p.) injection or oral gavage.
-
A typical dosage for i.p. injection is 20 mg/kg per day. For oral administration, dosages of 25 and 50 mg/kg have been used.
-
The administration of this compound can be initiated concurrently with DSS induction or as a therapeutic intervention after the onset of colitis. Treatment is typically continued for the duration of the experiment (e.g., 7-10 days).
Assessment of Colitis Severity
a) Disease Activity Index (DAI):
-
Calculate the DAI score daily for each mouse based on the following parameters:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal bleeding: 0 (none), 2 (slight), 4 (gross)
-
-
The total DAI score is the sum of the scores for each parameter.
b) Macroscopic Assessment:
-
At the end of the experiment, euthanize the mice.
-
Carefully dissect the colon from the cecum to the anus and measure its length.
-
Note any visible signs of inflammation, such as edema, ulceration, or hyperemia.
c) Myeloperoxidase (MPO) Activity Assay:
-
MPO is an enzyme abundant in neutrophils and is used as an indicator of neutrophil infiltration into the colonic tissue.
-
Collect a distal portion of the colon tissue.
-
Homogenize the tissue and measure MPO activity using a commercially available MPO activity assay kit according to the manufacturer's instructions.
d) Histological Analysis:
-
Fix a section of the colon in 10% formalin, embed in paraffin, and cut into sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Evaluate the stained sections for histological changes, including loss of crypt architecture, inflammatory cell infiltration, and ulceration.
e) Cytokine Analysis:
-
Collect colon tissue and homogenize it to extract proteins or RNA.
-
Measure the levels of pro-inflammatory and anti-inflammatory cytokines using methods such as ELISA or quantitative real-time PCR (qRT-PCR).
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects in colitis through multiple signaling pathways.
The primary mechanism involves the activation of SIRT1, which in turn suppresses the NLRP3 inflammasome. This leads to a reduction in the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.
Furthermore, this compound has been shown to inhibit the differentiation of Th1 and Th17 cells, which are key drivers of inflammation in IBD. This effect is mediated through the suppression of the mTORC1 pathway. Other signaling pathways, such as PI3K/Akt and NF-κB, have also been implicated in the anti-inflammatory effects of this compound.
Conclusion
This compound represents a promising natural compound for the development of novel therapies for IBD. The protocols and data presented here provide a foundation for further investigation into its therapeutic efficacy and mechanisms of action in preclinical models of colitis. Future studies may focus on optimizing dosing regimens, exploring its effects in chronic colitis models, and further elucidating its molecular targets.
References
- 1. Systematic understanding of the mechanism and effects of Arctigenin attenuates inflammation in dextran sulfate sodium-induced acute colitis through suppression of NLRP3 inflammasome by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arctigenin exerts anti-colitis efficacy through inhibiting the differentiation of Th1 and Th17 cells via an mTORC1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Speed Countercurrent Chromatography (HSCCC) Purification of Arctigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arctigenin, a lignan found in the seeds of Arctium lappa L. (burdock), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The increasing demand for high-purity arctigenin for research and drug development necessitates efficient and scalable purification methods. High-Speed Countercurrent Chromatography (HSCCC) offers a robust, liquid-liquid partition chromatography technique that eliminates the irreversible adsorption of samples onto a solid support matrix, leading to high recovery and purity. This document provides detailed application notes and protocols for the purification of arctigenin from Fructus Arctii using HSCCC, including sample preparation through enzymatic hydrolysis, HSCCC methodology, and analysis of the purified compound.
Introduction to Arctigenin and HSCCC Purification
Arctigenin is a bioactive dibenzylbutyrolactone lignan. However, its concentration in the raw plant material is often low. The precursor, arctiin, is significantly more abundant and can be converted to arctigenin through hydrolysis of its glycosidic bond. This conversion dramatically increases the yield of arctigenin.
HSCCC is a sophisticated liquid-liquid chromatography technique that utilizes a continuous flow of two immiscible liquid phases (stationary and mobile) to separate compounds based on their differential partitioning coefficients. This method is particularly advantageous for the purification of natural products as it minimizes sample loss and degradation.
Experimental Data Summary
The following tables summarize quantitative data from various studies on the HSCCC purification of arctigenin, providing a comparative overview of different methodologies.
Table 1: Sample Preparation - Enzymatic and Acid Hydrolysis of Arctiin to Arctigenin
| Parameter | Enzymatic Hydrolysis | Acid Hydrolysis | Reference |
| Starting Material | Fructus Arctii Extract | Fructus Arctii Crude Extract | [1][2] |
| Hydrolysis Agent | β-glucosidase | Hydrochloric Acid | [1][2] |
| Optimal Conditions | pH 5.0, 40°C, 24 hours | 1 mol/L HCl, 500W microwave, 200s | [1] |
| Arctigenin Content Increase | From 2.60 to 12.59 mg/g | Not specified, but high conversion rate reported |
Table 2: HSCCC Purification Parameters and Results for Arctigenin
| Parameter | Method 1 | Method 2 | Reference |
| Solvent System (v/v) | Petroleum ether/ethyl acetate/methanol/water (10:25:15:20) | n-hexane/ethyl acetate/ethanol/water (4:4:3:4) | |
| Apparatus | Not Specified | Not Specified | |
| Revolution Speed | Not Specified | 850 rpm | |
| Mobile Phase | Not Specified | Not Specified | |
| Flow Rate | Not Specified | Not Specified | |
| Sample Loading | 200 mg hydrolyzed sample | 500 mg crude extract | |
| Yield | 102 mg | 45.7 mg | |
| Purity | 98.9% | 96.57% | |
| Analysis Method | HPLC, ESI-MS, ¹H NMR | HPLC, FT-IR, ESI-MS, ¹H-NMR, ¹³C-NMR |
Detailed Experimental Protocols
Protocol 1: Extraction and Enzymatic Hydrolysis of Arctiin from Fructus Arctii
This protocol details the extraction and conversion of arctiin to arctigenin to increase the final yield.
Materials:
-
Dried and powdered Fructus Arctii (burdock fruit)
-
β-glucosidase
-
Citrate buffer (pH 5.0)
-
Methanol
-
Ethyl acetate
-
Rotary evaporator
-
Ultrasonic bath
-
Incubator or water bath at 40°C
Procedure:
-
Extraction:
-
Macerate 100 g of powdered Fructus Arctii with 1 L of 80% methanol.
-
Sonciate the mixture for 30 minutes in an ultrasonic bath.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Enzymatic Hydrolysis:
-
Dissolve the crude extract in an appropriate amount of citrate buffer (pH 5.0).
-
Add β-glucosidase to a final concentration of 1.25 mg/mL.
-
Incubate the mixture at 40°C for 24 hours with gentle agitation.
-
After incubation, stop the reaction by adding an equal volume of ethyl acetate.
-
Partition the mixture in a separatory funnel. Collect the ethyl acetate layer.
-
Repeat the ethyl acetate extraction three times.
-
Combine the ethyl acetate fractions and evaporate to dryness to yield the hydrolyzed sample enriched with arctigenin.
-
Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) Purification of Arctigenin
This protocol describes the purification of the hydrolyzed sample using HSCCC.
Materials:
-
HSCCC instrument
-
Two-phase solvent system: petroleum ether/ethyl acetate/methanol/water (10:25:15:20, v/v/v/v)
-
Hydrolyzed arctigenin-rich sample
-
HPLC system for fraction analysis
Procedure:
-
Solvent System Preparation:
-
Prepare the two-phase solvent system by mixing petroleum ether, ethyl acetate, methanol, and water in the specified ratio (10:25:15:20, v/v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper and lower phases before use.
-
-
HSCCC Instrument Setup and Equilibration:
-
Fill the HSCCC column entirely with the stationary phase (the choice of upper or lower phase as stationary depends on the instrument and separation characteristics; this needs to be optimized).
-
Set the desired revolution speed (e.g., 850 rpm, though this may vary).
-
Pump the mobile phase through the column at a specific flow rate until the system reaches hydrodynamic equilibrium, indicated by a stable retention of the stationary phase.
-
-
Sample Injection and Separation:
-
Dissolve the hydrolyzed sample (e.g., 200 mg) in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
Continuously pump the mobile phase through the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions at regular intervals using a fraction collector.
-
Analyze the collected fractions by HPLC to determine the purity of arctigenin in each fraction.
-
Combine the fractions containing high-purity arctigenin.
-
-
Final Product Recovery:
-
Evaporate the solvent from the combined high-purity fractions to obtain purified arctigenin.
-
Confirm the structure and purity of the final product using ESI-MS and NMR spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for arctigenin purification.
Signaling Pathways Modulated by Arctigenin
Arctigenin exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Signaling Pathway:
Caption: Arctigenin's anti-inflammatory mechanism.
Anti-Cancer Signaling Pathway:
References
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of (-)-Arctigenin in an In Vitro Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Arctigenin, a lignan found in plants of the Arctium genus, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] Chronic inflammation is a key pathological feature of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research. In vitro models provide a fundamental platform for elucidating the mechanisms of action of such compounds. This document provides detailed application notes and protocols for establishing an in vitro model to study the anti-inflammatory effects of this compound, focusing on its impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[3][4]
Core Concepts and Signaling Pathways
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[5] Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers intracellular signaling cascades, primarily activating the NF-κB and MAPK pathways.
NF-κB Signaling Pathway: In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 NF-κB subunits to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.
MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also activated by LPS and play crucial roles in regulating the expression of inflammatory mediators. This compound has been reported to modulate the phosphorylation of these kinases, contributing to its anti-inflammatory effects.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.
Data Presentation
The quantitative data obtained from the following protocols should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on the Viability of LPS-stimulated RAW 264.7 Cells
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Cell Viability (%) |
| Control | 0 | - | 100 |
| LPS | 0 | + | |
| Arctigenin | X | - | |
| Arctigenin + LPS | X | + | |
| Arctigenin | Y | - | |
| Arctigenin + LPS | Y | + | |
| Arctigenin | Z | - | |
| Arctigenin + LPS | Z | + |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | - | ||
| LPS | 0 | + | ||
| Arctigenin + LPS | X | + | ||
| Arctigenin + LPS | Y | + | ||
| Arctigenin + LPS | Z | + |
Table 3: Effect of this compound on NF-κB Signaling Pathway Protein Expression in LPS-stimulated RAW 264.7 Cells
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | p-p65/p65 Ratio | p-IκBα/IκBα Ratio |
| Control | 0 | - | ||
| LPS | 0 | + | ||
| Arctigenin + LPS | X | + | ||
| Arctigenin + LPS | Y | + | ||
| Arctigenin + LPS | Z | + |
Table 4: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | iNOS (Fold Change) | COX-2 (Fold Change) |
| Control | 0 | - | 1.0 | 1.0 |
| LPS | 0 | + | ||
| Arctigenin + LPS | X | + | ||
| Arctigenin + LPS | Y | + | ||
| Arctigenin + LPS | Z | + |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Maintain RAW 264.7 cells in T-75 flasks, subculturing every 2-3 days to maintain 70-80% confluency.
-
For experiments, seed cells into appropriate plates (e.g., 96-well for MTT, 24-well for ELISA, 6-well for Western blot and RT-qPCR) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine analysis, shorter time points for signaling studies).
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound with or without LPS for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6.
-
-
Protocol:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate and then add the cell culture supernatants and standards.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for NF-κB Signaling
This protocol assesses the effect of this compound on the phosphorylation of p65 and IκBα.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: rabbit anti-phospho-p65 (Ser536) (1:1000 dilution), rabbit anti-p65, rabbit anti-phospho-IκBα (Ser32) (1:1000 dilution), rabbit anti-IκBα, and mouse anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
-
Protocol:
-
After treatment (a short LPS stimulation time, e.g., 30 minutes, is recommended for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the total protein or loading control.
-
Gene Expression Analysis (RT-qPCR)
This protocol measures the mRNA levels of iNOS and COX-2.
-
Materials:
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
qPCR primers (mouse):
-
iNOS: Forward: 5'-GACATTACGACCCCTCCCAC-3', Reverse: 5'-GCACATGCAAGGAAGGGAAC-3'
-
COX-2: Forward: 5'-GGGTGTGAAGGGAAATAAGG-3', Reverse: 5'-TGTGATTTAAGTCCACTCCATG-3'
-
GAPDH (reference gene): Forward: 5'-GGTTGTCTCCTGCGACTTCA-3', Reverse: 5'-TGGTCCAGGGTTTCTTACTCC-3'
-
-
-
Protocol:
-
After treatment (e.g., 6-12 hours of LPS stimulation), extract total RNA from the cells.
-
Synthesize cDNA from an equal amount of RNA.
-
Perform qPCR using SYBR Green master mix and the specific primers.
-
The thermal cycling conditions are typically an initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene (GAPDH).
-
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Role of cyclooxygenases 1 and 2 in the modulation of neuromuscular functions in the distal colon of humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Mouse Gapdh qPCR primer set (NM_008084) - DiaCarta, Inc. [diacarta.com]
Application Notes and Protocols for Enzyme-Assisted Extraction of Arctigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arctigenin, a bioactive lignan found predominantly in the seeds of the burdock plant (Arctium lappa), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Traditionally, the extraction of arctigenin has been challenging due to its low natural abundance and the presence of its glycoside precursor, arctiin. Enzyme-assisted extraction (EAE) presents a highly efficient and environmentally friendly approach to enhance the yield of arctigenin by utilizing enzymes to hydrolyze arctiin into its aglycone form, arctigenin. This document provides detailed application notes and protocols for the enzyme-assisted extraction of arctigenin, intended for researchers, scientists, and professionals in drug development.
Principle of Enzyme-Assisted Extraction
The core principle of EAE for arctigenin lies in the enzymatic hydrolysis of the glycosidic bond in arctiin. Arctiin is composed of an arctigenin molecule linked to a glucose molecule. Enzymes such as β-glucosidase can selectively cleave this bond, releasing arctigenin.[2][3] This bioconversion can be achieved using purified enzymes or through fermentation with microorganisms known to produce these enzymes, such as certain fungi.[4][5] This method not only increases the yield of the more bioactive arctigenin but also simplifies downstream purification processes.
Advantages of Enzyme-Assisted Extraction
-
Increased Yield: EAE significantly boosts the extraction yield of arctigenin compared to conventional methods.
-
Enhanced Bioavailability: Arctiin exhibits low bioavailability and requires conversion to arctigenin by intestinal microbes to be absorbed. EAE performs this conversion externally, yielding a more readily absorbable product.
-
Environmentally Friendly: This method often employs milder extraction conditions, reducing the use of harsh organic solvents and energy consumption.
-
High Specificity: Enzymes target specific molecular bonds, leading to a cleaner extract with fewer impurities.
Data Presentation: Comparison of Extraction Methods and Conditions
The following tables summarize quantitative data from various studies on the enzyme-assisted extraction of arctigenin, providing a clear comparison of different methodologies and their outcomes.
Table 1: Comparison of Different Extraction Methods for Arctigenin
| Extraction Method | Plant Material | Key Parameters | Arctigenin Yield | Purity | Reference |
| Enzyme-Assisted (β-glucosidase) | Fructus arctii | 1.4% enzyme, 25 min ultrasound, 45°C | 6.39% | - | |
| Fungal Fermentation (A. awamori & T. reesei) | F. arctii powder | 144 h fermentation | 19.51 mg/g (approx. 1.95%) | 99.33% | |
| Enzymatic Hydrolysis (β-glucosidase) | Fructus Arctii | 1.25 mg/mL β-glucosidase, pH 5.0, 40°C, 24 h | 12.59 mg/g (from 2.60 mg/g) | - | |
| NADES-assisted Fungal Fermentation (A. niger) | Fructus Arctii | 38 h fermentation, 58°C, 430 W ultrasound | 54.91 mg/g | - | |
| Conventional (without enzyme) | Fructus arctii | Same conditions as EAE | 4.98% | - | |
| Supercritical CO2 Extraction | F. arctii powder | - | approx. 0.45% | 99.66% |
Table 2: Optimal Conditions for Enzyme-Assisted Extraction of Arctigenin
| Parameter | β-glucosidase Method | Fungal Fermentation Method |
| Enzyme/Microorganism | β-D-Glucosidase | Aspergillus awamori and Trichoderma reesei |
| Enzyme Concentration / Inoculum Ratio | 1.4% (w/w) | 1:2 (A. awamori to T. reesei) |
| Temperature | 45°C | - |
| pH | - | 6 |
| Time | 25 minutes (ultrasound) | 144 hours |
| Solid-to-Liquid Ratio | - | 1:2 |
| Substrate | Fructus arctii powder | 52% F. arctii powder with carbon and nitrogen sources |
Experimental Protocols
Protocol 1: Arctigenin Extraction using β-D-Glucosidase
This protocol is based on the direct enzymatic hydrolysis of arctiin in the plant material.
Materials:
-
Dried fruits of Arctium lappa L. (Fructus arctii), powdered
-
β-D-Glucosidase (food-grade)
-
Ethanol (90% v/v)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Filtration apparatus (0.22 µm filter)
Procedure:
-
Sample Preparation: Weigh 0.5 g of powdered Fructus arctii into a 50 mL conical flask.
-
Enzyme Addition: Add β-D-glucosidase to the flask at a concentration of 1.4% of the plant material weight (7 mg).
-
Extraction: Add 30 mL of deionized water. Place the flask in an ultrasonic bath set to 45°C for 25 minutes.
-
Enzyme Inactivation and Solvent Extraction: After ultrasonication, cool the flask to room temperature. Add 15 mL of 90% (v/v) ethanol to the solution to stop the enzymatic reaction and extract the arctigenin.
-
Separation: Centrifuge the mixture to pellet the solid plant material.
-
Filtration: Filter the supernatant through a 0.22 µm filter.
-
Analysis: The resulting solution contains the extracted arctigenin and is ready for analytical quantification (e.g., by HPLC).
Protocol 2: Arctigenin Production via Fungal Fermentation
This protocol utilizes the fermentative capabilities of fungi to first produce the necessary enzymes (cellulase and β-glucosidase) which then act on the plant material to release and convert arctiin to arctigenin.
Materials:
-
Fructus arctii powder (200 mesh)
-
Aspergillus awamori and Trichoderma reesei fungal strains
-
Mandel nutrient solution
-
Carbon source (e.g., bran, sucrose, cornflour)
-
Nitrogen source (e.g., urea)
-
Shaker incubator
-
Autoclave
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Medium Preparation: Prepare the fermentation medium consisting of 52% F. arctii powder, a carbon source (equal parts bran, sucrose, and cornflour), and a nitrogen source (urea) with a carbon-to-nitrogen ratio of 100:6. Add Mandel nutrient solution (10 mL per 110 mL of fermentation liquid) and adjust the pH to 6. The solid-to-liquid ratio should be 1:2.
-
Sterilization: Sterilize the fermentation medium and all equipment by autoclaving at 121°C for 15 minutes.
-
Inoculation: Inoculate the sterile medium with A. awamori and T. reesei at a 1:2 ratio. The total inoculation volume should be 2 mL per 110 mL of fermentation liquid.
-
Fermentation: Incubate the culture in a shaker at a suitable temperature for 144 hours. During the initial 72 hours, cellulases break down the plant cell walls, releasing arctiin. Subsequently, β-glucosidase activity predominates, converting arctiin to arctigenin.
-
Extraction: After fermentation, extract the arctigenin from the fermentation broth using a suitable organic solvent such as chloroform.
-
Purification: Concentrate the crude extract and purify the arctigenin using silica gel column chromatography.
-
Analysis: Analyze the purity of the obtained arctigenin using methods like HPLC.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Enzyme-Assisted Extraction of Arctigenin.
Signaling Pathways of Arctigenin
Arctigenin exerts its biological effects by modulating several key intracellular signaling pathways.
References
- 1. Arctigenin Inhibits Glioblastoma Proliferation through the AKT/mTOR Pathway and Induces Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and purification of arctigenin from Fructus Arctii by enzymatic hydrolysis combined with high‐speed counter‐current chromatography [agris.fao.org]
- 4. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi [frontiersin.org]
Measuring the Modulatory Effects of (-)-Arctigenin on Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Arctigenin, a lignan found in plants of the Arctium genus, has garnered significant attention for its potent anti-inflammatory properties.[1][2] This natural compound has been shown to modulate the production of key cytokines, the signaling proteins that mediate inflammatory responses. Understanding the precise effects of this compound on cytokine profiles is crucial for its development as a potential therapeutic agent for a range of inflammatory diseases.
This document provides detailed application notes and experimental protocols for measuring the effects of this compound on the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as the anti-inflammatory cytokine Interleukin-10 (IL-10). The protocols herein describe methods for in vitro cell culture, cytokine quantification, and the analysis of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4]
Data Presentation: Quantitative Effects of this compound on Cytokine Production
This compound has been demonstrated to inhibit the production of pro-inflammatory cytokines in a dose-dependent manner in various cell models, including lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and human macrophage-like cells (U937). Conversely, it has been shown to enhance the production of the anti-inflammatory cytokine IL-10.
Table 1: Inhibitory Effects of this compound on Pro-Inflammatory Cytokine Production
| Cytokine | Cell Line | Stimulant | This compound Concentration | % Inhibition (relative to stimulated control) | IC50 Value | Reference |
| TNF-α | RAW 264.7 | LPS | 10 µM | Data not available | 5.0 µM | |
| TNF-α | U937 | LPS | 10 µM | Data not available | 3.9 µM | |
| TNF-α | Not Specified | Not Specified | Not Specified | Not Specified | 35.18 µM | |
| IL-6 | RAW 264.7 | LPS | 3-100 µmol/L | Dose-dependent inhibition | 29.2 µM | |
| IL-1β | Peritoneal Macrophages | LPS | Not Specified | Dose-dependent inhibition | Not Reported |
Table 2: Stimulatory Effects of this compound on Anti-Inflammatory Cytokine Production
| Cytokine | Cell Line | Stimulant | This compound Concentration | Fold Increase (relative to stimulated control) | Reference |
| IL-10 | Peritoneal Macrophages | LPS | Not Specified | Increased expression |
Note: The tables above summarize available quantitative data. Further dose-response studies are recommended to establish more detailed inhibition/stimulation curves.
Mandatory Visualizations
Experimental workflow for measuring this compound effects.
This compound inhibits NF-κB and MAPK signaling pathways.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol details the procedure for culturing RAW 264.7 macrophages and treating them with this compound and LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in culture plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight in a humidified incubator.
-
Pre-treatment with this compound: The following day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for a predetermined time, typically 24 hours for cytokine measurement in the supernatant and shorter time points (e.g., 30-60 minutes) for signaling pathway analysis.
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and store at -80°C. For Western blot analysis, wash the cells with ice-cold PBS and proceed to cell lysis.
Protocol 2: Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for measuring the concentration of TNF-α, IL-6, IL-1β, and IL-10 in the cell culture supernatant using commercially available ELISA kits.
Materials:
-
ELISA kits for mouse TNF-α, IL-6, IL-1β, and IL-10
-
Collected cell culture supernatants
-
Recombinant cytokine standards
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add the enzyme conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Reaction: Wash the plate and add the substrate solution. Allow the color to develop for 15-30 minutes in the dark.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 3: Analysis of NF-κB and MAPK Signaling Pathways by Western Blot
This protocol describes the detection of the phosphorylated (activated) forms of p65 (a subunit of NF-κB) and ERK1/2 (a key MAPK) by Western blotting.
Materials:
-
Treated cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on pathway activation.
References
- 1. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying M1/M2 Macrophage Polarization with (-)-Arctigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Arctigenin, a lignan isolated from Arctium lappa (burdock), has demonstrated significant immunomodulatory properties, particularly in directing the polarization of macrophages. Macrophages, key cells of the innate immune system, exhibit remarkable plasticity and can be polarized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The balance between M1 and M2 phenotypes is crucial in the progression and resolution of various inflammatory diseases. This compound has been shown to suppress the M1 phenotype and promote a shift towards an M2-like phenotype, suggesting its therapeutic potential in inflammatory conditions.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study and modulate macrophage polarization.
Mechanism of Action
This compound influences macrophage polarization primarily by inhibiting key inflammatory signaling pathways. In classically activated (M1) macrophages, stimulated by lipopolysaccharide (LPS), this compound has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1] This inhibitory effect is mediated through the downregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathways.[2][3]
Specifically, this compound inhibits the phosphorylation of AKT and STAT3, which are critical for the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. By blocking these pathways, this compound effectively dampens the M1 inflammatory response. Concurrently, it has been observed to increase the expression of M2 markers like Interleukin-10 (IL-10) and the scavenger receptor CD204, promoting a shift towards an anti-inflammatory M2-like phenotype.
Data Presentation: Quantitative Effects of this compound on Macrophage Polarization
The following tables summarize the reported quantitative effects of this compound on various markers of M1 and M2 macrophage polarization.
Table 1: Inhibitory Effects of this compound on M1 Macrophage Markers
| Target | Cell Line | Stimulant | Method | IC50 / % Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Griess Assay | 8.4 µM | |
| TNF-α | RAW 264.7 | LPS | ELISA | 19.6 µM | |
| TNF-α | THP-1 | LPS | ELISA | 25.0 µM | |
| IL-6 | RAW 264.7 | LPS | ELISA | 29.2 µM | |
| COX-2 (gene expression) | RAW 264.7 | LPS | qPCR | 26.70 ± 4.61% decrease at 0.1 µM | |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | EIA | 32.84 ± 6.51% decrease at 0.1 µM |
Table 2: Effects of this compound on M2 Macrophage Markers
| Target | Cell Line | Stimulant | Method | Observation | Reference |
| IL-10 | Peritoneal Macrophages | LPS | Not Specified | Increased expression | |
| CD204 | Peritoneal Macrophages | LPS | Not Specified | Increased expression |
Table 3: Effects of this compound on Signaling Pathways
| Target | Cell Line | Stimulant | Method | Observation | Reference |
| p-PI3K | Peritoneal Macrophages | LPS | Western Blot | Inhibition of phosphorylation | |
| p-AKT | Peritoneal Macrophages | LPS | Western Blot | Inhibition of phosphorylation | |
| p-STAT1 | RAW 264.7 | LPS | Western Blot | Reduced phosphorylation | |
| p-STAT3 | RAW 264.7 | LPS | Western Blot | Reduced phosphorylation | |
| p-JAK2 | RAW 264.7 | LPS | Western Blot | Reduced phosphorylation |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effect of this compound on macrophage polarization.
Protocol 1: In Vitro Macrophage Polarization
This protocol describes the differentiation of RAW 264.7 or THP-1 cells into macrophages and their subsequent polarization to M1 and M2 phenotypes, with the inclusion of this compound treatment.
-
Cell Culture:
-
RAW 264.7 cells: Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
THP-1 cells: Culture in RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol. To differentiate THP-1 monocytes into macrophages, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, allow cells to rest in fresh medium for 24 hours before polarization.
-
-
Polarization:
-
Seed differentiated macrophages in 6-well plates at a density of 1 x 10^6 cells/well.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1 hour.
-
For M1 Polarization: Add 100 ng/mL LPS to the media.
-
For M2 Polarization: Add 20 ng/mL IL-4 to the media.
-
Incubate for 24 hours for gene expression analysis (qPCR) or 48 hours for protein analysis (Western Blot, ELISA).
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for M1/M2 Marker Gene Expression
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use the following primer sequences for mouse M1/M2 markers:
-
M1 Markers:
-
Nos2 (iNOS): Fwd: 5'-GGCAGCCTGTGAGACCTTTG-3', Rev: 5'-GCATTGGAAGENTGAGGAAGG-3'
-
Tnf: Fwd: 5'-GGTGCCTATGTCTCAGCCTCTT-3', Rev: 5'-GCCATAGAACTGATGAGAGGGAG-3'
-
Il6: Fwd: 5'-CTGCAAGAGACTTCCATCCAG-3', Rev: 5'-AGTGGTATAGACAGGTCTGTTGG-3'
-
-
M2 Markers:
-
Arg1: Fwd: 5'-CTCCAAGCCAAAGTCCTTAGAG-3', Rev: 5'-AGGAGCTGTCATTAGGGACATC-3'
-
Mrc1 (CD206): Fwd: 5'-CTCTGTTCAGCTATTGGACGC-3', Rev: 5'-CGGAATTTCTGGGATTCAGCTTC-3'
-
Il10: Fwd: 5'-GCTCTTACTGACTGGCATGAG-3', Rev: 5'-CGCAGCTCTAGGAGCATGTG-3'
-
-
Housekeeping Gene:
-
Actb (β-actin): Fwd: 5'-GGCTGTATTCCCCTCCATCG-3', Rev: 5'-CCAGTTGGTAACAATGCCATGT-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
Protocol 3: Western Blot for Signaling Proteins (p-AKT, p-STAT3)
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-STAT3 (Tyr705), total STAT3, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: ELISA for Cytokine Secretion
-
Sample Collection: After the 48-hour polarization period, collect the cell culture supernatants and centrifuge to remove cell debris.
-
ELISA: Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-10 to measure the concentration of these cytokines in the supernatants, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Mandatory Visualizations
Caption: Signaling pathways in M1/M2 macrophage polarization.
References
- 1. Arctigenin ameliorates inflammation in vitro and in vivo by inhibiting the PI3K/AKT pathway and polarizing M1 macrophages to M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arctigenin inhibits lipopolysaccharide-induced iNOS expression in RAW264.7 cells through suppressing JAK-STAT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (-)-Arctigenin Impedes HepG2 Cell Adhesion
For Research Use Only.
Introduction
(-)-Arctigenin, a lignan isolated from the plant Arctium lappa, has demonstrated a variety of biological activities, including anti-inflammatory and anti-cancer effects.[1][2] In the context of hepatocellular carcinoma (HCC), this compound has been shown to inhibit tumor growth and metastasis.[1][2] A critical step in the metastatic cascade is the adhesion of cancer cells to the extracellular matrix (ECM) and to other cells. This application note details the anti-adhesion properties of this compound in the human HCC cell line, HepG2, and provides a protocol for a cell-extracellular matrix adhesion assay.
Mechanism of Action
This compound has been shown to inhibit the adhesion of HepG2 cells to extracellular matrix components in a dose-dependent manner.[3] This effect is, in part, mediated through the modulation of key signaling pathways that regulate cell adhesion and the epithelial-mesenchymal transition (EMT). Specifically, this compound has been found to suppress the Wnt/β-catenin and PI3K/Akt signaling pathways in HCC cells.
Inhibition of these pathways leads to a shift in the expression of cell adhesion molecules. Western blot analysis has confirmed that treatment of HepG2 cells with this compound results in the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin. E-cadherin is a key component of adherens junctions, which mediate strong cell-cell adhesion and maintain the epithelial phenotype. Its increased expression is associated with a less invasive phenotype. Conversely, a decrease in N-cadherin expression is linked to a reduction in cell motility and invasive potential. By altering the expression of these cadherins, this compound effectively strengthens cell-cell adhesion and reduces the ability of HepG2 cells to detach and migrate, thereby inhibiting a crucial step in metastasis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HepG2 cell viability and adhesion. It is recommended to use concentrations of this compound that inhibit adhesion without causing significant cytotoxicity.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Time Point | IC50 (µM) |
| 24 hours | 11.17 |
| 48 hours | 4.888 |
Table 2: Anti-adhesion Effect of this compound on HepG2 Cells
| Concentration (µM) | Inhibition of Adhesion (%) |
| 27 | 16.7 |
| 269 | 23.9 |
Table 3: Effect of this compound on Adhesion-Related Protein Expression in HepG2 Cells
| Treatment | E-cadherin Expression | N-cadherin Expression |
| Control | Baseline | Baseline |
| This compound (1.25 - 5.0 µM) | Upregulated | Downregulated |
Experimental Protocols
Protocol 1: HepG2 Cell Culture
-
Thawing Cells: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Maintenance: Culture HepG2 cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS). Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6.
Protocol 2: Anti-Adhesion Assay using Crystal Violet Staining
This protocol is adapted from previously described methods.
-
Plate Coating: a. Prepare a 100 µg/mL solution of Type I collagen in 0.02 M acetic acid. b. Add 100 µL of the collagen solution to each well of a 96-well flat-bottom plate. c. Incubate the plate overnight at 4°C or for at least 1-2 hours at 37°C. d. Aspirate the collagen solution and wash each well twice with 200 µL of sterile PBS. e. Block non-specific binding by adding 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well. f. Incubate for 1 hour at 37°C. g. Aspirate the blocking solution and wash each well twice with 200 µL of sterile PBS.
-
Cell Seeding and Treatment: a. Harvest HepG2 cells using trypsin and resuspend them in serum-free medium. b. Perform a cell count and adjust the cell suspension to a density of 1 x 10^5 cells/mL. c. Prepare various concentrations of this compound in serum-free medium. Include a vehicle control (e.g., DMSO). d. In a separate tube, mix equal volumes of the cell suspension and the this compound solutions (or vehicle control). e. Add 100 µL of the cell/treatment mixture to each well of the collagen-coated plate. f. Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell adhesion.
-
Washing and Staining: a. After incubation, gently aspirate the medium and non-adherent cells from each well. b. Wash each well twice with 200 µL of PBS to remove all non-adherent cells. Be gentle to avoid dislodging the adherent cells. c. Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature. d. Aspirate the paraformaldehyde and wash the wells twice with PBS. e. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature. f. Aspirate the crystal violet solution and wash the wells thoroughly with tap water until the water runs clear.
-
Quantification: a. Air dry the plate completely. b. Solubilize the bound crystal violet by adding 100 µL of 10% acetic acid or 100% methanol to each well. c. Incubate for 15-20 minutes at room temperature on a shaker to ensure complete solubilization of the dye. d. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. e. The percentage of adhesion inhibition can be calculated using the following formula: % Inhibition = 100 - [(Absorbance of treated cells / Absorbance of control cells) x 100]
Visualizations
Caption: Workflow for the this compound anti-adhesion assay in HepG2 cells.
Caption: this compound inhibits PI3K/Akt and Wnt/β-catenin pathways.
References
Troubleshooting & Optimization
Technical Support Center: Working with (-)-Arctigenin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (-)-arctigenin in cell culture, with a specific focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a bioactive lignan found in plants of the Asteraceae family, such as the Greater Burdock (Arctium lappa). It is investigated for its potential anti-inflammatory, anticancer, and antiviral properties. Its mechanism of action involves the modulation of several key signaling pathways, making it a compound of interest in various therapeutic areas.
Q2: What are the main challenges when using this compound in cell culture?
A2: The primary challenge is its low aqueous solubility. This compound is a hydrophobic compound, which can lead to precipitation when added to aqueous cell culture media, resulting in inaccurate dosing and potential cytotoxicity from the precipitate itself.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). DMSO is the most commonly used solvent for preparing stock solutions for cell culture applications.
Troubleshooting Guide: this compound Precipitation
Issue: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
This is a common issue known as "crashing out," where the compound rapidly precipitates upon dilution in an aqueous environment.
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a stock solution with a concentration that allows for a sufficient dilution factor (e.g., 1:1000) into your final culture volume. This minimizes the volume of organic solvent introduced to the cells. |
| Rapid Dilution | Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. Avoid adding the stock solution directly to the cells in the well. Prepare the final working solution in a separate tube before adding it to the cell culture plate. |
| Media Temperature | Always use pre-warmed (37°C) cell culture medium when preparing your final working solution. Some compounds are less soluble at lower temperatures.[1] |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, at or below 0.1% (v/v).[2][3] Perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cell line. |
Issue: A precipitate or cloudiness appears in the culture vessel hours or days after treatment.
| Potential Cause | Recommended Solution |
| Compound Instability | While this compound is generally stable, prolonged incubation in media could lead to degradation or precipitation. Consider refreshing the media with a freshly prepared this compound solution for long-term experiments. |
| Interaction with Media Components | Serum proteins in the media can sometimes interact with the compound. If working with serum-free media, the risk of precipitation may be higher. Consider using specialized serum-free media formulations designed for hydrophobic compounds or adding a carrier protein like bovine serum albumin (BSA). |
| Evaporation of Media | Ensure proper humidification in the incubator to prevent evaporation of the culture medium, which can increase the concentration of all components, including this compound, potentially leading to precipitation.[4] |
Quantitative Data: Solubility of this compound
The following table summarizes the approximate solubility of this compound in commonly used solvents.
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 12 mg/mL | [3] |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Ethanol | 0.5 mg/mL | |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 372.41 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 372.41 g/mol * 1 mol/1000 mmol * 1000 mg/g = 3.7241 mg
-
Weigh the this compound: Carefully weigh out approximately 3.72 mg of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, you can gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there is no undissolved material. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Determine the required volume of stock solution: To prepare 10 mL of a 10 µM working solution, you will use the C1V1 = C2V2 formula: (10 mM) * V1 = (10 µM) * (10 mL) (10,000 µM) * V1 = (10 µM) * (10,000 µL) V1 = 10 µL
-
Prepare an intermediate dilution: In a sterile conical tube, add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed complete media. Gently pipette up and down or vortex briefly to mix. This creates a 100 µM intermediate dilution.
-
Prepare the final working solution: Add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed complete media. Invert the tube several times to ensure thorough mixing.
-
Final DMSO Concentration Check: The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines.
-
Treat the cells: Remove the existing media from your cells and replace it with the freshly prepared 10 µM this compound working solution.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Key signaling pathways modulated by this compound.
References
Navigating the Challenges of (-)-Arctigenin Instability: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the promising lignan, (-)-Arctigenin, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive guide to troubleshooting common instability issues, offering detailed protocols and frequently asked questions to support your research endeavors.
This compound, a dibenzylbutyrolactone lignan, is susceptible to degradation, primarily through the hydrolysis of its lactone ring. This process is influenced by several factors including pH, temperature, and light exposure. Understanding and controlling these factors is crucial for maintaining the integrity of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The main degradation pathway for this compound in solution is the hydrolysis of its γ-lactone ring. This reaction is catalyzed by both acidic and alkaline conditions, leading to the formation of its inactive metabolite, (-)-arctigenic acid.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in slightly acidic to neutral conditions (pH 5-7). Both strong acidic and alkaline environments significantly accelerate the rate of hydrolysis of the lactone ring. For optimal stability, it is recommended to prepare and store solutions in a buffered system within this pH range.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advised.[1][2] It is also crucial to protect solutions from light to prevent potential photodegradation.
Q4: Can I store this compound in aqueous solutions for extended periods?
A4: It is generally not recommended to store this compound in aqueous solutions for more than one day, even under refrigerated conditions, due to the risk of hydrolysis.[3] For experiments requiring longer incubation times, consider using a co-solvent system or preparing fresh solutions immediately before use.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] Stock solutions are typically prepared in these solvents at high concentrations and then diluted into aqueous buffers for experiments. When preparing aqueous solutions from an organic stock, it is important to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.
Q6: How can I detect degradation of my this compound solution?
A6: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products, primarily (-)-arctigenic acid. A decrease in the peak area of this compound and the appearance of a new peak corresponding to the degradation product would indicate instability.
Quantitative Stability Data
While specific kinetic data for this compound degradation under various conditions is not extensively available in the public domain, the following table summarizes general stability recommendations based on available information and the known chemistry of dibenzylbutyrolactone lignans.
| Parameter | Condition | Recommendation | Expected Stability |
| pH | < 4 | Avoid | Low |
| 5 - 7 | Optimal | High | |
| > 8 | Avoid | Low | |
| Temperature | -80°C (in solvent) | Recommended for Long-Term Storage | > 1 year[2] |
| -20°C (in solvent) | Recommended for Long-Term Storage | Up to 6 months | |
| 2-8°C | Short-Term Storage (< 24 hours) | Moderate | |
| Room Temperature | Avoid for extended periods | Low | |
| Light | Exposed to Light | Avoid | Potential for photodegradation |
| Protected from Light | Recommended | Higher |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the powder in a suitable organic solvent (e.g., DMSO) to a final concentration of 10-20 mM.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in amber vials at -20°C or -80°C for long-term storage.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
-
Solution Preparation: Prepare a solution of this compound in a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 100 µM).
-
Stress Conditions:
-
Acidic Hydrolysis: Adjust the pH of the solution to 1-2 with hydrochloric acid.
-
Alkaline Hydrolysis: Adjust the pH of the solution to 12-13 with sodium hydroxide.
-
Oxidative Degradation: Add a small amount of hydrogen peroxide (e.g., 3%) to the solution.
-
Thermal Degradation: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).
-
-
Time Points: Collect aliquots of the stressed solutions at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Analyze the collected samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each stress condition to determine the degradation kinetics.
Visualizing Degradation and Troubleshooting
Degradation Pathway of this compound
The primary degradation pathway of this compound involves the hydrolysis of the lactone ring to form (-)-arctigenic acid.
Caption: Hydrolysis of this compound's lactone ring.
Experimental Workflow for Stability Testing
A systematic approach to stability testing is crucial for obtaining reliable data.
Caption: Workflow for this compound stability testing.
Troubleshooting Guide
This decision tree can help identify the cause of unexpected experimental results that may be related to this compound instability.
Caption: Troubleshooting this compound instability.
References
Technical Support Center: Maximizing (-)-Arctigenin Yield
Welcome to the technical support center for (-)-Arctigenin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction and purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of this compound often low when extracting from natural sources like Fructus Arctii?
A1: The primary reason for low this compound yield is that its precursor, Arctiin, is often the more abundant compound in the raw plant material. Arctiin is a glucoside of Arctigenin and must be converted to this compound through a hydrolysis step to increase the final yield. Direct extraction without this conversion step will result in a significantly lower yield of the desired compound.
Q2: What are the common methods to convert Arctiin to this compound?
A2: The two main methods for converting Arctiin to this compound are:
-
Enzymatic Hydrolysis: This method utilizes enzymes like β-glucosidase to specifically cleave the glycosidic bond of Arctiin, releasing Arctigenin. This is often a highly efficient and specific method.[1][2]
-
Acid Hydrolysis: This method uses acids, such as hydrochloric acid, to hydrolyze Arctiin into Arctigenin. This can also be a very effective method for conversion.[3][4]
Q3: What advanced extraction techniques can be used to improve the yield of this compound?
A3: Several advanced extraction techniques can enhance the efficiency and yield of this compound extraction:
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to faster and more efficient extraction.[3]
-
Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation in the solvent, which disrupts the plant cell walls and enhances the release of the target compound.
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its high selectivity and the ability to extract compounds with minimal thermal degradation.
-
Enzyme-Assisted Extraction: This approach uses enzymes to break down the plant cell wall, facilitating the release of intracellular contents, including this compound.
Q4: How can I minimize the loss of this compound during the purification process?
A4: Yield loss during purification is a common issue. To minimize this, consider the following:
-
Optimize your chromatography method: Techniques like high-speed countercurrent chromatography (HSCCC) have been shown to be efficient for purifying this compound with good recovery rates.
-
Careful solvent selection: The choice of solvents for both extraction and chromatography is critical. The polarity of the solvent should be optimized for this compound to ensure good solubility and separation from impurities.
-
Monitor fractions carefully: Use analytical techniques like HPLC to monitor the fractions during chromatography to ensure you are collecting the desired compound and not discarding it with the waste.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound yield despite successful Arctiin conversion. | Inefficient extraction from the plant matrix. | * Employ advanced extraction techniques like MAE or UAE to improve efficiency. * Optimize extraction parameters such as solvent-to-solid ratio, temperature, and time. * Consider using a combination of methods, such as enzymatic hydrolysis followed by UAE. |
| Purity of the final product is low. | Co-extraction of impurities with similar polarities. | * Optimize the solvent system for your chromatography to improve separation. * Consider a multi-step purification process, for example, silica gel column chromatography followed by preparative HPLC. * High-speed countercurrent chromatography can offer better resolution and purity. |
| Incomplete conversion of Arctiin to this compound. | Suboptimal hydrolysis conditions (enzymatic or acidic). | * For enzymatic hydrolysis: Optimize pH, temperature, enzyme concentration, and incubation time. * For acid hydrolysis: Optimize acid concentration, temperature, and reaction time. * Monitor the reaction progress using HPLC to determine the optimal endpoint. |
| Degradation of this compound during processing. | Exposure to high temperatures or harsh chemical conditions for prolonged periods. | * Use milder extraction methods like UAE or SFE which often operate at lower temperatures. * Minimize the duration of any high-temperature steps. * For acid hydrolysis, carefully control the reaction time and temperature to avoid degradation. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to help you compare different extraction and conversion methods for this compound.
Table 1: Comparison of this compound Yield with Different Extraction and Conversion Methods
| Extraction Method | Conversion Method | Starting Material | Yield of this compound | Purity | Reference |
| Microbial Fermentation & Silica Gel Chromatography | Enzymatic (Fungal) | Fructus arctii powder | 19.51 mg/g | 99.33% | |
| Microwave-Assisted Extraction (MAE) & HSCCC | Hydrochloric Acid Hydrolysis | Fructus arctii | 45.7 mg from 500 mg crude extract | 96.57% | |
| Ultrasound-Assisted Extraction (UAE) | Aspergillus niger Fermentation (NADES-pretreated) | Fruits of Arctium lappa L. | 54.91 mg/g | Not Specified | |
| Dynamic Microwave-Assisted Extraction (DMAE) | None (direct extraction) | Saussurea medusa Maxim. | 10.891 mg/g | Not Specified | |
| Enzymatic Hydrolysis & HSCCC | β-glucosidase | Fructus Arctii | 102 mg from 200 mg hydrolyzed sample | 98.9% | |
| Enzyme-Assisted Ultrasound Extraction | β-glucosidase | Fructus arctii | 6.39% (of total extract) | Not Specified |
Experimental Protocols
Protocol 1: Microbial Fermentation for Arctiin to this compound Conversion
This protocol is based on the work of Chen et al. (2021).
-
Substrate Preparation: Sterilize Fructus arctii powder, bran, cornflour, and peptone at 121°C for 15 minutes.
-
Fermentation Medium: Prepare Mandel nutrient solution and adjust the pH to 5.0-6.0. Add this to the sterilized substrate.
-
Inoculation: Inoculate the mixture with a combination of Aspergillus awamori and Trichoderma reesei.
-
Fermentation: Incubate under optimal conditions (e.g., 144 hours at a specific temperature and pH 6).
-
Extraction: After fermentation, extract the product using an appropriate solvent.
-
Purification: Purify the crude extract using silica gel column chromatography with a chloroform and ethyl acetate eluent.
Protocol 2: Microwave-Assisted Extraction (MAE) with Acid Hydrolysis
This protocol is adapted from the methodology described by Lu et al. (2015).
-
Sample Preparation: Mix powdered Fructus arctii with a 1 mol/L hydrochloric acid solution.
-
Microwave-Assisted Hydrolysis and Extraction: Place the mixture in a microwave extractor. Apply microwave power (e.g., 500 W) for a short duration (e.g., 200 seconds).
-
Extraction: After the microwave treatment, filter the mixture and collect the liquid extract.
-
Purification: The crude extract can then be purified using a technique like high-speed countercurrent chromatography (HSCCC) with a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-ethanol-water).
Protocol 3: Ultrasound-Assisted Enzymatic Extraction
This protocol is based on the findings of Chen et al. (2018).
-
Sample Preparation: Suspend the pretreated Fructus arctii powder in water.
-
Enzymatic Hydrolysis: Add β-glucosidase to the suspension.
-
Ultrasonic Treatment: Place the mixture in an ultrasonic cleaner and apply ultrasound for a specified time (e.g., 25 minutes) and temperature (e.g., 45°C).
-
Solvent Extraction: After the ultrasonic treatment, add ethanol to the solution and continue extraction.
-
Filtration: Filter the final solution to remove solid particles before analysis or further purification.
Visualizations
Logical Workflow for Overcoming Low Yield in this compound Extraction
Caption: A decision-making workflow for optimizing this compound extraction yield.
Signaling Pathway Inhibition by this compound
While not directly related to extraction, understanding the bioactivity of this compound is crucial for its application. Here is a simplified diagram of a key signaling pathway it inhibits.
References
- 1. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of arctigenin from Fructus Arctii by enzymatic hydrolysis combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Extraction and Purification of Arctiin and Arctigenin from Fructus Arctii by High-Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: (-)-Arctigenin Formulation Guide
Welcome to the technical support center for (-)-Arctigenin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A: this compound has very low solubility in water and aqueous buffers, such as cell culture media.[1][2] Precipitation typically occurs when a concentrated stock solution, made in an organic solvent like DMSO, is diluted into the aqueous medium. This rapid change in solvent polarity reduces the solubility of this compound, causing it to fall out of solution.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound.[1][3] It is also soluble in dimethylformamide (DMF) and to a lesser extent, ethanol.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO is cell-line specific. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, for sensitive cell lines or long-term experiments, it is best practice to keep the final DMSO concentration at or below 0.1%. Always run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell model.
Q4: Can I dissolve this compound directly in PBS or cell culture media?
A: This is not recommended. This compound is described as "sparingly soluble" to "insoluble" in aqueous solutions, and attempting to dissolve it directly will likely result in an incomplete solution and inaccurate concentration. A concentrated stock in an organic solvent must be prepared first.
Q5: How should I properly store my this compound stock solution?
A: this compound should be supplied as a crystalline solid and stored at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to six months or at -80°C for up to one year.
Troubleshooting Guide: Preventing Precipitation
This guide provides solutions for common precipitation issues encountered when preparing this compound working solutions.
Issue 1: Precipitate Forms Immediately Upon Dilution
-
Primary Cause : The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium. This "solvent shock" causes the compound to crash out of solution instantly.
-
Solutions :
-
Optimize the Dilution Technique : Avoid adding the highly concentrated DMSO stock directly into the full volume of media. Instead, use a serial or two-step dilution method. See Protocol 2 for a detailed workflow.
-
Reduce the Final Concentration : Verify if the intended experimental concentration is achievable. It may be necessary to work at a lower, more soluble concentration.
-
Warm the Medium : Gently pre-warm the cell culture medium to 37°C before adding the this compound stock. This can modestly increase the solubility.
-
Utilize Serum : If your experimental design permits, perform the dilution in a medium containing Fetal Bovine Serum (FBS). Proteins in the serum can act as stabilizing agents for hydrophobic compounds.
-
Issue 2: Solution is Initially Clear but Precipitates Over Time
-
Primary Cause : The working solution is thermodynamically unstable. While initially dissolved, this compound molecules may agglomerate and precipitate over time, a process often accelerated by incubation at 37°C.
-
Solutions :
-
Prepare Fresh Solutions : The most reliable solution is to prepare the this compound working solution immediately before each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.
-
Solubility Enhancers : For certain applications, consider incorporating solubility-enhancing agents. Studies have shown that γ-cyclodextrin can improve the aqueous solubility of arctigenin. For in vivo studies, complex vehicles containing co-solvents (PEG300) and surfactants (Tween-80) are often used to maintain solubility.
-
Quantitative Data and Protocols
Solubility Data
The solubility of this compound varies significantly across different solvents. The following table summarizes reported solubility values.
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | 12 - 74 mg/mL | 32.2 - 198.7 mM | |
| DMF | 20 mg/mL | 53.7 mM | |
| Ethanol | 0.5 mg/mL | 1.3 mM | |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | 1.3 mM | |
| Water | Insoluble | N/A |
Note: Molar equivalents are calculated based on a molecular weight of 372.41 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (20 mM in DMSO)
-
Weighing : Accurately weigh out the desired amount of solid this compound (MW = 372.41 g/mol ). For example, to make 1 mL of a 20 mM stock, weigh 7.45 mg.
-
Solvent Addition : Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution : Vortex vigorously and/or sonicate the vial in a water bath until the solid is completely dissolved. Ensure no visible particulates remain.
-
Storage : Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Final Working Solution in Media (e.g., 20 µM)
This protocol uses a two-step dilution method to minimize precipitation when preparing a 20 µM working solution from a 20 mM DMSO stock (a 1:1000 dilution).
-
Prepare Materials : Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.
-
Intermediate Dilution :
-
In a sterile tube, add a small volume of the pre-warmed medium (e.g., 90 µL).
-
Add 10 µL of the 20 mM DMSO stock solution to the medium. This creates a 1:10 intermediate dilution (2 mM).
-
Immediately and gently vortex or pipette up and down to mix thoroughly. This intermediate solution is more stable than the final dilution but should still be used promptly.
-
-
Final Dilution :
-
Add the entire volume of the intermediate dilution (100 µL) to the final volume of pre-warmed media. To make 10 mL of 20 µM solution, add the 100 µL of 2 mM intermediate to 9.9 mL of media.
-
Invert the container several times to ensure homogeneity.
-
-
Application : Use the final working solution immediately for your experiment. Do not store.
Visual Guides
Experimental Workflow for Solution Preparation
The following diagram illustrates the recommended workflow for preparing a this compound working solution to minimize precipitation.
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation
This decision tree provides a logical path to diagnose and solve precipitation issues.
Caption: Troubleshooting decision tree for precipitation.
Simplified this compound Signaling Pathway
This compound has been shown to inhibit Akt phosphorylation, a key step in cell survival signaling, particularly under conditions of nutrient stress.
Caption: Inhibition of Akt phosphorylation by this compound.
References
Best practices for long-term storage of (-)-Arctigenin
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of (-)-Arctigenin. It is intended for researchers, scientists, and drug development professionals.
Best Practices for Long-Term Storage
Proper storage of this compound is crucial to maintain its stability and ensure the reproducibility of experimental results. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Long-Term Storage Recommendations for Solid this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1][2] |
| Storage Conditions | Store in a dry (desiccated) environment. | [2] |
| Container | Tightly sealed container. | |
| Light Exposure | Protect from light. | |
| Shelf Life (Powder) | Up to 3 years at -20°C. | [1] |
Table 2: Long-Term Storage Recommendations for this compound in Solution
| Parameter | Recommendation | Source(s) |
| Solvent | Dimethyl sulfoxide (DMSO) is recommended for creating stock solutions. | [2] |
| Storage Temperature | -80°C for long-term storage (up to 1 year).-20°C for short-term storage (up to 6 months). | |
| Aliquoting | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Stability | It is recommended to use freshly prepared solutions for experiments. Long-term storage of diluted solutions is not advised. |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the storage and use of this compound.
FAQs
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of ≥17.2 mg/mL.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the desired amount of this compound powder in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 3.724 mg of this compound (Molecular Weight: 372.41 g/mol ) in 1 mL of DMSO. Gently vortex or sonicate to ensure complete dissolution.
Q3: Can I store my this compound stock solution at -20°C?
A3: Yes, you can store stock solutions at -20°C for up to six months. However, for longer-term storage (up to one year), -80°C is recommended. To maintain the integrity of the compound, it is best to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Troubleshooting
Issue 1: I left my vial of solid this compound at room temperature for a few hours. Is it still usable?
Solution: While prolonged exposure to room temperature is not recommended, short-term exposure is unlikely to cause significant degradation of the solid compound, especially if the vial was unopened and protected from light. For critical experiments, it is always best to use a fresh vial. However, for non-critical applications, the compound is likely still viable.
Issue 2: My this compound powder appears discolored (e.g., darker than the expected white to light yellow). What should I do?
Solution: A significant change in the color of the powder could indicate degradation or contamination. It is recommended not to use the compound for experiments, as it may lead to unreliable and irreproducible results. Contact the supplier for a replacement.
Issue 3: I see precipitation in my this compound stock solution after thawing. What should I do?
Solution: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the solvent has absorbed moisture. Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the precipitate. If the precipitate does not dissolve, it is best to prepare a fresh stock solution. To prevent this, ensure you are using anhydrous DMSO and that your stock concentration is not too high.
Issue 4: My cells are not responding to this compound treatment as expected.
Solution: There could be several reasons for this:
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly and is within its recommended shelf life. Repeated freeze-thaw cycles can degrade the compound. It is always best to use freshly prepared or properly stored aliquots.
-
Incorrect Concentration: Double-check your calculations for preparing the stock solution and the final working concentrations.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Unhealthy cells may not respond predictably to treatment.
-
Experimental Conditions: Verify all other experimental parameters, such as incubation time and media components, are correct.
Experimental Protocols & Workflows
This section provides a detailed methodology for a common in vitro anti-inflammatory assay using this compound.
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This experiment aims to determine the anti-inflammatory effect of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old media from the cells and replace it with fresh media containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control (LPS only).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation: After pre-incubation, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition by this compound compared to the LPS-only control.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Signaling Pathway Diagrams
This compound exerts its biological effects by modulating several key signaling pathways. Below are diagrams of two important pathways inhibited by this compound, created using the DOT language for Graphviz.
1. Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response. It achieves this by preventing the phosphorylation of IκBα, which leads to the inhibition of p65 nuclear translocation.
Caption: this compound inhibits the NF-κB signaling pathway.
2. Inhibition of the JAK-STAT Signaling Pathway
This compound can also suppress the JAK-STAT signaling pathway, which is crucial for cytokine-mediated inflammation. It has been shown to reduce the phosphorylation of JAK2, STAT1, and STAT3.
References
Technical Support Center: Optimizing Fermentation for Arctigenin Conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing fermentation conditions for the conversion of arctiin to arctigenin.
Frequently Asked Questions (FAQs)
Q1: What is the significance of converting arctiin to arctigenin?
A1: Arctiin is a major active ingredient in Fructus arctii (burdock fruit), but it has low bioavailability in the human body.[1][2][3] It needs to be converted into its aglycone, arctigenin, by intestinal microbes to be absorbed into the bloodstream.[1][2] Arctigenin exhibits a range of valuable pharmacological effects, including antiviral, anti-inflammatory, and anti-tumor activities, making its efficient production a key goal for drug development.
Q2: Which microorganisms are effective for the bioconversion of arctiin to arctigenin?
A2: Various microorganisms can produce the β-glucosidase necessary for the conversion. Fungi such as Aspergillus awamori and Trichoderma reesei have been used in combination for effective conversion. Other microorganisms like Aspergillus niger are also utilized. While intestinal bacteria can perform this conversion, using fungi for industrial production is often preferred to avoid potential issues with lipopolysaccharides from enterobacteria. Microorganisms like Archaea, Penicillium, and Arthrobacter are also known producers of β-glucosidase.
Q3: What is the general principle behind the microbial fermentation of arctiin to arctigenin?
A3: The process relies on the enzymatic activity of β-glucosidase produced by the selected microorganisms. Arctiin is a glucoside, and β-glucosidase catalyzes the hydrolysis of the glycosidic bond, releasing glucose and the aglycone, arctigenin. The fermentation provides the optimal environment for the microorganisms to grow and secrete this enzyme, leading to the biotransformation.
Q4: What kind of yields and conversion rates can be expected with an optimized fermentation process?
A4: With an optimized fermentation process using a co-culture of Aspergillus awamori and Trichoderma reesei, an arctiin conversion rate of up to 99.84% can be achieved. The average yield of arctigenin can reach approximately 19.51 mg per gram of Fructus arctii powder. Following purification by silica gel column chromatography, a purity of 99.33% for arctigenin has been reported.
Q5: How can I monitor the progress of the arctigenin conversion during fermentation?
A5: The concentrations of both arctiin and arctigenin in the fermentation broth should be monitored over time. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying these compounds. Samples can be taken at regular intervals, extracted with a suitable solvent like methanol, and then analyzed by HPLC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of arctiin to arctigenin | Inactive microbial strain: The selected microorganism may have lost its ability to produce sufficient β-glucosidase. | - Re-culture the strain from a fresh stock. - Verify the viability and enzymatic activity of the inoculum before starting the fermentation. |
| Suboptimal fermentation conditions: Incorrect pH, temperature, aeration, or nutrient composition can inhibit microbial growth and enzyme production. | - Review and optimize key parameters such as pH (an optimal pH of 6 has been reported), temperature (e.g., 30°C), and agitation speed (e.g., 150 rpm). - Ensure the fermentation medium has the correct composition of carbon and nitrogen sources. | |
| Presence of inhibitors: The substrate (Fructus arctii powder) may contain compounds that inhibit β-glucosidase activity. | - Consider a pre-treatment step for the substrate to remove potential inhibitors. | |
| Slow conversion rate | Insufficient enzyme production: The microbial population may not be dense enough, or the conditions may not be optimal for enzyme secretion. | - Optimize the inoculum size; an inoculation volume of 2 mL for a 110 mL fermentation has been shown to be effective. - Optimize the carbon-to-nitrogen ratio in the medium to enhance enzyme production. |
| Sub-optimal fermentation time: The fermentation may not have been allowed to proceed for a sufficient duration. | - Monitor the reaction over a longer period. A fermentation time of 144 hours has been shown to be effective, after which the concentrations of arctiin and arctigenin may not significantly change. | |
| Low arctigenin yield despite high conversion rate | Product degradation: Arctigenin may be unstable under the fermentation conditions or may be further metabolized by the microorganisms. | - Check the stability of arctigenin at the fermentation pH and temperature. - Analyze for potential degradation products. - Consider harvesting the product earlier once peak concentration is reached. |
| High loss rate during extraction: The extraction and purification methods may be inefficient. | - Optimize the solid-liquid ratio for extraction. A 1:2 ratio has been used successfully. - Ensure the appropriate solvent (e.g., methanol) and extraction technique (e.g., sonication) are used. - Optimize the purification process, such as silica gel column chromatography. | |
| Inconsistent results between batches | Variability in raw materials: The arctiin content in the Fructus arctii powder can vary. | - Standardize the source and pre-treatment of the Fructus arctii powder. - Analyze the arctiin content of each new batch of raw material. |
| Inconsistent inoculum: The age, concentration, or viability of the microbial inoculum may differ between experiments. | - Standardize the inoculum preparation protocol, including the age of the culture and cell density. | |
| Fluctuations in fermentation parameters: Minor deviations in pH, temperature, or agitation can lead to significant differences in outcomes. | - Calibrate all monitoring equipment regularly. - Use a well-controlled fermenter to maintain consistent conditions. | |
| Contamination of the fermentation | Poor sterile technique: Introduction of competing microorganisms can inhibit the growth of the production strain and lead to undesirable byproducts. | - Ensure all media, glassware, and the fermenter are properly sterilized. - Use aseptic techniques for all transfers and sampling. |
Data Presentation
Table 1: Optimized Fermentation Parameters for Arctigenin Conversion
| Parameter | Optimal Condition | Reference |
| Microorganism | Co-culture of Aspergillus awamori and Trichoderma reesei | |
| Inoculation Ratio | 1:2 (A. awamori to T. reesei) | |
| Substrate | 52% Fructus arctii powder in the fermentation substrate | |
| Carbon Source | Equal amounts of bran, sucrose, and cornflour | |
| Nitrogen Source | Urea | |
| Carbon-to-Nitrogen Ratio | 100:6 | |
| pH | 6 | |
| Fermentation Time | 144 hours | |
| Fermentation Volume | 110 mL | |
| Inoculation Volume | 2 mL | |
| Solid-Liquid Ratio | 1:2 | |
| Temperature | 30°C | |
| Agitation | 150 rpm |
Table 2: Performance Metrics of the Optimized Fermentation Process
| Metric | Value | Reference |
| Arctiin Conversion Rate | 99.84% | |
| Arctigenin Yield | 19.51 mg/g of F. arctii powder | |
| Dissolution Rate | 95.74% | |
| Loss Rate | 4.26% | |
| Purity (post-purification) | 99.33% |
Experimental Protocols
1. Protocol for Fermentation of Fructus arctii Powder
-
Medium Preparation: Prepare the fermentation medium containing the optimized carbon and nitrogen sources. For a 110 mL fermentation volume, this would include a mixture of bran, sucrose, and cornflour, along with urea, to achieve a carbon-to-nitrogen ratio of 100:6. Add 10 mL of Mandel nutrient solution. Adjust the pH of the medium to 6.
-
Substrate Addition: Add Fructus arctii powder to the medium to a final concentration of 52% of the fermentation substrate, maintaining a solid-liquid ratio of 1:2.
-
Sterilization: Autoclave the medium to ensure sterility.
-
Inoculation: Aseptically inoculate the sterilized medium with 2 mL of a seed solution containing a 1:2 ratio of Aspergillus awamori and Trichoderma reesei.
-
Incubation: Incubate the culture at 30°C with agitation at 150 rpm for 144 hours.
-
Harvesting: After fermentation, harvest the culture for extraction.
2. Protocol for Extraction and Analysis of Arctigenin
-
Drying: Dry the harvested fermentation samples at 100°C.
-
Pulverization and Extraction: Pulverize the dried matter and dilute it in 50 mL of methanol.
-
Sonication: Sonicate the mixture for 20 minutes to facilitate the extraction of arctigenin and arctiin.
-
Overnight Rest: Allow the solution to rest overnight.
-
Filtration and Evaporation: Filter the solution and then evaporate the methanol to obtain the crude fermented Fructus arctii extract.
-
HPLC Analysis:
-
Reconstitute a known amount of the crude extract in the mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 column).
-
Use a mobile phase, for example, methanol and water (55:45), at a flow rate of 1.0 mL/min.
-
Detect and quantify arctiin and arctigenin using a UV detector at a wavelength of 280 nm.
-
Compare the retention times and peak areas with those of authentic standards of arctiin and arctigenin to determine their concentrations.
-
Visualizations
Caption: Experimental workflow for arctigenin production.
Caption: Key parameters influencing arctigenin conversion.
Caption: Bioconversion pathway of arctiin to arctigenin.
References
- 1. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi [frontiersin.org]
- 3. scispace.com [scispace.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of (-)-Arctigenin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of (-)-Arctigenin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Oral Bioavailability of this compound
-
Question: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the potential reasons for this?
-
Answer: The poor oral bioavailability of this compound is a well-documented issue stemming from two primary factors:
-
Poor Water Solubility: Arctigenin is a lipophilic molecule with low aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][2]
-
Extensive First-Pass Metabolism: Following absorption, Arctigenin undergoes significant metabolism in the intestine and liver. The primary metabolic pathways are glucuronidation and hydrolysis, which rapidly convert Arctigenin into less active metabolites.[3][4][5] This extensive metabolism significantly reduces the amount of active drug that reaches systemic circulation.
-
2. Formulation Strategies to Enhance Bioavailability
-
Question: What formulation strategies can we employ to overcome the poor solubility and first-pass metabolism of this compound?
-
Answer: Several formulation strategies can enhance the bioavailability of this compound:
-
Nanoformulations: Encapsulating Arctigenin in nanocarriers such as liposomes, nanoparticles, and micelles can improve its solubility, protect it from degradation in the GI tract, and facilitate its absorption.
-
Solid Dispersions: Creating solid dispersions of Arctigenin with hydrophilic polymers can enhance its dissolution rate and, consequently, its absorption.
-
Structural Modification: Chemical modification of the Arctigenin molecule can improve its physicochemical properties, such as solubility and metabolic stability.
-
3. Challenges with Nanoformulation Development
-
Question: We are having trouble with the stability and encapsulation efficiency of our this compound nanoformulations. What are some common troubleshooting tips?
-
Answer:
-
Low Encapsulation Efficiency:
-
Optimize Drug-to-Lipid/Polymer Ratio: Systematically vary the ratio of Arctigenin to the carrier material to find the optimal loading capacity.
-
Choice of Organic Solvent: Ensure that both Arctigenin and the carrier are fully dissolved in the chosen organic solvent during preparation.
-
Hydration Conditions: For liposomes, ensure the hydration temperature is above the phase transition temperature of the lipids used.
-
-
Poor Stability (Aggregation/Drug Leakage):
-
Surface Modification: Incorporate stabilizing agents like polyethylene glycol (PEG) to create a hydrophilic shell, which can prevent aggregation.
-
Optimize Zeta Potential: For nanoparticles, a sufficiently high positive or negative zeta potential can prevent aggregation due to electrostatic repulsion.
-
Lyophilization: Consider lyophilizing the nanoformulation with a suitable cryoprotectant to improve long-term storage stability.
-
-
4. In Vivo Study Design & Execution
-
Question: What are the key considerations when designing an in vivo pharmacokinetic study for our novel this compound formulation?
-
Answer:
-
Route of Administration: Besides oral administration, consider alternative routes that bypass first-pass metabolism, such as intravenous (for baseline pharmacokinetics), hypodermic, or sublingual administration.
-
Animal Model: Rats and beagle dogs are commonly used models for pharmacokinetic studies of Arctigenin.
-
Dosing: Use multiple dosing groups to assess dose-linearity.
-
Blood Sampling: Collect blood samples at appropriate time points to accurately capture the absorption, distribution, and elimination phases. A typical schedule for oral administration might include pre-dose, and multiple time points up to 24 or 48 hours post-dose.
-
Analytical Method: A validated, sensitive, and specific analytical method, such as HPLC or LC/MS/MS, is crucial for accurately quantifying Arctigenin concentrations in plasma.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous (IV) and Oral (PO) Administration
| Parameter | IV Administration (0.3 mg/kg) | IV Administration (2.687 µmol/kg) | Oral Administration (2.687 µmol/kg) |
| Cmax | 323 ± 65.2 ng/mL | - | - |
| t1/2 | 0.830 ± 0.166 h | 1.26 ± 0.3 h | - |
| AUC | 81.0 ± 22.1 h·ng/mL | 1.26 ± 0.3 µmol·h/L | - |
| Vd | - | 1.29 ± 0.2 L/kg | - |
| CL | - | 1.13 ± 0.2 L/h/kg | - |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters of this compound in Piglets
| Route of Administration | Dose | t1/2α (h) | t1/2β (h) | Vd (L/kg) | CLb (L/(h·kg)) | Cmax (µg/mL) | AUC (µg·h/mL) |
| Intravenous | 2.0 mg/kg | 0.166 ± 0.022 | 3.161 ± 0.296 | 0.231 ± 0.033 | 0.057 ± 0.003 | - | 1.189 ± 0.057 |
| Oral (Fructus arctii powder) | 1.0 g/kg | 1.435 ± 0.725 | 63.467 ± 29.115 | 1.680 ± 0.402 | 0.076 ± 0.028 | 0.430 ± 0.035 | 14.672 ± 4.813 |
Data adapted from a study on piglets.
Experimental Protocols
1. Preparation of this compound Liposomes
-
Methodology: This protocol is based on the thin-film hydration method.
-
Lipid Film Formation: Dissolve this compound, phospholipids (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight (12-18 hours) before drug administration, with continued access to water.
-
Drug Administration: Administer the this compound formulation (e.g., solution, suspension, or nanoformulation) via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
3. Quantification of this compound in Plasma by HPLC
-
Methodology:
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile) containing an internal standard (IS) to the plasma sample.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at approximately 280 nm.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios (to the IS) on the calibration curve.
-
-
Visualizations
References
- 1. Biodistribution of arctigenin-loaded nanoparticles designed for multimodal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Elucidation of Arctigenin Pharmacokinetics and Tissue Distribution after Intravenous, Oral, Hypodermic and Sublingual Administration in Rats and Beagle Dogs: Integration of In Vitro and In Vivo Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of arctigenin pharmacokinetics after intravenous and oral administrations in rats: integration of in vitro and in vivo findings via semi-mechanistic pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with (-)-Arctigenin cytotoxicity in control cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with (-)-Arctigenin, particularly concerning unexpected cytotoxicity in control cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to all cell types?
A1: No, this compound has been reported to exhibit selective cytotoxicity, primarily against various cancer cell lines, while showing minimal effects on some normal cell lines.[1][2] However, "normal" or "control" cell lines can still be sensitive to this compound depending on the cell type, its metabolic state, and the experimental conditions.
Q2: What are the known mechanisms of this compound-induced cytotoxicity?
A2: this compound induces cytotoxicity through several mechanisms, including:
-
Induction of Apoptosis: It can trigger programmed cell death by activating caspases and modulating the expression of Bcl-2 family proteins.[1][3][4]
-
Cell Cycle Arrest: It can cause cell cycle arrest, often in the G1 phase, by affecting the expression of cyclins.
-
Inhibition of Key Signaling Pathways: It is known to inhibit pro-survival pathways such as PI3K/Akt, mTOR, and STAT3.
-
Induction of Autophagy: In some cancer cells, it can induce autophagic cell death.
-
Suppression of the Unfolded Protein Response (UPR): It can sensitize cancer cells to glucose deprivation-mediated cytotoxicity by suppressing the UPR.
Q3: At what concentrations is this compound typically cytotoxic?
A3: The cytotoxic concentration of this compound varies significantly depending on the cell line and incubation time. IC50 values (the concentration that inhibits 50% of cell growth) can range from the low micromolar to over 100 µM. For example, the IC50 in Hep G2 liver cancer cells was reported to be 1.99 µM after 24 hours, while in SMMC7721 cells, it was much higher. In some normal cell lines, cytotoxicity was only observed at concentrations of 50 µM or higher.
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
This guide addresses common issues researchers face when observing unexpected cell death in their control cell lines treated with this compound.
Issue 1: My non-cancerous control cells are showing significant cytotoxicity.
Possible Causes:
-
High Concentration: The concentration of this compound may be too high for your specific control cell line. While some normal cells are resistant, others may be more sensitive.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Cell Line Sensitivity: Your specific control cell line may express targets of this compound or have a metabolic profile that renders it susceptible. For instance, cells under nutrient stress may be more sensitive.
-
Off-Target Effects: At higher concentrations, off-target effects are more likely to occur, leading to cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on your control cells to determine the non-toxic concentration range.
-
Solvent Control: Ensure you have a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the this compound) to rule out solvent toxicity.
-
Reduce Incubation Time: Shorter incubation times may reduce cytotoxicity in sensitive control cells.
-
Literature Review: Check if there is any published data on the specific control cell line you are using and its response to this compound or similar lignans.
-
Consider a Different Control Cell Line: If your current control cell line is consistently showing sensitivity, you may need to select a more resistant one for your experiments.
Issue 2: I'm seeing conflicting results between different cytotoxicity assays.
Possible Causes:
-
Different Assay Mechanisms: Different cytotoxicity assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, which can be affected by changes in cell proliferation without necessarily indicating cell death. In contrast, a trypan blue exclusion assay or an LDH release assay measures membrane integrity, which is a more direct marker of cell death.
-
Timing of Assay: The timing of the assay relative to the treatment can influence the results. Apoptosis, for instance, is a process that unfolds over time.
Troubleshooting Steps:
-
Use Multiple Assays: It is best practice to use at least two different cytotoxicity assays that measure different endpoints to confirm your results. For example, combine a metabolic assay (MTT, XTT) with a membrane integrity assay (LDH release, trypan blue) or an apoptosis assay (Annexin V/PI staining).
-
Optimize Assay Timing: Perform a time-course experiment to determine the optimal time point to measure cytotoxicity after this compound treatment.
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Hep G2 | Human hepatocellular carcinoma | 12 | 38.29 | |
| Hep G2 | Human hepatocellular carcinoma | 24 | 1.99 | |
| Hep G2 | Human hepatocellular carcinoma | 48 | 0.24 | |
| SMMC7721 | Human hepatocellular carcinoma | 24 | >100 | |
| LO2 | Normal human hepatic cells | 24 | >100 | |
| FaDu | Human pharyngeal carcinoma | 24 | ~50 | |
| L-929 | Murine fibroblast | 24 | >200 | |
| U87MG | Human glioblastoma | 48 | ~200-400 | |
| T98G | Human glioblastoma | 48 | ~200-400 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Staining for Apoptosis by Flow Cytometry
Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines: Hep G2 and SMMC7721 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor specific cytotoxicity of arctigenin isolated from herbal plant Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Arctigenin induces caspase-dependent apoptosis in FaDu human pharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Arctiin to Arctigenin Conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of arctiin to arctigenin.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for converting arctiin to arctigenin?
A1: The three main methods for converting arctiin to arctigenin are:
-
Enzymatic Hydrolysis: This method utilizes enzymes, most commonly β-glucosidase, to selectively cleave the glucose molecule from arctiin, yielding arctigenin.[1][2][3] This is a widely used method due to its high specificity and mild reaction conditions.
-
Microbial Fermentation: Certain microorganisms, particularly fungi like Aspergillus awamori and Trichoderma reesei, produce β-glucosidase and can be used to convert arctiin to arctigenin in a fermentation process.[4][5] This method can be cost-effective for large-scale production.
-
Chemical Hydrolysis: This involves using acids (e.g., hydrochloric acid) or alkalis to hydrolyze the glycosidic bond of arctiin. However, strong acid conditions can lead to the degradation of arctigenin, a lignan compound with a lactone structure.
Q2: Why is the conversion of arctiin to arctigenin important for research and drug development?
A2: Arctiin has low bioavailability and needs to be converted into its aglycone form, arctigenin, to be absorbed by the human body. Arctigenin exhibits a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-tumor effects, making it a compound of significant interest for drug development.
Q3: What is a typical conversion rate I can expect for each method?
A3: Conversion rates can vary significantly based on the specific experimental conditions. However, here are some reported achievable rates:
-
Enzymatic Hydrolysis (β-glucosidase): Can reach up to 90.94%.
-
Microbial Fermentation (e.g., A. awamori and T. reesei): Has been reported to achieve conversion rates as high as 99.84%.
-
Enzymatic Digestion (Snail Enzyme): A conversion rate of 72% has been demonstrated.
Troubleshooting Guides
Enzymatic Hydrolysis
| Issue | Possible Cause | Troubleshooting Steps |
| Low Conversion Yield | Suboptimal pH: The activity of β-glucosidase is highly pH-dependent. | Ensure the reaction buffer pH is optimal for the specific enzyme used. For many β-glucosidases, a pH of around 5.0 is ideal. |
| Incorrect Temperature: Enzyme activity is sensitive to temperature. | Maintain the optimal temperature for the enzyme. A common optimal temperature is 35°C. Exceeding the optimal temperature can lead to enzyme denaturation. | |
| Insufficient Enzyme Concentration: The amount of enzyme may not be sufficient to convert the substrate within the given time. | Increase the concentration of β-glucosidase. One study reported a yield of 79.8% using 25 mg of β-glucosidase in a 20 ml solution. | |
| Poor Solubility of Arctiin: Arctiin has poor water solubility, which can limit its availability to the enzyme. | Consider using a co-solvent system or techniques to enhance the solubility of arctiin. | |
| Inhibition by Product (Arctigenin): High concentrations of the product, arctigenin, can sometimes inhibit enzyme activity. | This is generally not observed at substrate concentrations in the range of 0.6-3.0 mmol/L. However, if suspected, consider methods for in-situ product removal. | |
| Inconsistent Results | Variable Enzyme Activity: The activity of the enzyme preparation may vary between batches. | Always qualify new batches of enzyme to ensure consistent activity. |
| Inaccurate Measurement of Substrates/Reagents: Errors in weighing or measuring can lead to variability. | Calibrate balances and pipettes regularly. Prepare solutions carefully. |
Microbial Fermentation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Arctigenin Yield | Suboptimal Fermentation Time: The conversion of arctiin to arctigenin is a time-dependent process. | Optimize the fermentation time. In one study using A. awamori and T. reesei, significant changes in arctiin and arctigenin concentrations ceased after 144 hours. |
| Inappropriate Carbon or Nitrogen Source: The type and ratio of carbon and nitrogen sources in the culture medium can significantly affect microbial growth and enzyme production. | Experiment with different carbon and nitrogen sources. While different sources may not significantly impact the final conversion rate, they can affect the dissolution and loss rates. | |
| Incorrect pH of the Medium: The pH of the fermentation medium influences microbial growth and enzyme activity. | Optimize the initial pH of the culture medium. | |
| Suboptimal Inoculation Volume: The amount of microbial inoculum can impact the fermentation kinetics. | Determine the optimal inoculation volume for your fermentation setup. An inoculation volume of 2 mL in a 110 mL fermentation volume was found to be optimal in one study. | |
| Contamination | Non-sterile Technique: Contamination with other microorganisms can compete for nutrients and inhibit the growth of the desired strain. | Ensure all equipment, media, and reagents are properly sterilized. Use aseptic techniques during inoculation and sampling. |
Quantitative Data Summary
Table 1: Optimal Conditions for Enzymatic Hydrolysis of Arctiin to Arctigenin
| Parameter | Optimal Value | Source |
| Temperature | 35°C | |
| pH | 5.0 | |
| Time | 40 hours | |
| Agitation | 150 r/min |
Table 2: Optimized Parameters for Microbial Fermentation of Arctiin to Arctigenin using A. awamori and T. reesei
| Parameter | Optimal Condition | Source |
| Fermentation Time | 144 hours | |
| Inoculation Volume | 2 mL in 110 mL medium | |
| Conversion Rate | Up to 99.84% | |
| Arctigenin Yield | 19.51 mg/g of Fructus arctii powder |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Arctiin using β-Glucosidase
This protocol is based on the methodology described by Zhang et al. (2012).
Materials:
-
Arctiin
-
β-Glucosidase
-
Citrate buffer (pH 5.0)
-
Shaking incubator
-
HPLC system for analysis
Procedure:
-
Prepare a solution of arctiin in the citrate buffer (pH 5.0). A concentration of 0.6 mmol/L can be used as a starting point.
-
Add β-glucosidase to the arctiin solution. A concentration of 25 mg in 20 mL of solution has been shown to be effective.
-
Incubate the reaction mixture at 35°C with agitation (e.g., 150 r/min) for 40 hours.
-
Monitor the progress of the reaction by taking samples at different time points and analyzing them by HPLC to determine the concentrations of arctiin and arctigenin.
-
Upon completion, the arctigenin can be extracted and purified using appropriate chromatographic techniques.
Protocol 2: Microbial Fermentation of Fructus arctii Powder
This protocol is a generalized procedure based on the work of Xiang et al. (2021) using Aspergillus awamori and Trichoderma reesei.
Materials:
-
Fructus arctii powder
-
Aspergillus awamori and Trichoderma reesei cultures
-
Fermentation medium (containing optimized carbon and nitrogen sources)
-
Shaking incubator
-
Filtration and extraction apparatus
-
HPLC system for analysis
Procedure:
-
Prepare the fermentation medium and sterilize it.
-
Inoculate the sterile medium with a combination of A. awamori and T. reesei. An optimal inoculation volume should be determined experimentally.
-
Add the Fructus arctii powder to the inoculated medium.
-
Incubate the fermentation culture under optimal conditions (e.g., specific temperature and agitation) for a predetermined period (e.g., 144 hours).
-
After fermentation, harvest the broth and separate the biomass by filtration.
-
Extract arctigenin from the fermented broth and biomass using a suitable solvent.
-
Analyze the extract by HPLC to quantify the amount of arctigenin produced. The final product can be purified using silica gel column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. phcog.com [phcog.com]
- 3. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Purification of (-)-Arctigenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (-)-Arctigenin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Purity of Extracted this compound
Q1: My final product has low purity after initial extraction. What are the common causes and how can I improve it?
A1: Low purity is a common issue and can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Conversion of Arctiin: this compound is often derived from the hydrolysis of its glycoside, arctiin. Incomplete conversion is a primary source of impurity.
-
Troubleshooting:
-
Enzymatic Hydrolysis: Ensure optimal conditions for the enzyme (e.g., β-glucosidase), including pH, temperature, and incubation time. A study suggests optimal conditions of 40°C, pH 5.0, and 24 hours of hydrolysis time.[1] Consider increasing the enzyme concentration if conversion remains low.
-
Acid Hydrolysis: Verify the concentration of the acid (e.g., hydrochloric acid) and the reaction time and temperature.[2][3]
-
Microbial Fermentation: Optimize fermentation parameters such as carbon and nitrogen sources, pH, temperature, and fermentation time to ensure complete conversion of arctiin.[4]
-
-
-
Presence of Structurally Similar Impurities: The crude extract may contain other lignans or compounds with similar polarities to this compound, making separation difficult.
-
Troubleshooting:
-
Column Chromatography: This is a crucial step for purification. Silica gel chromatography is commonly used.[4] Fine-tune the solvent system to improve separation. Gradient elution can be more effective than isocratic elution. Common solvent systems include chloroform-methanol and chloroform-ethyl acetate.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for separating compounds with similar polarities and can yield high purity this compound (up to 98.9%). A two-phase solvent system of petroleum ether/ethyl acetate/methanol/water (10:25:15:20, v/v) has been successfully used.
-
-
-
Ineffective Recrystallization: The choice of solvent and the cooling process are critical for obtaining pure crystals.
-
Troubleshooting:
-
Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Methanol and ethanol are commonly used for recrystallization.
-
Cooling Rate: Allow the solution to cool slowly to form well-defined crystals, which are typically purer. Rapid cooling can trap impurities within the crystal lattice.
-
-
Issue 2: Low Yield of this compound
Q2: I'm getting a very low yield of this compound. What are the potential reasons and solutions?
A2: Low yield can be attributed to losses at various stages of the extraction and purification process.
-
Inefficient Initial Extraction: The initial extraction from the plant material (e.g., Fructus arctii) may not be optimal.
-
Troubleshooting:
-
Extraction Method: Microwave-assisted extraction has been shown to be an efficient method. Supercritical CO2 extraction can also be used.
-
Solvent Choice: Ensure the solvent used for extraction is appropriate for this compound.
-
-
-
Degradation of this compound: The compound may be degrading during the process.
-
Troubleshooting:
-
Temperature: Avoid excessively high temperatures during extraction and solvent evaporation, as this can lead to degradation.
-
pH: Be mindful of the pH, as extreme acidic or basic conditions might affect the stability of this compound.
-
-
-
Losses During Purification: Significant amounts of the product can be lost during chromatographic separation and recrystallization.
-
Troubleshooting:
-
Column Chromatography: Monitor fractions carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid discarding fractions containing the product.
-
Recrystallization: Avoid using an excessive amount of solvent, as this will reduce the recovery of the crystals. Ensure the solution is sufficiently concentrated before cooling.
-
-
Quantitative Data Summary
The following table summarizes the purity and yield of this compound achieved with different purification methods.
| Purification Method | Purity Achieved | Yield | Reference |
| Microbial Fermentation + Silica Gel Column Chromatography | 99.33% | ~1.95% | |
| Supercritical CO2 Extraction | 99.66% | ~0.45% | |
| Enzymatic Hydrolysis + High-Speed Counter-Current Chromatography (HSCCC) | 98.9% | Not specified | |
| Microwave-Assisted Extraction + HSCCC | 96.57% | Not specified | |
| Silica Gel Column Chromatography + Recrystallization | >98% | >2% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for purifying crude this compound extract.
-
Preparation of the Column:
-
Use silica gel with a mesh size of 200-300.
-
Wet pack the column with the initial eluting solvent (e.g., chloroform).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial eluting solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar solvent and gradually increase the polarity. A common gradient is from 100% chloroform to a mixture of chloroform and methanol (e.g., 95:5 v/v) or chloroform and ethyl acetate (e.g., 10:2 v/v).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.
-
-
Solvent Evaporation and Recrystallization:
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from methanol or ethanol to obtain pure this compound crystals.
-
Protocol 2: Enzymatic Hydrolysis of Arctiin to this compound
This protocol describes the conversion of arctiin to this compound using β-glucosidase.
-
Reaction Setup:
-
Dissolve the arctiin-containing extract in a suitable buffer solution with a pH of 5.0.
-
Add β-glucosidase to the solution. The optimal concentration may need to be determined empirically, but a concentration of 1.25 mg/mL has been reported.
-
-
Incubation:
-
Incubate the mixture at 40°C for 24 hours.
-
-
Extraction of this compound:
-
After incubation, extract the this compound from the aqueous solution using an appropriate organic solvent like ethyl acetate.
-
-
Purification:
-
The extracted this compound can then be further purified using methods like column chromatography or HSCCC as described above.
-
Visualizations
General Workflow for Increasing this compound Purity
References
- 1. Isolation and purification of arctigenin from Fructus Arctii by enzymatic hydrolysis combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Extraction and Purification of Arctiin and Arctigenin from Fructus Arctii by High-Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Arctigenin Stability and Degradation
For: Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability testing of (-)-Arctigenin and addresses potential issues related to its degradation.
Disclaimer: Detailed forced degradation studies specifically on this compound, outlining its degradation products under various stress conditions, are not extensively available in the public domain. The information provided below is based on general knowledge of the stability of similar compounds (dibenzylbutyrolactone lignans and phenolic compounds) and established pharmaceutical stability testing guidelines. The degradation pathways and products described are hypothetical and require experimental verification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
A1: this compound is a bioactive lignan found in various plants, notably in the seeds of Burdock (Arctium lappa). It is being investigated for a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Stability testing is crucial to ensure that the compound remains potent and safe during its shelf life. It helps to identify the optimal storage conditions, understand its degradation pathways, and characterize any potential degradation products that might be inactive or, in some cases, toxic.
Q2: What are the typical stress conditions under which the stability of a compound like this compound should be evaluated?
A2: Based on international guidelines for pharmaceutical stability testing, forced degradation studies are typically conducted under the following conditions to assess the intrinsic stability of a molecule:
-
Acidic hydrolysis: Exposure to an acidic solution (e.g., 0.1 M HCl).
-
Basic hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH).
-
Oxidative degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal degradation: Exposure to high temperatures (e.g., 60-80 °C).
-
Photolytic degradation: Exposure to UV and visible light.
Q3: What are the likely degradation pathways for this compound?
A3: Given its chemical structure, which includes a lactone ring, ether linkages, and phenolic hydroxyl groups, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the ring to form a hydroxy carboxylic acid derivative. Studies on the in vivo metabolism of arctigenin have shown that hydrolysis is a major metabolic pathway, resulting in the formation of arctigenic acid.
-
Oxidation: As a phenolic compound, this compound is prone to oxidation. This can lead to the formation of quinone-type structures or polymerization, especially in the presence of oxygen, light, or metal ions.
-
Isomerization: Changes in pH or exposure to heat could potentially lead to isomerization at the chiral centers of the molecule.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy for various photochemical reactions, including oxidation and cleavage of chemical bonds.
Troubleshooting Guide for this compound Stability Studies
This guide addresses common issues that may be encountered during the stability testing of this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation observed under all stress conditions. | High intrinsic instability of the molecule. Inappropriate stress conditions (too harsh). | Start with milder stress conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time) and gradually increase the severity to achieve 5-20% degradation. Ensure proper control of experimental parameters. |
| No degradation observed under any stress condition. | The molecule is highly stable. Stress conditions are too mild. Analytical method is not stability-indicating. | Increase the severity of stress conditions (e.g., higher concentration of reagents, higher temperature, longer exposure). Verify that the analytical method (e.g., HPLC) can separate the parent drug from potential degradation products. Use a photodiode array (PDA) detector to check for peak purity. |
| Multiple, poorly resolved peaks in the chromatogram after degradation. | Complex degradation pathway with multiple products. Suboptimal chromatographic conditions. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and temperature to achieve better separation of degradation products. Consider using a longer column or a column with a different stationary phase. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Degradation products are not detected by the analytical method (e.g., they do not have a UV chromophore). Co-elution of degradation products with the parent peak. Precipitation of degradation products. The parent compound or degradation products are volatile. | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Improve chromatographic resolution to separate all degradation products. Check for any precipitated material in the stressed samples. Use appropriate sample preparation techniques to avoid loss of volatile components. |
| Formation of colored solutions upon degradation. | Likely due to oxidation and formation of quinone-like structures or polymeric degradation products. | This is an important observation to record. Characterize the colored compounds using spectroscopic techniques (e.g., UV-Vis, MS) to understand their structure. |
Hypothetical Degradation Products of this compound
The following table summarizes potential degradation products of this compound based on its chemical structure. Note: These are hypothetical and require experimental confirmation.
| Stress Condition | Potential Degradation Product | Chemical Transformation |
| Acidic/Basic Hydrolysis | Arctigenic Acid | Opening of the lactone ring |
| Oxidative (e.g., H₂O₂) | Quinone derivatives | Oxidation of the phenolic hydroxyl groups |
| Thermal | Isomers, products of decarboxylation | Epimerization at chiral centers, loss of CO₂ |
| Photolytic | Cleavage products, photo-oxidized products | Bond cleavage, oxidation |
Experimental Protocols (Generic)
The following are generalized protocols for conducting forced degradation studies. The specific conditions should be optimized for this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified period. After each time point, neutralize with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified period. Dilute for analysis.
-
Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80 °C for a specified period. Also, expose a solution of this compound to the same temperature. Analyze the samples at different time points.
-
Photolytic Degradation: Expose a solution of this compound and the solid compound to a photostability chamber with a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Analyze the samples at different time points.
3. Analytical Method: A stability-indicating HPLC method is required. A typical method would involve:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm) with a PDA detector to assess peak purity. Mass spectrometry (MS) can be coupled to the HPLC to identify the mass of the degradation products.
Visualizations
The following diagrams illustrate the hypothetical degradation pathway of this compound and a general experimental workflow for stability testing.
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for this compound forced degradation studies.
Technical Support Center: Optimizing Microwave-Assisted Extraction of Arctigenin
Welcome to the technical support center for the microwave-assisted extraction (MAE) of arctigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing the MAE of arctigenin?
A1: The efficiency of arctigenin extraction is influenced by several critical parameters. These include the choice of solvent, microwave power, extraction time, and the solid-to-liquid ratio. The interplay of these factors determines the final yield and purity of the extracted arctigenin.[1]
Q2: I am getting a low yield of arctigenin. What are the likely causes and how can I improve it?
A2: Low arctigenin yield can stem from several factors:
-
Sub-optimal Extraction Parameters: Ensure your solvent concentration, microwave power, extraction time, and solid-to-liquid ratio are optimized. Refer to the experimental data tables below for recommended starting points.
-
Inefficient Hydrolysis of Arctiin: Arctigenin is often present as its glycoside, arctiin, in plant material. Acid hydrolysis during extraction can significantly increase the yield of arctigenin by converting arctiin.[2][3] Consider incorporating an acid, such as hydrochloric acid, into your extraction solvent.
-
Inadequate Solvent Penetration: Ensure your plant material is finely ground to increase the surface area for solvent interaction.
-
Matrix Effects: The complexity of the plant matrix can hinder extraction. Experimenting with different solvent systems may be necessary to overcome this.
Q3: Can the microwave power be too high? What are the consequences?
A3: Yes, excessive microwave power can lead to the thermal degradation of arctigenin, resulting in a lower yield and the formation of impurities. It is crucial to find a balance where the extraction is efficient without causing degradation. Monitoring the temperature of the extraction vessel is recommended.
Q4: How does the choice of solvent affect the extraction of arctigenin?
A4: The polarity of the solvent plays a significant role in the extraction efficiency. Methanol and ethanol are commonly used solvents for arctigenin extraction.[4] The concentration of the aqueous solvent also impacts the yield, with studies showing that pure methanol can be highly effective.[4] The choice of solvent can also be influenced by the subsequent purification steps.
Q5: Is it possible to directly extract arctigenin, or is it always converted from arctiin?
A5: While some arctigenin exists naturally in plant materials, a significant portion is often present as arctiin. To maximize the yield of arctigenin, a hydrolysis step is often employed to convert arctiin to arctigenin. This can be achieved through acid hydrolysis during the MAE process or through enzymatic hydrolysis prior to extraction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Arctigenin Detected | - Inefficient extraction parameters. - Arctigenin is present as arctiin (glycoside form). - Degradation of the target compound. | - Optimize extraction parameters (solvent, power, time, solid-to-liquid ratio) based on the provided data tables. - Incorporate an acid (e.g., hydrochloric acid) in the solvent to facilitate the hydrolysis of arctiin to arctigenin. - Reduce microwave power or extraction time to prevent thermal degradation. |
| Inconsistent Results Between Batches | - Inhomogeneity of the plant material. - Variations in microwave power output. - Inconsistent solvent-to-solid ratio. | - Ensure the plant material is thoroughly mixed and ground to a uniform particle size. - Calibrate the microwave equipment to ensure consistent power delivery. - Accurately measure the solvent and plant material for each extraction. |
| Extract is Difficult to Filter or Process | - High concentration of co-extracted materials (e.g., polysaccharides, proteins). - Insufficient solid-to-liquid ratio. | - Try different solvent systems to minimize the co-extraction of interfering substances. - Increase the solvent-to-solid ratio to improve filtration. - Consider a pre-extraction step with a non-polar solvent to remove lipids and other interfering compounds. |
| Presence of Impurities in the Final Product | - Co-extraction of other compounds. - Degradation of arctigenin or other components. | - Optimize the selectivity of the extraction by adjusting the solvent system. - Employ further purification steps post-extraction, such as high-speed countercurrent chromatography. - Reduce microwave power and/or extraction time. |
Experimental Protocols & Data
Optimized MAE Parameters for Arctigenin
The following tables summarize the optimized conditions for the microwave-assisted extraction of arctigenin from different studies. These can serve as a starting point for your own experimental design.
Table 1: MAE Parameters for Arctigenin from Fructus Arctii
| Parameter | Optimal Value | Reference |
| Solvent | 1 mol L⁻¹ Hydrochloric Acid | |
| Microwave Power | 500 W | |
| Solid-to-Liquid Ratio | 1:6 g/mL | |
| Extraction Time | 200 s | |
| Number of Extractions | 1 |
Table 2: Dynamic MAE Parameters for Arctigenin from Saussurea medusa Maxim.
| Parameter | Optimal Value | Reference |
| Solvent | Methanol | |
| Microwave Power | 390 W | |
| Solid-to-Liquid Ratio | 1:50 g/mL | |
| Extraction Time | 20 min | |
| Number of Extractions | 1 |
General Experimental Protocol for MAE of Arctigenin
This protocol is a generalized procedure based on common practices in the cited literature.
-
Sample Preparation: Dry the plant material (e.g., Fructus Arctii) and grind it into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Place a known amount of the powdered plant material into a suitable microwave extraction vessel.
-
Add the appropriate solvent system (e.g., 1 mol L⁻¹ HCl or methanol) at the desired solid-to-liquid ratio.
-
Secure the vessel in the microwave extractor.
-
Apply the optimized microwave power for the specified duration.
-
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool.
-
Filter the extract to remove solid plant debris.
-
The filtrate can then be concentrated using a rotary evaporator under reduced pressure to obtain the crude extract containing arctigenin.
-
-
Analysis and Purification:
-
The concentration of arctigenin in the crude extract can be determined using High-Performance Liquid Chromatography (HPLC).
-
Further purification can be achieved using techniques like high-speed countercurrent chromatography.
-
Visualizations
Workflow for Microwave-Assisted Extraction of Arctigenin
Caption: General workflow for the microwave-assisted extraction and purification of arctigenin.
Factors Influencing MAE of Arctigenin
Caption: Key factors influencing the yield and purity of arctigenin in MAE.
Arctigenin's Influence on Cellular Signaling
While not directly related to the extraction process, it is important for drug development professionals to understand the mechanisms of action of arctigenin. The following diagram illustrates a simplified signaling pathway affected by arctigenin in cancer cells.
Caption: Simplified diagram of arctigenin's inhibitory effect on the iNOS/NO/STAT3/survivin signaling pathway in cancer cells.
References
Validation & Comparative
A Comparative Analysis of the Neuroprotective Activities of (-)-Arctigenin and Matairesinol
For Researchers, Scientists, and Drug Development Professionals
(-)-Arctigenin and Matairesinol, both dibenzylbutyrolactone lignans, have demonstrated promising neuroprotective properties. This guide provides an objective comparison of their performance in preclinical studies, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development decisions. While both compounds exhibit beneficial effects against neuroinflammation, oxidative stress, and excitotoxicity, available data suggests nuances in their mechanisms and potency across different experimental paradigms.
Key Neuroprotective Mechanisms
This compound and Matairesinol share common neuroprotective mechanisms, primarily centered around the mitigation of neuroinflammation and oxidative stress. However, the specific signaling pathways they modulate show some divergence.
This compound has been shown to exert its neuroprotective effects by:
-
Inhibiting neuroinflammation: It suppresses the activation of microglia and the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (TNF-α, IL-1β, IL-6).[1][2] This is achieved, in part, through the inhibition of the TLR4/NF-κB signaling pathway.[2][3]
-
Combating oxidative stress: Arctigenin can enhance the activity of antioxidant enzymes and reduce the levels of reactive oxygen species (ROS).
-
Reducing glutamate excitotoxicity: It acts as an antagonist of AMPA/kainate receptors, thereby preventing excessive calcium influx and subsequent neuronal death.[4]
-
Modulating other signaling pathways: Studies have shown its involvement in the EPO/EPOR-JAK2-STAT5 and P-CREB pathways.
Matairesinol demonstrates neuroprotection through:
-
Anti-inflammatory and antioxidant effects: It effectively reduces the production of pro-inflammatory cytokines and mitigates oxidative stress by up-regulating the antioxidant Nrf2/HO-1 pathway.
-
Modulation of MAPK and NF-κB pathways: Matairesinol has been found to suppress the phosphorylation of MAPK and JNK, and inhibit NF-κB activation in models of neuroinflammation.
-
AMPK activation: A key mechanism for Matairesinol is the upregulation of AMPK, which contributes to its neuroprotective and anti-inflammatory actions.
-
Inhibition of microglia migration: It can block the migration of microglia, a process associated with the spread of neuroinflammation.
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies, highlighting the experimental conditions and observed effects of this compound and Matairesinol.
Table 1: In Vitro Neuroprotection - Anti-inflammatory Effects in BV2 Microglia
| Compound | Concentration | Model | Key Findings | Reference |
| This compound | 50 mg/kg (i.g. daily for 28 days) | LPS-induced neuroinflammation in mice | Suppressed glial activation and reduced pro-inflammatory cytokine production. | |
| Matairesinol | 6.25, 12.5, 25 µM | LPS-induced BV2 microglia activation | Inhibited NO production and reduced iNOS and COX-2 expression in a concentration-dependent manner. | |
| Matairesinol | 5, 10, 20 µg/mL | LPS-treated NSC-34 and HT22 cells | Mitigated LPS-mediated oxidative stress and inflammation. |
Table 2: In Vitro Neuroprotection - Effects on Neuronal Viability and Excitotoxicity
| Compound | Concentration | Model | Key Findings | Reference |
| This compound | 0.5 µM | H89-induced cell damage in SH-SY5Y cells | Significantly increased cell viability from 61.90% to 99.86%. | |
| This compound | 10, 20 µM | Electrically evoked field potentials in rat neocortex slices | Significantly decreased the amplitude of the early component of evoked potentials. | |
| Matairesinol | 1, 10 µM | Electrically evoked field potentials in rat neocortex slices | Had no significant effect on the amplitude of the early component of evoked potentials. | |
| Matairesinol | 1, 10 µM | Electrically evoked field potentials in rat hippocampal slices | Decreased the slope of excitatory postsynaptic potentials (EPSPs) but had no effect on population spike (POPS) amplitude. |
Table 3: In Vivo Neuroprotection
| Compound | Dosage | Model | Key Findings | Reference |
| This compound | 20, 60, 150 mg/kg (i.g.) | Rotenone-induced Parkinson's disease in rats | Improved behavioral changes and protected dopaminergic neurons through antioxidant and anti-inflammatory activities. | |
| This compound | 10 mg/kg (i.p. daily) | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Relieved clinical symptoms and suppressed neuronal hyperactivity. | |
| Matairesinol | 5, 10, 20 mg/kg (oral) | Cecal ligation and perforation (CLP)-induced sepsis in rats | Improved neuronal apoptosis, weakened microglial activation, and reduced pro-inflammatory factors in the brain. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating neuroprotective agents.
Caption: Signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by Matairesinol.
Caption: A generalized experimental workflow for assessing neuroprotective agents.
Experimental Protocols
Anti-inflammatory Activity in BV2 Microglia (General Protocol)
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Matairesinol for 1-2 hours.
-
Induction of Inflammation: Neuroinflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium.
-
Incubation: Cells are incubated for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.
-
Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of iNOS, COX-2, and phosphorylated and total proteins of signaling pathways like NF-κB and MAPKs.
-
ELISA: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Glutamate-Induced Excitotoxicity in Primary Cortical Neurons (General Protocol)
-
Primary Neuron Culture: Cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: After 7-10 days in culture, neurons are pre-treated with this compound or Matairesinol for a specified duration.
-
Induction of Excitotoxicity: Neurons are exposed to a high concentration of glutamate (e.g., 100 µM) for a short period (e.g., 10-15 minutes).
-
Washout and Incubation: The glutamate-containing medium is removed, and cells are incubated in fresh medium with the respective test compounds for 24 hours.
-
Cell Viability Assay: Neuronal viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
Conclusion
Both this compound and Matairesinol are potent neuroprotective agents with overlapping yet distinct mechanisms of action. The direct comparative data on anti-glutamatergic effects suggests that this compound may be more effective in models of excitotoxicity. Conversely, Matairesinol's pronounced effect on AMPK activation presents a unique therapeutic angle, particularly for metabolic-related neurodegenerative conditions.
The choice between these two compounds for further research and development would depend on the specific neuropathological context. For conditions primarily driven by excitotoxicity, this compound appears to be a strong candidate. For diseases with a significant neuroinflammatory component where AMPK dysregulation is implicated, Matairesinol warrants further investigation. This guide provides a foundation for such evaluations, and further head-to-head studies in standardized models are encouraged to delineate their comparative efficacy more definitively.
References
- 1. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Arctigenin via Upregulation of P-CREB in Mouse Primary Neurons and Human SH-SY5Y Neuroblastoma Cells [mdpi.com]
- 3. Arctigenin Exerts Neuroprotective Effect by Ameliorating Cortical Activities in Experimental Autoimmune Encephalomyelitis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-Arctigenin and Other STAT3 Inhibitors for Researchers
An Objective Guide to Efficacy, Mechanism, and Experimental Validation
For researchers and drug development professionals navigating the landscape of STAT3 inhibition, selecting the optimal compound is a critical decision. This guide provides a comprehensive comparison of the efficacy of (-)-Arctigenin against other well-known STAT3 inhibitors: Stattic, S3I-201, Niclosamide, and Cryptotanshinone. This analysis is based on available experimental data, offering a side-by-side look at their mechanisms of action and inhibitory concentrations.
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated protein in many cancers, playing a pivotal role in tumor cell proliferation, survival, and metastasis. Its significance as a therapeutic target has led to the development of numerous inhibitors. This compound, a natural lignan, has emerged as a promising STAT3 inhibitor. This guide will delve into its performance relative to other established small-molecule inhibitors, providing a data-driven resource for informed decision-making in research and development.
Comparative Efficacy of STAT3 Inhibitors
The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and other selected STAT3 inhibitors.
Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions such as cell lines, assay types, and incubation times can vary significantly between studies, impacting the observed efficacy.
| Inhibitor | Target | Assay Type | Cell Line(s) | Reported IC50 (µM) |
| This compound | STAT3 Phosphorylation | Western Blot | MDA-MB-231 | 0.79 ± 0.06 |
| MDA-MB-468 | 0.29 ± 0.04 | |||
| Stattic | STAT3 SH2 Domain | Cell-free | - | 5.1 |
| Cell Viability | MTT Assay | MDA-MB-231 | ~5.5 | |
| S3I-201 | STAT3 DNA Binding | Cell-free | - | 86 ± 33 |
| Cell Viability | Various | Breast Cancer Cell Lines | ~100-150 | |
| Niclosamide | STAT3 Signaling | Luciferase Reporter Assay | - | 0.25 ± 0.07 |
| Cell Viability | MTT Assay | Du145 | 0.7 | |
| Cryptotanshinone | STAT3 Phosphorylation | Cell-free | - | 4.6 |
| Cell Viability | - | DU145 | ~7 |
Mechanism of Action
Understanding the precise mechanism by which an inhibitor exerts its effect is crucial for its development and application.
This compound directly binds to the SH2 domain of STAT3, a critical step for its activation and dimerization[1][2]. This interaction prevents the phosphorylation of STAT3 at the Tyr705 residue, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activity[1][3]. Some studies also suggest that this compound can suppress the upstream kinases JAK1 and JAK2[3].
Stattic was one of the first non-peptidic small molecules identified to inhibit STAT3. It also targets the SH2 domain, preventing STAT3 dimerization and nuclear translocation. However, some studies suggest that Stattic may have off-target effects and can act independently of STAT3 to modulate gene expression.
S3I-201 is a selective inhibitor of STAT3 DNA-binding activity. It is thought to interact with the STAT3 SH2 domain, thereby preventing dimerization and subsequent binding to DNA. It is considered a useful tool for studying STAT3 function, though its potency in cell-based assays is modest.
Niclosamide , an FDA-approved anthelmintic drug, has been repurposed as a STAT3 inhibitor. It inhibits STAT3 signaling, though its precise direct target on the STAT3 protein is still under investigation. It has been shown to reduce STAT3 phosphorylation and nuclear translocation.
Cryptotanshinone , a natural product, inhibits STAT3 phosphorylation at Tyr705 and has been suggested to bind to the SH2 domain. It also exhibits inhibitory effects on the upstream kinase JAK2.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
For the rigorous evaluation of STAT3 inhibitors, standardized and well-documented protocols are essential. Below are detailed methodologies for key experiments.
Western Blot for Phospho-STAT3 (Tyr705) and Total STAT3
Objective: To determine the effect of inhibitors on the phosphorylation status of STAT3.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat cells with various concentrations of this compound or other STAT3 inhibitors for a specified duration (e.g., 24 hours). A vehicle-treated group serves as a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To determine total STAT3 levels, the membrane can be stripped and re-probed with an antibody for total STAT3. A loading control like GAPDH or β-actin should also be used to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.
STAT3 Luciferase Reporter Assay
Objective: To measure the transcriptional activity of STAT3 in response to inhibitor treatment.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell Treatment: After transfection, treat the cells with the STAT3 inhibitors at various concentrations. In some experimental setups, cells are also stimulated with a STAT3 activator like IL-6 to induce a measurable response.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in inhibitor-treated cells compared to control cells indicates inhibition of STAT3 transcriptional activity.
STAT3 DNA-Binding ELISA
Objective: To quantify the ability of STAT3 to bind to its consensus DNA sequence in the presence of inhibitors.
Methodology:
-
Nuclear Extract Preparation: Treat cells with inhibitors and/or activators as required. Isolate nuclear extracts from the cells.
-
ELISA Procedure:
-
Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.
-
Incubate to allow STAT3 to bind to the DNA.
-
Add a primary antibody specific for STAT3, followed by an HRP-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: The absorbance is proportional to the amount of STAT3 bound to the DNA. A decrease in absorbance in the presence of an inhibitor indicates reduced STAT3 DNA-binding activity.
Conclusion
This compound presents itself as a potent STAT3 inhibitor with a mechanism of action centered on the inhibition of STAT3 phosphorylation via direct binding to the SH2 domain. When compared to other well-known STAT3 inhibitors, its efficacy, as indicated by IC50 values in specific cancer cell lines, appears to be in a competitive range. However, the lack of direct comparative studies necessitates a cautious interpretation of the available data.
For researchers, the choice of a STAT3 inhibitor will depend on the specific research question, the experimental system, and the desired balance between potency and potential off-target effects. This guide provides a foundational framework for making such a decision, emphasizing the importance of rigorous experimental validation. The provided protocols for key assays will aid in the in-house evaluation and comparison of this compound and other STAT3 inhibitors, ultimately contributing to the advancement of STAT3-targeted therapies.
References
- 1. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of (-)-Arctigenin in Xenograft Models: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical studies provides compelling evidence for the anti-cancer effects of (-)-Arctigenin, a naturally derived lignan, in various xenograft models of cancer. This comparison guide synthesizes the available data on the efficacy of this compound and contrasts it with standard-of-care chemotherapeutic agents in pancreatic, colorectal, and triple-negative breast cancer models. The findings highlight this compound's potential as a standalone or synergistic therapeutic agent.
Pancreatic Cancer: this compound Shows Strong Tumor Suppression
In xenograft models of human pancreatic cancer, this compound has demonstrated significant tumor growth inhibition. Studies utilizing the PANC-1 cell line have shown that this compound can strongly suppress tumor development in nude mice.[1] This effect is attributed to its ability to block the activation of Akt, a key protein in cancer cell survival, particularly under nutrient-deprived conditions often found in the tumor microenvironment.
Comparative Efficacy in Pancreatic Cancer Xenograft Models
| Parameter | This compound | Gemcitabine (Standard of Care) |
| Cell Line | PANC-1 | PANC-1 |
| Animal Model | Nude Mice | Nude Mice |
| Dosage | Not specified | 100 mg/kg |
| Administration | Not specified | Intraperitoneal (i.p.), twice weekly |
| Treatment Duration | Not specified | 3 weeks |
| Tumor Growth Inhibition | Strong suppression of tumor growth[1] | Significant tumor growth inhibition, with combination therapies showing enhanced effects[2][3] |
Colorectal Cancer: Significant Reduction in Tumor Volume and Weight
This compound has also shown promising results in colorectal cancer xenograft models. In a study using BALB/c mice, treatment with this compound at doses of 20 mg/kg and 40 mg/kg resulted in a significant reduction in both tumor volume and weight compared to the control group.[4]
Comparative Efficacy in Colorectal Cancer Xenograft Models
| Parameter | This compound | 5-Fluorouracil (5-FU) + Oxaliplatin (FOLFOX) (Standard of Care) |
| Cell Line | HCT116 | HCT116 |
| Animal Model | BALB/c Mice | Nude Mice |
| Dosage | 20 mg/kg and 40 mg/kg | 5-FU: 30 mg/kg, Oxaliplatin: Not specified |
| Administration | Not specified | Intraperitoneal (i.p.) |
| Treatment Duration | Not specified | 3 weeks |
| Tumor Growth Inhibition | Significant reduction in tumor volume and weight | Significant tumor growth inhibition |
Triple-Negative Breast Cancer: Inhibition of Tumor Growth and STAT3 Signaling
In the aggressive triple-negative breast cancer (TNBC) subtype, this compound has demonstrated notable anti-tumor effects in xenograft models. Treatment of mice bearing MDA-MB-231 tumors with 15 mg/kg of this compound, administered intraperitoneally four times a week for four weeks, led to significant inhibition of tumor growth. This effect is linked to the inhibition of the STAT3 signaling pathway.
Comparative Efficacy in Triple-Negative Breast Cancer Xenograft Models
| Parameter | This compound | Paclitaxel (Standard of Care) |
| Cell Line | MDA-MB-231 | MDA-MB-231 |
| Animal Model | Nude Mice | SCID Mice |
| Dosage | 15 mg/kg | 10 mg/kg/day |
| Administration | Intraperitoneal (i.p.), 4 times/week | Not specified |
| Treatment Duration | 4 weeks | Not specified |
| Tumor Growth Inhibition | Significant tumor growth inhibition | Significant inhibition of tumor growth, though effectiveness can be reduced by co-administration of dexamethasone |
Experimental Protocols
A generalized experimental workflow for evaluating the anti-cancer effects of compounds in a xenograft model is outlined below.
References
- 1. Identification of arctigenin as an antitumor agent having the ability to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plk1 inhibition enhances the efficacy of gemcitabine in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-Arctigenin and Other Lignans in the Inhibition of Inducible Nitric Oxide Synthase (iNOS)
For Immediate Release
This guide provides a comprehensive comparative study on the inhibitory effects of (-)-arctigenin and other prominent lignans on inducible nitric oxide synthase (iNOS). The following sections detail the quantitative inhibitory data, the intricate signaling pathways involved, and the experimental methodologies used to ascertain these findings. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of these natural compounds in inflammatory and disease processes where iNOS is a key mediator.
Quantitative Comparison of iNOS Inhibition by Lignans
The inhibitory potency of various lignans against iNOS, a key enzyme in the inflammatory cascade, has been quantified and is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the lignan required to inhibit 50% of the iNOS activity or expression, typically in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. A lower IC50 value indicates a higher potency.
| Lignan | IC50 Value (µM) | Cell Line/Assay Conditions | Source |
| This compound | <0.01 | LPS-stimulated RAW 264.7 cells | [1] |
| 0.01 (10 nM) | LPS-stimulated cells | [2] | |
| 8.4 | LPS-induced NO production in RAW 264.7 cells | [3] | |
| Magnolol | Not explicitly provided for iNOS, but inhibits iNOS expression at 5, 10, and 15 µM | LPS-induced RAW 264.7 cells | [4] |
| Honokiol | Not explicitly provided for iNOS, but inhibits NO levels | Breast cancer cell lines (MCF-7 and 4T1) | [5] |
| Sesamin | Inhibits iNOS expression at 30-100 µM | Thrombin-induced primary-cultured rat microglia | |
| Matairesinol | Inhibits iNOS expression in a concentration-dependent manner (6.25, 12.5, 25 µM) | LPS-induced BV2 microglia cells | |
| Schisandrin B | Inhibits iNOS expression | Mouse models of asthma | |
| Pinoresinol | IC50 value not explicitly provided, but inhibits NO production | Microglial cells | |
| Lappaol F | 9.5 | LPS-stimulated RAW 264.7 cells | |
| Diarctigenin | 9.6 | LPS-stimulated RAW 264.7 cells |
Mechanisms of Action: A Look into Cellular Signaling
The inhibition of iNOS by lignans is not a simple interaction but rather a complex modulation of intracellular signaling pathways that regulate iNOS gene expression and enzyme activity. This compound, in particular, has been shown to exert its effects through multiple pathways.
This compound demonstrates a multi-pronged approach to iNOS inhibition:
-
NF-κB Pathway: It potently inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit. This is a crucial step as NF-κB is a primary transcription factor for the iNOS gene.
-
MAPK Pathway: this compound also targets the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to inhibit the phosphorylation of ERK, JNK, and p38 MAP kinases, which are also involved in the signaling cascade leading to iNOS expression.
-
JAK/STAT Pathway: The JAK/STAT signaling pathway is another target. By reducing the phosphorylation of JAK2, STAT1, and STAT3, this compound prevents their nuclear translocation and subsequent activation of iNOS gene transcription.
-
PI3K/Akt Pathway: Inhibition of the PI3K/Akt signaling pathway has also been implicated in the anti-inflammatory effects of this compound.
-
Post-translational Regulation: Beyond transcriptional control, this compound can promote the degradation of the iNOS protein through a proteasome-dependent pathway and also suppress its enzymatic activity by inhibiting its phosphorylation.
Other Lignans also modulate these key inflammatory pathways:
-
Magnolol has been shown to downregulate iNOS expression by inhibiting the MAPK (ERK, JNK) and NF-κB signaling pathways.
-
Honokiol inhibits iNOS and COX-2, with its mechanism linked to the inhibition of NF-κB activation.
-
Sesamin suppresses microglial activation and iNOS expression by inhibiting the p44/42 MAPK pathway. Its metabolites have also been reported to have strong inhibitory effects on LPS-induced NO production.
-
Matairesinol reduces iNOS expression by suppressing the NF-κB pathway through the inhibition of ERK1/2 signaling. It also exerts anti-inflammatory effects by repressing the MAPK and NF-κB pathways via the upregulation of AMPK.
-
Schisandrin B attenuates inflammation by regulating the NF-κB and Nrf2 signaling pathways. It can also inhibit the TLR4/NF-κB signaling pathway.
-
Secoisolariciresinol diglucoside (SDG) , a lignan from flaxseed, has been shown to suppress NF-κB signaling.
Experimental Protocols
The following is a detailed methodology for a typical in vitro iNOS inhibition assay, which is a standard procedure to evaluate the efficacy of compounds like lignans.
Objective: To determine the inhibitory effect of a test lignan on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test lignan (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test lignan. A vehicle control (containing the solvent used to dissolve the lignan, e.g., DMSO) is also included. The cells are pre-incubated with the compound for 1-2 hours.
-
LPS Stimulation: After pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce iNOS expression and NO production. A negative control group (without LPS stimulation) is also maintained.
-
Incubation: The plates are incubated for 24 hours at 37°C with 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
After incubation, 50-100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
An equal volume of Griess Reagent (pre-mixed Component A and Component B in a 1:1 ratio just before use) is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
The percentage of NO production inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Lignan + LPS group - Absorbance of Blank) / (Absorbance of LPS alone group - Absorbance of Blank)] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the lignan concentration and fitting the data to a dose-response curve.
-
Visualizing the Pathways and Processes
To better illustrate the complex interactions and experimental flow, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways leading to iNOS expression and inhibition by lignans.
Caption: Experimental workflow for the iNOS inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Honokiol, a phytochemical from Magnolia spp., inhibits breast cancer cell migration by targeting nitric oxide and cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Arctigenin and Its Synthetic Analogues in Anti-Proliferative Assays
The natural lignan (-)-Arctigenin has demonstrated a wide range of biological activities, including notable anti-tumor effects.[1] This has spurred research into the synthesis of various analogues to enhance its therapeutic potential and explore structure-activity relationships. This guide provides a comparative overview of the anti-proliferative activities of this compound and several of its synthetic derivatives, supported by experimental data from recent studies.
Comparative Anti-Proliferative Activity
The anti-proliferative effects of this compound and its synthetic analogues have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assays. A lower IC50 value indicates greater potency.
Recent studies have focused on modifying the O-alkyl groups and the C-9' position of the this compound scaffold.[2][3] These modifications have, in some cases, yielded derivatives with significantly improved anti-proliferative activity compared to the parent compound.
For instance, a series of C-9' derivatized analogues of arctigenin showed enhanced potency against colorectal cancer (HCT-116) and triple-negative breast cancer (MDA-MB-231) cell lines.[4] Similarly, O-alkyl derivatives have been synthesized and tested against human pancreatic cancer cells (PANC-1), with some showing more potent preferential cytotoxicity under nutrient-deprived conditions than this compound itself.[3]
Another approach has been the design of arctigenin derivatives with histone deacetylase (HDAC) inhibitory activity. One such derivative, compound B7, exhibited significantly higher anti-proliferative activity in the MV411 cell line compared to both arctigenin and the positive control, tucidinostat.
Below is a table summarizing the IC50 values for this compound and a selection of its synthetic analogues from various studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | PANC-1 | 0.80 | |
| MV411 | 4.271 ± 1.68 | ||
| Monoethoxy derivative 4i | PANC-1 | 0.49 | |
| Diethoxy derivative 4h | PANC-1 | 0.66 | |
| Triethoxy derivative 4m | PANC-1 | 0.78 | |
| Compound 29 | MDA-MB-231 | 5.79 | |
| Compound 32 | HCT-116 | 3.27 | |
| Compound B7 | MV411 | 0.75 ± 0.09 |
Experimental Methodologies
The following protocols are representative of the anti-proliferative assays used to evaluate this compound and its derivatives.
Cell Proliferation Assay (³H-Thymidine Incorporation Method)
-
Cell Culture: Human colorectal cancer (HCT-116) and triple-negative breast cancer (MDA-MB-231) cell lines were used. Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells were seeded into 96-well plates at a density of 3000 cells per well.
-
Compound Treatment: The cells were incubated with the test compounds (this compound and its synthetic analogues) at a concentration of 10 µM for three days.
-
³H-Thymidine Incorporation: After the incubation period, ³H-thymidine was added to each well, and the cells were incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Measurement: The amount of incorporated ³H-thymidine was measured using a scintillation counter. The results were expressed as a percentage of the control (untreated cells), and IC50 values were calculated.
Preferential Cytotoxicity Assay (PANC-1)
-
Cell Culture: Human pancreatic cancer cells (PANC-1) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Nutrient Conditions: For the assay, cells were exposed to two different conditions: nutrient-rich (DMEM with 10% FBS) and nutrient-deprived (glucose-free DMEM without FBS).
-
Compound Treatment: A series of new this compound derivatives with modified O-alkyl groups were added to the cells under both nutrient conditions.
-
Cell Viability Measurement: After a set incubation period, cell viability was assessed using a suitable method, such as the WST-8 assay.
-
PC50 Calculation: The preferential cytotoxicity (PC50) was determined, representing the concentration of the compound that caused a 50% reduction in cell viability under nutrient-deprived conditions compared to nutrient-rich conditions.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow of a typical anti-proliferative assay.
Recent studies suggest that some arctigenin derivatives may exert their anti-proliferative effects by inducing apoptosis. For example, compound B7 was found to induce apoptosis through the Caspase-3 pathway in MV411 cells.
Caption: Proposed signaling pathway for select arctigenin derivatives.
References
- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antitumor evaluation of arctigenin derivatives based on antiausterity strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Proliferative Evaluation of Arctigenin Analogues with C-9′ Derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of (-)-Arctigenin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic performance of (-)-Arctigenin against established alternatives in key preclinical models of cancer, inflammatory bowel disease, and neuroinflammation. The experimental data is summarized for easy comparison, and detailed protocols are provided to ensure reproducibility. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Comparative Efficacy of this compound and Alternatives
The therapeutic potential of this compound has been evaluated in various in vivo models, demonstrating significant efficacy. This section compares its performance with standard-of-care agents in prostate cancer, colitis, and neuroinflammation models.
Prostate Cancer Xenograft Model
In a severe combined immunodeficiency (SCID) mouse model with subcutaneously implanted LAPC-4 human prostate cancer cells, this compound exhibited a dose-dependent inhibition of tumor growth.[1][2][3] Its efficacy is compared with Docetaxel, a standard chemotherapeutic agent for prostate cancer, in a similar xenograft model using DU-145 human prostate cancer cells.[4][5]
| Treatment | Animal Model | Cell Line | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition |
| This compound | SCID Mice | LAPC-4 | 50 mg/kg/day | Oral Gavage | 6 weeks | 50% |
| This compound | SCID Mice | LAPC-4 | 100 mg/kg/day | Oral Gavage | 6 weeks | 70% |
| Docetaxel | Nude Mice | DU-145 | 10 mg/kg/week | Intravenous | 3 weeks | 32.6% (Tumor Regression) |
Chemically-Induced Colitis Model
The anti-inflammatory properties of this compound were assessed in a dextran sulfate sodium (DSS)-induced colitis model in mice. Its ability to ameliorate disease activity is compared with Infliximab, a monoclonal antibody against TNF-α, in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model. The Disease Activity Index (DAI) is a composite score of weight loss, stool consistency, and rectal bleeding.
| Treatment | Animal Model | Inducing Agent | Dosage | Administration Route | Key Outcome |
| This compound | C57BL/6 Mice | DSS | 25 mg/kg/day | Oral Gavage | Significant reduction in DAI score |
| This compound | C57BL/6 Mice | DSS | 50 mg/kg/day | Oral Gavage | Significant reduction in DAI score |
| Infliximab | Rats | TNBS | 5 mg/kg | Intraperitoneal | Significant reduction in macroscopic score and neutrophil infiltration |
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
The neuroprotective effects of this compound have been demonstrated in models of neuroinflammation. Here, its efficacy is compared with Dexamethasone, a potent corticosteroid, in mitigating the inflammatory response in an LPS-induced neuroinflammation model in mice.
| Treatment | Animal Model | Inducing Agent | Dosage | Administration Route | Key Outcome |
| This compound | EAE Mice | MOG | 10 mg/kg/day | Intraperitoneal | Delayed onset and reduced clinical scores of EAE |
| Dexamethasone | Mice | LPS | 5 mg/kg | Intraperitoneal | Attenuated acute neurological deficit and prevented long-term memory impairment |
| Dexamethasone | Mice | LPS | 0.5 mg/kg | Intraperitoneal | Suppressed brain inflammation |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Prostate Cancer Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Docetaxel on human prostate cancer xenografts in immunodeficient mice.
Animal Model: Male Severe Combined Immunodeficiency (SCID) or Nude mice, 6-8 weeks old.
Cell Lines:
-
LAPC-4 (androgen-sensitive human prostate cancer) for this compound studies.
-
DU-145 (androgen-insensitive human prostate cancer) for Docetaxel studies.
Tumor Implantation:
-
Prostate cancer cells are cultured to ~80% confluency.
-
Cells are harvested, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Mice are anesthetized, and 100 µL of the cell suspension is injected subcutaneously into the right flank.
-
Tumor growth is monitored twice weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Treatment Protocol:
-
This compound Group:
-
When tumors reach a palpable size (~100 mm³), mice are randomized into treatment and control groups.
-
This compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound daily via oral gavage at doses of 50 mg/kg and 100 mg/kg.
-
The control group receives the vehicle only.
-
Treatment continues for 6 weeks.
-
-
Docetaxel Group:
-
Once tumors are established, mice are randomized.
-
Docetaxel is diluted in a suitable vehicle (e.g., polysorbate 80 and ethanol).
-
Administer Docetaxel weekly via intravenous injection at a dose of 10 mg/kg.
-
The control group receives the vehicle.
-
Treatment continues for 3 weeks.
-
Endpoint Analysis:
-
Tumor volumes are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be used for further analysis (e.g., Western blotting for signaling pathway proteins, immunohistochemistry for proliferation markers like Ki67).
Chemically-Induced Colitis Study
Objective: To assess the anti-inflammatory effects of this compound and Infliximab in mouse models of colitis.
Animal Model: Male C57BL/6 or BALB/c mice, 8-10 weeks old.
Induction of Colitis:
-
DSS Model:
-
Provide mice with drinking water containing 2.5% (w/v) Dextran Sulfate Sodium (DSS) ad libitum for 7 days.
-
Control mice receive regular drinking water.
-
-
TNBS Model:
-
Mice are lightly anesthetized.
-
A catheter is inserted rectally (~4 cm).
-
Administer 100 µL of 2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (5 mg/mL in 50% ethanol) intra-rectally.
-
Control mice receive 50% ethanol.
-
Treatment Protocol:
-
This compound Group (DSS Model):
-
Administer this compound (25 or 50 mg/kg) daily by oral gavage starting from the first day of DSS administration.
-
The control group receives the vehicle.
-
-
Infliximab Group (TNBS Model):
-
Administer a single intraperitoneal injection of Infliximab (5 mg/kg) 24 hours after TNBS induction.
-
The control group receives an isotype control antibody.
-
Endpoint Analysis:
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the study (e.g., day 8 for DSS, day 3 for TNBS), mice are euthanized.
-
The colon is excised, and its length is measured.
-
Colon tissue is collected for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
LPS-Induced Neuroinflammation Study
Objective: To investigate the neuroprotective and anti-inflammatory effects of this compound and Dexamethasone in a mouse model of acute neuroinflammation.
Animal Model: Adult male C57BL/6 mice.
Induction of Neuroinflammation:
-
Administer a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg.
-
Control mice receive an injection of sterile saline.
Treatment Protocol:
-
This compound Group (in EAE model, a model of chronic neuroinflammation):
-
Administer this compound (10 mg/kg) daily via intraperitoneal injection, starting at the time of EAE induction.
-
The control group receives the vehicle.
-
-
Dexamethasone Group:
-
Administer Dexamethasone (0.5 or 5 mg/kg) via subcutaneous or intraperitoneal injection 30 minutes before LPS administration.
-
The control group receives the vehicle.
-
Endpoint Analysis:
-
At a specified time point after LPS injection (e.g., 4 or 24 hours), mice are euthanized.
-
Brain tissue (e.g., hippocampus, cortex) is collected.
-
Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using qPCR or ELISA.
-
Perform immunohistochemistry to assess glial cell activation (Iba1 for microglia, GFAP for astrocytes).
-
Behavioral tests (e.g., open field test, Morris water maze) can be conducted in longer-term studies to assess cognitive function.
Signaling Pathways and Experimental Visualizations
The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the experimental workflows.
Caption: Key signaling pathways modulated by this compound in different disease models.
Caption: Experimental workflow for the in vivo prostate cancer xenograft study.
Caption: Logical relationship of this compound's intervention in inflammatory processes.
References
- 1. Arctigenin inhibits prostate tumor cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arctigenin inhibits prostate tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Analysis of (-)-Arctigenin and Other Natural Compounds in Colitis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of (-)-Arctigenin against other well-researched natural compounds—Resveratrol, Quercetin, and Curcumin—in the context of experimental colitis. The following sections detail the experimental efficacy, underlying mechanisms of action, and methodologies from preclinical studies, offering a comprehensive resource for researchers in gastroenterology and drug discovery.
Comparative Efficacy of Natural Compounds in Experimental Colitis
The therapeutic efficacy of this compound, Resveratrol, Quercetin, and Curcumin has been predominantly evaluated in dextran sulfate sodium (DSS)-induced colitis models in mice. The following table summarizes the key quantitative data from these studies, providing a comparative overview of their anti-inflammatory and tissue-protective effects.
| Compound | Animal Model | Key Outcomes |
| This compound | DSS-induced colitis in mice | - Reduced Disease Activity Index (DAI) - Increased colon length - Decreased MPO activity - Suppressed IL-1β, IL-18, and caspase-1 expression[1] |
| Resveratrol | DSS-induced colitis in mice | - Significantly reduced DAI score - Prevented colon shortening - Decreased levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) - Increased levels of anti-inflammatory cytokine (IL-10)[2][3][4] |
| Quercetin | DSS-induced colitis in mice | - Decreased DAI score - Alleviated body weight loss - Increased colon length - Reduced expression of TNF-α, IL-6, and IL-1β[5] |
| Curcumin | DSS-induced colitis in mice | - Significantly reduced DAI score - Mitigated body weight loss - Increased colon length - Reduced expression of inflammatory cytokines (TNF-α, IL-1β, IL-8) |
Mechanisms of Action: A Look at the Signaling Pathways
The anti-colitic effects of these natural compounds are attributed to their modulation of various inflammatory signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and developing novel treatment strategies.
This compound
This compound has been shown to exert its anti-inflammatory effects by suppressing the NLRP3 inflammasome and modulating T-cell differentiation. Key mechanistic actions include:
-
Inhibition of the NLRP3 Inflammasome: Arctigenin suppresses the activation of the NLRP3 inflammasome, leading to reduced production of the pro-inflammatory cytokines IL-1β and IL-18. This action is mediated through the activation of SIRT1.
-
Modulation of T-cell Differentiation: It inhibits the differentiation of Th1 and Th17 cells, which are key drivers of intestinal inflammation, via the mTORC1 signaling pathway.
-
Promotion of Mucosal Healing: Arctigenin promotes the migration of colonic epithelial cells to facilitate mucosal healing by activating focal adhesion kinase (FAK).
Resveratrol
Resveratrol's protective effects in colitis are mediated through multiple pathways, including the regulation of T-cell balance and activation of the Nrf2/HO-1 pathway.
-
Treg/Th17 Balance: Resveratrol helps to restore the balance between regulatory T cells (Tregs) and pro-inflammatory Th17 cells, thereby reducing intestinal inflammation. This is partly achieved through the inhibition of the HIF-1α/mTOR signaling pathway.
-
Nrf2/HO-1 Pathway Activation: It activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in antioxidant and anti-inflammatory responses, thereby protecting the intestinal mucosal barrier.
-
Inhibition of NF-κB: Resveratrol has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Quercetin
Quercetin ameliorates colitis by inhibiting the PI3K/Akt signaling pathway and modulating gut microbiota.
-
PI3K/Akt Pathway Inhibition: Quercetin has been demonstrated to inhibit the activation of the PI3K/Akt signaling pathway, which is a critical regulator of inflammation and cell survival.
-
Gut Microbiota Modulation: It beneficially alters the composition of the gut microbiota, which can influence host immune responses and intestinal homeostasis.
-
Aryl Hydrocarbon Receptor (AhR) Activation: Quercetin can activate the AhR pathway, which is involved in maintaining intestinal barrier integrity.
Curcumin
Curcumin's anti-inflammatory effects in colitis are well-documented and involve the modulation of multiple signaling pathways, most notably the NF-κB pathway.
-
NF-κB Pathway Inhibition: Curcumin is a potent inhibitor of the NF-κB signaling pathway, which controls the expression of numerous pro-inflammatory genes.
-
Sphingosine Kinase 1 (SphK1) Regulation: It has been shown to downregulate the expression of SphK1, which is involved in inflammatory signaling.
-
TLR4/MyD88 Signaling: Curcumin can suppress the TLR4/MyD88 signaling pathway, an upstream activator of NF-κB.
Experimental Protocols
The following provides a general overview of the experimental protocols commonly employed in the studies cited. Specific details may vary between individual studies.
Animal Models
-
Species: Male C57BL/6 or BALB/c mice are frequently used.
-
Age/Weight: Mice are typically 6-8 weeks old, weighing 18-22g at the start of the experiment.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Induction of Colitis
-
Dextran Sulfate Sodium (DSS): Colitis is commonly induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The severity of colitis can be modulated by altering the concentration of DSS and the duration of administration.
Compound Administration
-
This compound: Administered intraperitoneally at doses around 20 mg/kg per day for the duration of the DSS treatment.
-
Resveratrol: Typically administered via oral gavage at doses ranging from 50 to 100 mg/kg per day.
-
Quercetin: Administered orally, often mixed with the diet or via gavage, at doses around 10-30 mg/kg per day.
-
Curcumin: Administered orally, either mixed in the diet or by gavage, at varying doses.
Assessment of Colitis Severity
-
Disease Activity Index (DAI): Calculated based on a scoring system that includes body weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Measured as an indicator of inflammation; a shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Activity: Measured in colon tissue as a marker of neutrophil infiltration.
-
Cytokine Levels: Pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokine levels are measured in colon tissue homogenates or serum using methods like ELISA or qPCR.
Conclusion
This compound, Resveratrol, Quercetin, and Curcumin all demonstrate significant therapeutic potential in preclinical models of colitis. While all four compounds exhibit potent anti-inflammatory properties, their primary mechanisms of action appear to differ. This compound's unique ability to promote mucosal healing through FAK activation, in addition to its anti-inflammatory effects via NLRP3 and mTORC1 inhibition, presents a compelling case for its further investigation as a multi-faceted therapeutic agent for inflammatory bowel disease. Resveratrol and Quercetin show promise in modulating the gut microbiota and restoring immune balance. Curcumin remains a benchmark natural anti-inflammatory compound with well-established effects on the NF-κB pathway. Future research should focus on comparative head-to-head studies under standardized experimental conditions to definitively delineate the most promising candidates for clinical translation. Furthermore, optimizing drug delivery systems to enhance the bioavailability of these compounds will be crucial for their successful application in treating human colitis.
References
- 1. Systematic understanding of the mechanism and effects of Arctigenin attenuates inflammation in dextran sulfate sodium-induced acute colitis through suppression of NLRP3 inflammasome by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Resveratrol alleviates intestinal mucosal barrier dysfunction in dextran sulfate sodium-induced colitis mice by enhancing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Resveratrol Attenuated Colitis and Modulated Gut Microbiota in Dextran Sulfate Sodium-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Head-to-Head Comparison: (-)-Arctigenin vs. Trachelogenin in Attenuating Glutamatergic Signaling
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-glutamatergic properties of two naturally occurring lignans, (-)-Arctigenin and Trachelogenin, reveals notable differences in their potency, with Trachelogenin exhibiting a stronger inhibitory effect on glutamatergic neurotransmission. This comparison guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a detailed overview of their mechanisms of action and therapeutic potential.
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation can lead to excitotoxicity, a key factor in various neurological disorders. Both this compound and Trachelogenin have demonstrated neuroprotective effects by modulating glutamatergic signaling, primarily through the inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1]
Quantitative Analysis of Anti-Glutamatergic Effects
A pivotal ex vivo study conducted on rat brain slices provides a direct comparison of the inhibitory effects of this compound and Trachelogenin on synaptic activity in the hippocampus and neocortex. The results, summarized below, indicate that Trachelogenin is more potent than this compound in reducing neuronal excitability.
| Compound | Brain Region | Concentration | Effect on Excitatory Postsynaptic Potential (EPSP) Slope | Effect on Population Spike (POPS) Amplitude |
| This compound | Hippocampus (CA1) | 1 µM | No significant effect | No significant effect |
| 20 µM | Significant decrease | Significant decrease | ||
| 40 µM | Significant decrease | Significant decrease | ||
| Neocortex | 10 µM | Significant decrease in early component amplitude | Not Applicable | |
| 20 µM | Significant decrease in early component amplitude | Not Applicable | ||
| Trachelogenin | Hippocampus (CA1) | 0.5 µM | No significant effect | No significant effect |
| 10 µM | Significant decrease | Significant decrease | ||
| 20 µM | Significant decrease | Significant decrease | ||
| Neocortex | 10 µM | Significant decrease in early component amplitude | Not Applicable |
Data synthesized from Koech et al., 2023.[1][2]
The study highlights that the effect of 20 µM Trachelogenin was comparable to that of 40 µM this compound, suggesting a higher potency for Trachelogenin.[2] Both compounds exhibited a dose-dependent reduction in the amplitude of hippocampal population spikes and the slope of excitatory postsynaptic potentials.[1]
Mechanism of Action: Targeting AMPA and Kainate Receptors
The primary mechanism underlying the anti-glutamatergic effects of both this compound and Trachelogenin is the inhibition of ionotropic glutamate receptors, specifically AMPA and kainate receptors. This is supported by evidence showing that their effects are similar to those of known AMPA/kainate receptor antagonists.
This compound has been shown to competitively inhibit the binding of [3H]-kainate to its receptors, directly implicating its interaction with this receptor subtype. Further studies have confirmed that arctigenin can cross the blood-brain barrier and interact with kainate-sensitive ionotropic glutamate receptors in the brain. The inhibitory action on these receptors leads to a reduction in glutamatergic transmission and evoked field responses in a dose-dependent manner.
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in the comparison of this compound and Trachelogenin.
Ex Vivo Electrophysiology in Rat Brain Slices
This protocol is based on the methodology described by Koech et al. (2023).
1. Brain Slice Preparation:
-
Adult male Wistar rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF).
-
Coronal or sagittal slices (300-400 µm thick) containing the hippocampus and somatosensory cortex are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF.
-
Field excitatory postsynaptic potentials (fEPSPs) and population spikes (POPS) are recorded from the CA1 region of the hippocampus and layer II/III of the somatosensory cortex.
-
A stimulating electrode is placed in the Schaffer collateral pathway (for hippocampus) or underlying white matter (for neocortex) to evoke synaptic responses.
-
A recording electrode (glass micropipette filled with ACSF) is placed in the stratum radiatum (for fEPSPs) and stratum pyramidale (for POPS) of the CA1 or in layer II/III of the neocortex.
-
Stable baseline responses are recorded for at least 20 minutes before the application of the compounds.
3. Drug Application:
-
This compound and Trachelogenin are dissolved in DMSO and then diluted in ACSF to the final desired concentrations (ranging from 0.5 µM to 40 µM).
-
The drug-containing ACSF is perfused through the recording chamber for a specified period, and the changes in fEPSP slope and POPS amplitude are recorded.
4. Data Analysis:
-
The slope of the fEPSP and the amplitude of the POPS are measured and analyzed.
-
The effects of the compounds are expressed as a percentage of the pre-drug baseline.
-
Dose-response curves are constructed to compare the potency of the two compounds.
Kainate Receptor Binding Assay
This protocol is a generalized procedure based on methodologies for studying ligand binding to kainate receptors.
1. Membrane Preparation:
-
Rat cortical tissue is homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the crude membrane fraction.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a radiolabeled kainate receptor ligand (e.g., [3H]-kainate) in the presence or absence of varying concentrations of the test compounds (this compound or Trachelogenin).
-
Incubation is carried out at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Non-specific binding is determined by including a high concentration of an unlabeled kainate receptor ligand in a parallel set of incubations.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibitory concentration (IC50) values for the test compounds are determined by analyzing the competition binding data.
Conclusion
Both this compound and Trachelogenin are promising natural compounds with significant anti-glutamatergic effects, acting as inhibitors of AMPA and kainate receptors. The available evidence strongly suggests that Trachelogenin is a more potent inhibitor than this compound. This head-to-head comparison, supported by detailed experimental data and protocols, provides a valuable resource for researchers in the field of neuropharmacology and drug discovery, facilitating further investigation into the therapeutic potential of these lignans for neurological disorders characterized by glutamatergic excitotoxicity.
References
Replicating Published Findings on (-)-Arctigenin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Arctigenin, a lignan found in plants of the Asteraceae family, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral effects. This guide provides a comparative overview of published findings on the key signaling pathways modulated by this compound, offering researchers a consolidated resource to facilitate the replication of these studies. The information presented herein is compiled from multiple preclinical studies and is intended to be an objective resource for the scientific community.
Key Mechanisms of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The most frequently reported of these are the NF-κB, PI3K/Akt, MAPK, and JAK/STAT pathways. Inhibition of these pathways by this compound leads to downstream effects on inflammation, cell proliferation, apoptosis, and other cellular processes.
Quantitative Comparison of this compound Activity
The following tables summarize the reported inhibitory concentrations (IC50) of this compound across various signaling pathways and cell lines. This data provides a quantitative basis for comparing the potency of this compound in different experimental contexts.
Table 1: Inhibition of NF-κB and MAPK Signaling Pathways by this compound
| Target | Cell Line | Stimulus | IC50 | Reference |
| iNOS expression (NF-κB) | RAW 264.7 | LPS | 10 nM | [1][2][3] |
| MEK1 (MKK1) | Cell-free | - | 0.5 nM | [1][2] |
| TNF-α production | RAW 264.7 | LPS | 19.6 µM | |
| TNF-α production | THP-1 | LPS | 25.0 µM | |
| IL-6 production | RAW 264.7 | LPS | 29.2 µM | |
| MKK1 activity | In vitro | - | 1 nM |
Table 2: Inhibition of PI3K/Akt and JAK/STAT Signaling Pathways by this compound
| Target | Cell Line | Stimulus | IC50 | Reference |
| Proliferation (PI3K/Akt) | HepG2 | - | 11.17 µM (24h), 4.888 µM (48h) | |
| Proliferation (STAT3) | MDA-MB-231 | - | 0.787 µM | |
| Proliferation (STAT3) | MDA-MB-468 | - | 0.283 µM | |
| IFN-γ/STAT1 pathway | - | IFN-γ | 9.46 µM | |
| IL-6/STAT3 pathway | - | IL-6 | 6.47 µM |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Caption: this compound inhibits PI3K/Akt and JAK/STAT signaling.
Experimental Protocols
To facilitate the replication of published findings, detailed experimental protocols are crucial. Below are generalized protocols for commonly used assays in studying the mechanism of action of this compound. Researchers should refer to the specific publications for fine-tuned details.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage-like cells are frequently used for studying inflammatory responses.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Stimulation: For inflammation studies, cells are often stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.
-
This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution. Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with LPS or other agonists. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Western Blot Analysis for Signaling Pathway Inhibition
Western blotting is a key technique to assess the phosphorylation status of proteins within signaling cascades.
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IκBα, IκBα, p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3). Antibody dilutions and incubation times should be optimized as per the manufacturer's instructions and published literature.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the changes in protein phosphorylation.
Caption: General workflow for Western blot analysis.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the mRNA levels of target genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit, and its quality and quantity are assessed. First-strand cDNA is then synthesized from the RNA template.
-
qPCR Reaction: The qPCR reaction is set up using a master mix (e.g., SYBR Green or TaqMan), gene-specific primers, and the synthesized cDNA.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Comparison with Alternative Inhibitors
To provide context for the activity of this compound, it is useful to compare its effects with other known inhibitors of the same pathways.
-
PI3K/Akt Pathway: LY294002 is a commonly used pharmacological inhibitor of PI3K. Studies directly comparing the efficacy and specificity of this compound and LY294002 in the same experimental system would be valuable for understanding their relative merits. In one study, co-treatment with LY294002 enhanced the effects of arctigenin on apoptosis and autophagy-related proteins, suggesting that arctigenin's mechanism involves the PI3K/Akt/mTOR pathway.
-
NF-κB Pathway: Parthenolide is a natural product known to inhibit NF-κB signaling. Comparative studies on the specific mechanisms and potency of this compound and parthenolide could provide insights into their potential therapeutic applications.
Conclusion and Future Directions
The available literature consistently demonstrates that this compound modulates key signaling pathways involved in inflammation and cancer, including NF-κB, PI3K/Akt, MAPK, and JAK/STAT. The provided quantitative data and generalized protocols offer a starting point for researchers seeking to replicate and build upon these findings.
However, to enhance the reproducibility of this research, future publications should endeavor to provide more detailed experimental protocols, including specific antibody information and step-by-step procedures. Furthermore, there is a need for studies that directly compare the effects of this compound with other known inhibitors in standardized assays. Finally, studies explicitly designed to replicate key findings would significantly strengthen the understanding of this compound's mechanism of action and its therapeutic potential.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Arctigenin vs. dexamethasone in an inflammation model
An Objective Comparison of (-)-Arctigenin and Dexamethasone in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the natural lignan, this compound, and the well-established synthetic glucocorticoid, dexamethasone. The following sections present a summary of their performance in a preclinical inflammation model, detailed experimental methodologies, and an overview of their mechanisms of action through signaling pathway diagrams.
Quantitative Data Summary
The following tables summarize the comparative efficacy of an arctigenin derivative (AG) and dexamethasone (Dex) in a lipopolysaccharide (LPS)-induced lung inflammation model in mice. The arctigenin derivative used in this study is readily metabolized to arctigenin in vivo.
Table 1: Effect on Pro-Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | IL-1β (% Inhibition) | IL-6 (% Inhibition) | TNF-α (% Inhibition) |
| AG-L | 10 | Significant | Significant | Significant |
| AG-M | 20 | More Significant | More Significant | More Significant |
| AG-H | 40 | Similar to Dex | Similar to Dex | Similar to Dex |
| Dex | 5 | Significant | Significant | Significant |
Data adapted from a study on a water-soluble derivative of arctiin, where AG represents the arctigenin derivative and Dex represents dexamethasone. The study reported that the high dose of the arctigenin derivative showed similar efficacy to dexamethasone.[1]
Table 2: Effect on Inflammatory Cell Accumulation in Lungs
| Treatment Group | Dose (mg/kg) | Reduction in Total Inflammatory Cells |
| AG-L | 10 | Effective |
| AG-M | 20 | More Effective |
| AG-H | 40 | Similar efficacy to Dex |
| Dex | 5 | Effective |
This table illustrates that both the arctigenin derivative and dexamethasone effectively reduced the total number of inflammatory cells in the bronchoalveolar lavage fluid (BALF) of LPS-challenged animals.[1]
Experimental Protocols
LPS-Induced Lung Inflammation Model
A widely used model to screen for anti-inflammatory agents, this protocol involves the following key steps:
-
Animal Model: Male BALB/c mice are typically used.
-
Acclimatization: Animals are acclimatized for a week under standard laboratory conditions.
-
Grouping: Mice are randomly divided into several groups: a control group, an LPS-only group, arctigenin/arctigenin derivative-treated groups at various doses, and a dexamethasone-treated group.
-
Treatment: The arctigenin derivative (10, 20, and 40 mg/kg) or dexamethasone (5 mg/kg) is administered, often intraperitoneally, one hour before the inflammatory challenge.[1]
-
Induction of Inflammation: Lipopolysaccharide (LPS) from Escherichia coli is administered intranasally to induce lung inflammation.[1]
-
Sample Collection: Six hours after LPS administration, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.[1]
-
Analysis:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the BALF are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Count: The total number of inflammatory cells in the BALF is determined using a hemocytometer.
-
Signaling Pathways and Mechanisms of Action
This compound and dexamethasone exert their anti-inflammatory effects through distinct signaling pathways.
This compound's Anti-Inflammatory Signaling
This compound has been shown to modulate multiple key inflammatory pathways. It can inhibit the activation of NF-κB, a central regulator of the inflammatory response, and also suppress the MAPK and PI3K/Akt signaling pathways. Furthermore, it has been reported to interfere with the JAK-STAT signaling cascade.
References
Assessing the Specificity of (-)-Arctigenin's Inhibitory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Arctigenin, a lignan found in plants of the Arctium genus, has garnered significant attention for its diverse biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. A key aspect of its mechanism of action lies in the inhibition of specific signaling pathways that are crucial for disease progression. This guide provides an objective comparison of this compound's inhibitory effects with other relevant compounds, supported by experimental data, to aid researchers in assessing its specificity and potential as a therapeutic agent.
Quantitative Assessment of Inhibitory Activity
To understand the specificity of a compound, it is essential to compare its inhibitory potency against its primary target with its effects on other related and unrelated molecules. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against several key targets, alongside those of established inhibitors for the MEK/ERK pathway.
| Compound | Target | IC50 Value | Target Pathway |
| This compound | MKK1 (MEK1) | 1 nM[1] | MAPK/ERK Signaling |
| iNOS | 10 nM | Inflammatory Signaling | |
| IFN-γ/STAT1 Pathway | 9.46 µM[2] | JAK/STAT Signaling | |
| IL-6/STAT3 Pathway | 6.47 µM[2] | JAK/STAT Signaling | |
| PI3K/Akt Pathway | Inhibition Observed¹ | PI3K/Akt/mTOR Signaling | |
| Trametinib | MEK1 | 0.7 nM | MAPK/ERK Signaling |
| MEK2 | 0.9 nM | MAPK/ERK Signaling | |
| Cobimetinib | MEK1 | 0.9 nM | MAPK/ERK Signaling |
| MEK2 | 199 nM | MAPK/ERK Signaling | |
| Binimetinib | MEK1/2 | 12 nM | MAPK/ERK Signaling |
¹Inhibition of the PI3K/Akt signaling pathway by this compound has been demonstrated through the reduced phosphorylation of key downstream effectors.[3][4] While direct enzymatic IC50 values for each kinase in this pathway are not consistently reported in the literature, studies on HepG2 cancer cells have shown cell viability IC50 values of 11.17 µM at 24 hours and 4.888 µM at 48 hours, which the authors attribute to the inhibition of this pathway.
Key Signaling Pathways Targeted by this compound
This compound exerts its effects by modulating several critical intracellular signaling cascades. Understanding these pathways is crucial for interpreting its biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's inhibitory effects.
In Vitro Kinase Assay (MEK1)
This protocol is designed to determine the in vitro inhibitory activity of a compound against the MEK1 kinase.
-
Reagents and Materials :
-
Recombinant active MEK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (at a concentration near the Km for MEK1)
-
Substrate (e.g., inactive ERK2)
-
This compound and control inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
-
Procedure :
-
Prepare serial dilutions of this compound and control inhibitors in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the MEK1 enzyme and its substrate (inactive ERK2) in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials :
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for Phosphorylated ERK (p-ERK)
This technique is used to detect the levels of phosphorylated ERK, a downstream effector of MEK1, to assess the inhibitory activity of a compound in a cellular context.
-
Reagents and Materials :
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure :
-
Plate cells and treat with various concentrations of this compound for a specified time. Include a positive control (e.g., growth factor stimulation) and a vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against t-ERK to serve as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.
-
Experimental Workflow Visualization
Conclusion
The available data indicates that this compound is a potent inhibitor of MKK1 (MEK1), with an IC50 value in the low nanomolar range, comparable to that of several clinically approved MEK inhibitors. Its inhibitory activity extends to other signaling molecules like iNOS, and pathways such as JAK/STAT and PI3K/Akt, albeit at micromolar concentrations. This suggests a degree of selectivity for MEK1 over these other targets. However, a comprehensive kinase selectivity profile against a broad panel of kinases is needed to fully delineate its specificity. The provided experimental protocols offer a framework for researchers to further investigate the inhibitory effects of this compound and compare its performance against other compounds in a standardized manner. This information is critical for the continued development and potential therapeutic application of this promising natural product.
References
- 1. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (-)-Arctigenin
Effective management and disposal of (-)-Arctigenin are critical for ensuring laboratory safety and environmental protection. As a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, all handling and disposal steps must be executed with precision to prevent accidental exposure and environmental contamination.[1][2] This guide provides the necessary procedural information for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound poses specific risks that dictate its handling and disposal protocols. The primary hazards include acute oral toxicity and severe, long-term toxicity to aquatic ecosystems.[1] Therefore, preventing its release into the environment, particularly into drains or water courses, is a top priority.[1][3] All personnel handling this compound must use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated area or under a chemical fume hood.
Quantitative Hazard Summary
The following table summarizes the key hazard classifications for this compound, which inform the stringent disposal requirements.
| Property | Value / Classification | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. | |
| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. | ||
| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | ||
| Toxicological Data | Lowest Observed Adverse Effect Level (LOAEL) in rats: 12 mg/kg/day. |
Standard Disposal and Decontamination Protocol
As no specific chemical neutralization protocols for this compound are readily available in published literature, disposal must adhere to standard procedures for hazardous chemical waste. The guiding principle is to contain the chemical and transfer it to a licensed waste management facility.
Step 1: Waste Segregation and Collection
All waste streams containing this compound must be treated as hazardous. Proper segregation at the point of generation is essential.
-
Solid Waste: Collect pure this compound powder, contaminated weigh boats, and other solid materials in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof container (plastic is preferred). Do not mix with other incompatible waste streams, such as strong acids, alkalis, or oxidizing agents.
-
Contaminated Labware and PPE: Disposable items such as gloves, wipes, and plastic pipettes that have come into contact with this compound must be placed in the designated solid hazardous waste container. Contaminated sharps (needles, scalpels, broken glass) must be placed in a dedicated, puncture-resistant sharps container labeled for chemically contaminated sharps.
Step 2: Container Labeling and Storage
Proper labeling and storage are mandated by regulations to ensure safety and proper handling.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name, "this compound," and list all constituents and their approximate concentrations. Do not use abbreviations or chemical formulas.
-
Storage: Keep waste containers securely closed except when adding waste. Store the sealed containers in a designated and clearly marked Satellite Accumulation Area (SAA), which should be at or near the point of waste generation. Ensure secondary containment (such as a tray) is used to capture any potential leaks.
Step 3: Arranging for Final Disposal
The final disposal of this compound waste must be handled by professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Do not exceed the storage limits for your SAA (typically 55 gallons for total hazardous waste or 1 quart for acutely toxic wastes).
-
The ultimate disposal method will be determined by the licensed waste disposal facility and may include high-temperature incineration.
Step 4: Handling Empty Containers
Containers that once held this compound must be decontaminated before disposal.
-
Due to the compound's high aquatic toxicity, it is recommended to triple-rinse the empty container with a suitable solvent (e.g., ethanol or another solvent in which Arctigenin is soluble).
-
Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic recycling.
Emergency Spill Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and environmental release.
-
Ensure Personnel Safety: Evacuate the immediate area and ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: Prevent the spill from spreading or entering any drains.
-
Absorb the Spill: Cover the spill with a non-combustible, absorbent material such as diatomite, sand, or a universal binder.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Scrub the spill surface and any contaminated equipment with alcohol. All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of various forms of this compound waste.
References
Personal protective equipment for handling (-)-Arctigenin
Essential Safety and Handling Guide for (-)-Arctigenin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Disclaimer: The information provided is based on available Safety Data Sheets (SDS). It is crucial to always consult the specific SDS provided with your product and to follow all applicable institutional and governmental regulations. A notable discrepancy exists between different suppliers regarding the hazard classification of this compound. While one supplier does not classify it as hazardous[1], another classifies it as harmful if swallowed and very toxic to aquatic life[2]. Therefore, this guide adopts a precautionary approach based on the more stringent classification.
Hazard Identification and Safety Summary
This compound is a lignan found in plants of the Asteraceae family and is researched for its potential antiviral and anticancer properties[3][4]. While its toxicological properties have not been completely investigated, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2].
| Hazard Classification (GHS) | Precautionary Statements |
| Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. | P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is recommended:
-
Eye Protection: Safety goggles with side-shields are essential to protect against splashes or dust.
-
Hand Protection: Wear protective gloves. The specific glove material should be impermeable and resistant to the substance. Since no specific material is universally recommended, consult glove compatibility charts or the supplier's SDS.
-
Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.
-
Respiratory Protection: If working with the powder form where dust or aerosols may be generated, a suitable respirator should be used. Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure.
Operational and Disposal Plans
Handling and Storage
Safe Handling:
-
Avoid contact with eyes and skin.
-
Avoid inhalation of dust or aerosols.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperature is -20°C for the powder and -80°C when in solvent.
Emergency Procedures
In case of accidental exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do not induce vomiting.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention immediately.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage. Keep the material away from drains and water courses.
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
For solutions, absorb with a liquid-binding material such as diatomite or universal binders.
-
Place all contaminated material into a sealed container for disposal.
-
-
Decontaminate: Clean the spill area and all contaminated equipment with alcohol.
Disposal Plan
Dispose of this compound and its contaminated packaging in accordance with all applicable federal, state, and local regulations. Given its classification as very toxic to aquatic life, it is imperative to prevent its release into the environment. Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain.
Experimental Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
